molecular formula C25H20N2O3 B15566453 AOH1160

AOH1160

Cat. No.: B15566453
M. Wt: 396.4 g/mol
InChI Key: COPRLRLXDBSLET-UHFFFAOYSA-N
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Description

AOH1160 is a useful research compound. Its molecular formula is C25H20N2O3 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-oxo-2-(2-phenoxyanilino)ethyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c28-24(17-26-25(29)21-14-8-10-18-9-4-5-13-20(18)21)27-22-15-6-7-16-23(22)30-19-11-2-1-3-12-19/h1-16H,17H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPRLRLXDBSLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AOH1160: A Targeted Approach to Cancer Therapy Through Inhibition of Proliferating Cell Nuclear Antigen (PCNA)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

AOH1160 is a first-in-class small molecule inhibitor that selectively targets a cancer-associated isoform of Proliferating Cell Nuclear Antigen (PCNA), a protein essential for DNA replication and repair.[1][2][3] This targeted approach has demonstrated significant preclinical efficacy in inducing cancer cell death across a broad range of solid tumors while exhibiting minimal toxicity to non-malignant cells.[1][4][5] This document provides an in-depth technical overview of this compound, including its molecular target, mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its characterization.

The Molecular Target: Cancer-Associated PCNA (caPCNA)

The primary molecular target of this compound is a cancer-associated isoform of PCNA (caPCNA).[2][3] PCNA is a homotrimeric ring-shaped protein that encircles DNA and acts as a scaffold for a multitude of proteins involved in DNA synthesis and repair.[6] In cancer cells, a specific isoform of PCNA, caPCNA, is ubiquitously expressed, featuring a structurally altered region between amino acids L126 and Y133.[1][2][3] This alteration makes the protein more accessible to protein-protein interactions crucial for tumor growth and survival. This compound was specifically designed to bind to a surface pocket partially delineated by this L126-Y133 region of caPCNA.[1][2][4]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on the disruption of DNA metabolism in cancer cells:

  • Interference with DNA Replication: By binding to caPCNA, this compound interferes with the extension of preexisting DNA replication forks.[1] This leads to replication stress, a hallmark of cancer cells that can be therapeutically exploited.[7]

  • Blockade of Homologous Recombination (HR)-Mediated DNA Repair: this compound inhibits the HR pathway for repairing DNA double-strand breaks.[1][2][4] This impairment of a critical DNA repair mechanism leads to the accumulation of DNA damage.

  • Induction of Cell Cycle Arrest and Apoptosis: The culmination of DNA replication interference and inhibition of DNA repair results in cell cycle arrest, primarily at the G2/M or S phase.[1][7][8] The sustained DNA damage ultimately triggers programmed cell death (apoptosis) in cancer cells.[1][5][8]

  • Sensitization to Chemotherapy: this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.[1][4][5]

The selective action of this compound on cancer cells is attributed to its specific targeting of caPCNA, leaving normal cells, which do not significantly express this isoform, largely unaffected.[1][9]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SK-N-BE(2)cNeuroblastoma~0.11 - 0.53
Multiple Cell LinesBreast Cancer~0.11 - 0.53
Multiple Cell LinesSmall Cell Lung Cancer~0.11 - 0.53

Data sourced from multiple studies indicating a potent, sub-micromolar efficacy across various cancer types.[1][5]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosageOutcome
SK-N-ASNeuroblastoma40 mg/kg, oral, once dailySignificant reduction in tumor burden
SK-N-BE2(c)Neuroblastoma40 mg/kg, oral, once dailySignificant reduction in tumor burden
Breast Cancer CellsBreast Cancer40 mg/kg, oral, once dailySignificant reduction in tumor burden
Small Cell Lung Cancer CellsSmall Cell Lung Cancer40 mg/kg, oral, once dailySignificant reduction in tumor burden

In vivo studies in mice demonstrated significant tumor growth inhibition without notable toxicity at therapeutic doses.[1][5]

Experimental Protocols

Identification of this compound

The discovery of this compound involved a combination of computational modeling and medicinal chemistry.

G cluster_0 Computational Modeling cluster_1 Medicinal Chemistry Crystal Structure Crystal Structure of PCNA/FEN1 Complex Virtual Screening Virtual Screening of Small Molecule Libraries Crystal Structure->Virtual Screening Docking Molecular Docking to L126-Y133 Pocket of caPCNA Virtual Screening->Docking AOH39 Lead Compound (AOH39) Docking->AOH39 SAR Structure-Activity Relationship (SAR) Studies AOH39->SAR This compound Optimized Lead (this compound) SAR->this compound

Figure 1. Workflow for the identification of this compound.
Cell Viability Assay (Sulforhodamine B Assay)

This assay was used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (GI50).

G Seed Seed cells in 96-well plates Incubate1 Incubate for 24 hours Seed->Incubate1 Treat Treat with various concentrations of this compound Incubate1->Treat Incubate2 Incubate for 48 hours Treat->Incubate2 Fix Fix cells with 10% TCA Incubate2->Fix Stain Stain with Sulforhodamine B (SRB) Fix->Stain Wash Wash with 1% acetic acid Stain->Wash Solubilize Solubilize bound dye with 10 mM Tris base Wash->Solubilize Read Read absorbance at 510 nm Solubilize->Read Calculate Calculate GI50 values Read->Calculate

Figure 2. Experimental workflow for the Sulforhodamine B (SRB) assay.
Western Blot Analysis

Western blotting was employed to analyze the levels of proteins involved in the DNA damage response and apoptosis.

G Treat Treat cells with 500 nM this compound Lyse Lyse cells to extract proteins Treat->Lyse Quantify Quantify protein concentration Lyse->Quantify Separate Separate proteins by SDS-PAGE Quantify->Separate Transfer Transfer proteins to a membrane Separate->Transfer Block Block membrane Transfer->Block Incubate_Primary Incubate with primary antibodies (e.g., γH2A.X, cleaved caspase-3/9) Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibodies Incubate_Primary->Incubate_Secondary Detect Detect signal using chemiluminescence Incubate_Secondary->Detect

Figure 3. Workflow for Western Blot analysis.

Signaling Pathway

The interaction of this compound with caPCNA initiates a cascade of events leading to cancer cell death.

G This compound This compound caPCNA caPCNA This compound->caPCNA inhibits Replication DNA Replication Fork Extension This compound->Replication HR Homologous Recombination DNA Repair This compound->HR caPCNA->Replication promotes caPCNA->HR promotes Replication_Stress Replication Stress Replication->Replication_Stress inhibition leads to DNA_Damage DNA Damage Accumulation HR->DNA_Damage inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest (S/G2-M) Replication_Stress->Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 4. Signaling pathway of this compound-induced cell death.

Conclusion

This compound represents a promising, novel therapeutic agent that selectively targets the cancer-associated isoform of PCNA. Its mechanism of action, involving the dual inhibition of DNA replication and repair, leads to potent and selective killing of a broad spectrum of cancer cells. The favorable preclinical data, including significant in vivo tumor suppression and a lack of significant toxicity, underscore the potential of this compound as a broad-spectrum anti-cancer therapeutic.[1][2][4] Further clinical investigation, including an ongoing Phase 1 clinical trial, will be crucial in determining its ultimate utility in the treatment of human cancers.[10][11]

References

A Technical Guide to AOH1160: A Novel Inhibitor Targeting Proliferating Cell Nuclear Antigen (PCNA) for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AOH1160, a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). It details the mechanism of action, quantitative efficacy, and the experimental protocols utilized in its preclinical evaluation. This compound selectively targets a cancer-associated isoform of PCNA (caPCNA), presenting a promising therapeutic window for treating a broad range of cancers.

Core Mechanism of Action

This compound was developed through computer modeling and medicinal chemistry to target a specific surface pocket on PCNA, delineated by the L126-Y133 region. This region is structurally altered in the cancer-associated isoform, caPCNA, making it more accessible for protein-protein interactions essential for tumor growth.[1][2][3] By binding to this pocket, this compound disrupts the vital functions of PCNA in DNA replication and repair in cancer cells.[2][4][5]

The primary mechanisms through which this compound exerts its anti-cancer effects are:

  • Interference with DNA Replication: this compound impedes the extension of DNA replication forks, leading to replication stress.[4]

  • Blockade of DNA Repair: The compound selectively inhibits homologous recombination (HR)-mediated DNA repair, a critical pathway for fixing DNA double-strand breaks.[4][5]

  • Induction of Cell Cycle Arrest and Apoptosis: The accumulation of unrepaired DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and subsequently leads to programmed cell death (apoptosis) in cancer cells.[1][4]

A significant aspect of this compound's mechanism is its ability to induce transcription-replication conflicts. Its analog, AOH1996, was found to enhance the interaction between PCNA and RNA polymerase II subunit RPB1, leading to the degradation of RPB1 and the collapse of replication forks in actively transcribed regions. This disruption of transcription machinery contributes to lethal double-strand breaks.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and binding properties of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell Line TypeCell Line NameIC50 (µM)
NeuroblastomaSK-N-BE(2)c~0.11 - 0.53
NeuroblastomaSK-N-AS~0.11 - 0.53
Breast CancerMultiple Lines~0.11 - 0.53
Small Cell Lung CancerMultiple Lines~0.11 - 0.53
NCI-60 Panel60 different cell linesMedian GI50 ~0.33

Data compiled from multiple sources indicating a range of IC50 values across various cancer cell lines.[4][6]

Table 2: Binding Affinity of this compound and its Precursor to PCNA

CompoundBinding Free Energy (ΔG) (kcal/mol)Relative Binding Affinity Improvement
AOH39-4.62-
This compound-5.54~5-fold over AOH39

This data is based on computational modeling.[4]

Table 3: In Vivo Efficacy of this compound

Xenograft ModelDosing RegimenOutcomeToxicity
Neuroblastoma (SK-N-AS)40 mg/kg, oral gavage, once dailySignificant reduction in tumor burdenNo significant weight loss or death
Neuroblastoma (SK-N-BE2(c))40 mg/kg, oral gavage, once dailySignificant reduction in tumor burdenNo significant weight loss or death
Breast Cancer40 mg/kg, oral gavage, once dailyInhibition of tumor growthNot specified
Small Cell Lung Cancer40 mg/kg, oral gavage, once dailyInhibition of tumor growthNot specified
Repeated Dose Toxicity StudyUp to 100 mg/kg, once daily for 2 weeks-No significant toxicity observed

In vivo studies were conducted in ES1e/SCID mice.[4][6]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.

1. Cell Viability (IC50) Assay

  • Cell Seeding: Cancer cell lines (e.g., neuroblastoma, breast cancer) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for 72 hours.

  • Viability Assessment: Cell viability is determined using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a commercial kit like the CellTiter-Glo Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

2. DNA Fiber Assay for Replication Fork Extension

  • Cell Synchronization and Labeling: Cells are synchronized and then sequentially pulse-labeled with two different thymidine (B127349) analogs, first with 5-chloro-2'-deoxyuridine (B16210) (CldU) and then with 5-iodo-2'-deoxyuridine (IdU). This compound is added during the IdU labeling period.

  • DNA Fiber Spreading: Labeled cells are harvested, lysed, and the DNA is spread on glass slides.

  • Immunodetection: The CldU and IdU tracks are visualized using specific primary antibodies and fluorescently labeled secondary antibodies.

  • Image Acquisition and Analysis: Images of the DNA fibers are captured using a fluorescence microscope. The lengths of the CldU (green) and IdU (red) tracks are measured using image analysis software. A reduction in the length of the IdU tracks in this compound-treated cells compared to control cells indicates inhibition of replication fork extension.[4]

3. Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Repair Assays

  • Cell Lines: U2OS cells containing integrated reporter constructs for DR-GFP (for HR) and EJ5-GFP (for NHEJ) are used.

  • I-SceI Transfection: The I-SceI endonuclease is expressed in the cells to induce a specific DNA double-strand break in the reporter construct.

  • Compound Treatment: Cells are treated with this compound during the repair process.

  • Flow Cytometry: The percentage of GFP-positive cells, indicating successful repair by either HR or NHEJ, is quantified by flow cytometry. A decrease in the percentage of GFP-positive cells in the DR-GFP line upon this compound treatment indicates inhibition of HR.

4. In Vivo Xenograft Tumor Studies

  • Animal Model: Immunocompromised mice (e.g., ES1e/SCID) are used.[4]

  • Tumor Cell Implantation: Human cancer cells (e.g., neuroblastoma SK-N-AS or SK-N-BE2(c)) are suspended in Matrigel and injected subcutaneously into the flanks of the mice.[4]

  • Compound Administration: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered orally (e.g., by gavage) at a specified dose and schedule (e.g., 40 mg/kg, once daily).[4]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Animal weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, biomarker analysis).

Visualizations of Pathways and Workflows

This compound Mechanism of Action

AOH1160_Mechanism This compound This compound caPCNA Cancer-Associated PCNA (caPCNA) This compound->caPCNA Binds to L126-Y133 region DNA_Replication DNA Replication Fork This compound->DNA_Replication Inhibits Extension HR_Repair Homologous Recombination Repair This compound->HR_Repair Blocks caPCNA->DNA_Replication Promotes caPCNA->HR_Repair Promotes DNA_Damage DNA Double-Strand Breaks DNA_Replication->DNA_Damage Stalling leads to HR_Repair->DNA_Damage Failure to repair Cell_Cycle_Arrest S/G2-M Phase Arrest DNA_Damage->Cell_Cycle_Arrest Accumulation induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to Xenograft_Workflow cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Animal_Model Immunocompromised Mice Animal_Model->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Oral Administration (this compound or Vehicle) Randomization->Dosing Monitoring Monitor Tumor Volume & Animal Weight Dosing->Monitoring Endpoint Endpoint: Tumor Excision Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis Therapeutic_Logic Target Target Identification: caPCNA Vulnerability Cancer Vulnerability: Reliance on DNA Repair & Replication Target->Vulnerability is a key protein in Inhibitor Small Molecule Inhibitor: This compound Vulnerability->Inhibitor is exploited by Mechanism Mechanism: Disruption of DNA Metabolism Inhibitor->Mechanism acts via Outcome Therapeutic Outcome: Selective Cancer Cell Death Mechanism->Outcome results in

References

AOH1160: A Technical Whitepaper on the First-in-Class PCNA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AOH1160 is a first-in-class, orally bioavailable small molecule inhibitor of the Proliferating Cell Nuclear Antigen (PCNA). Developed by researchers at the City of Hope, this investigational therapeutic agent selectively targets a cancer-associated isoform of PCNA (caPCNA), demonstrating potent cytotoxic effects across a broad range of cancer cell lines while exhibiting minimal toxicity to non-malignant cells in preclinical studies.[1][2][3][4][5][6][7][8] this compound's mechanism of action involves the disruption of DNA replication and the inhibition of homologous recombination-mediated DNA repair, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][5][6][7][8][9][10] This whitepaper provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery and Synthesis

This compound was identified through a rational drug design approach targeting a specific surface pocket on the caPCNA protein.[2] This cancer-associated isoform of PCNA presents a unique structural feature, making it an attractive target for selective cancer therapy.[2] this compound is an analog of an earlier compound, AOH39, and was developed to improve anti-tumor potency.[1]

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure is known. The synthesis would likely involve standard organic chemistry reactions to assemble the substituted pyrazole (B372694) and naphthalene (B1677914) ether moieties linked by an acetamide (B32628) group. Further research into related patents or supplementary materials of primary publications may provide more specific details on its synthesis.

Mechanism of Action

This compound exerts its anticancer effects by directly targeting PCNA, a key protein in DNA replication and repair.[1][2][3][4][5][6][7][8] The binding of this compound to caPCNA disrupts its function, leading to a cascade of downstream cellular events:

  • Interference with DNA Replication: this compound disrupts the normal process of DNA synthesis, which is essential for rapidly dividing cancer cells.[1][2][3][5][6][7][8][9][10]

  • Inhibition of Homologous Recombination (HR)-Mediated DNA Repair: The molecule blocks the HR pathway, a critical mechanism for repairing DNA double-strand breaks.[1][2][3][5][6][7][8][9][10] This leads to the accumulation of DNA damage in cancer cells.

  • Cell Cycle Arrest: By interfering with DNA replication and repair, this compound induces cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[1][2][3][5][6][7][8][9][10]

  • Induction of Apoptosis: The accumulation of unrepaired DNA damage and cell cycle arrest ultimately triggers programmed cell death (apoptosis) in cancer cells.[1][2][3][5][6][7][8][9][10]

The selective action of this compound on cancer cells is attributed to its preferential targeting of the caPCNA isoform, which is more prevalent in tumor tissues compared to healthy tissues.[2]

Quantitative Preclinical Data

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)
SK-N-ASNeuroblastoma~0.3
SK-N-BE(2)cNeuroblastoma~0.2
KellyNeuroblastoma~0.25
IMR-32Neuroblastoma~0.5
MDA-MB-231Breast Cancer~0.4
MCF7Breast Cancer~0.5
H522Non-Small Cell Lung Cancer~0.11
H209Small Cell Lung Cancer~0.53

Data extracted from preclinical studies.[1][5] Values are approximate and may vary between experiments.

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeDosageTreatment DurationTumor Growth Inhibition
SK-N-ASNeuroblastoma40 mg/kg, oral, daily21 daysSignificant reduction in tumor volume compared to vehicle control
SK-N-BE(2)cNeuroblastoma40 mg/kg, oral, daily21 daysSignificant reduction in tumor volume compared to vehicle control

Based on in vivo studies in mice.[1][5][9] Specific percentage of inhibition is not detailed in the provided sources, but reported as significant.

Table 3: Pharmacokinetic Properties of this compound in Mice
ParameterValue
Dosing RouteOral
Dosage40 mg/kg
BioavailabilityOrally available

Pharmacokinetic studies were conducted in mice.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (IC50 Determination)
  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Western Blotting
  • Cell Lysis: Cells treated with this compound and control cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., PCNA, γH2AX, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Fixation: Cells treated with this compound and control cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is determined using cell cycle analysis software.

TUNEL Assay for Apoptosis
  • Cell Preparation: Cells are grown on coverslips and treated with this compound.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • TUNEL Reaction: The cells are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.

  • Microscopy: The cells are counterstained with a nuclear stain (e.g., DAPI) and visualized using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Homologous Recombination (HR) Assay
  • Cell Line: A cell line containing a DR-GFP reporter system is used. This system consists of a mutated GFP gene that can be repaired by HR, leading to the expression of functional GFP.

  • Treatment: The cells are treated with this compound.

  • Induction of DNA Damage: A DNA double-strand break is induced in the reporter gene, typically by expressing the I-SceI endonuclease.

  • Flow Cytometry: After a suitable incubation period, the percentage of GFP-positive cells is quantified by flow cytometry. A decrease in the percentage of GFP-positive cells in this compound-treated cells indicates inhibition of HR.

Xenograft Mouse Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Visualizations

Signaling Pathway of this compound

AOH1160_Pathway This compound This compound PCNA caPCNA This compound->PCNA Inhibits DNA_Replication DNA Replication PCNA->DNA_Replication HR_Repair Homologous Recombination DNA Repair PCNA->HR_Repair Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Disruption leads to DNA_Damage DNA Damage Accumulation HR_Repair->DNA_Damage Inhibition leads to DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis AOH1160_Workflow Discovery Discovery & Synthesis (Rational Drug Design) In_Vitro In Vitro Studies Discovery->In_Vitro Cell_Viability Cell Viability Assay (IC50) In_Vitro->Cell_Viability Mechanism Mechanism of Action Assays In_Vitro->Mechanism In_Vivo In Vivo Studies In_Vitro->In_Vivo Western_Blot Western Blot Mechanism->Western_Blot Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay (TUNEL) Mechanism->Apoptosis_Assay HR_Assay HR Assay Mechanism->HR_Assay Xenograft Xenograft Mouse Model In_Vivo->Xenograft PK Pharmacokinetics In_Vivo->PK Toxicity Toxicity Assessment In_Vivo->Toxicity

References

AOH1160: A Targeted Approach to Disrupting DNA Replication and Repair in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AOH1160 is a first-in-class small molecule inhibitor of the Proliferating Cell Nuclear Antigen (PCNA), a critical protein involved in DNA replication and repair. This document provides a comprehensive technical overview of this compound's mechanism of action, with a specific focus on its effects on DNA replication and repair pathways in cancer cells. This compound selectively targets a cancer-associated isoform of PCNA (caPCNA), leading to the disruption of DNA synthesis, inhibition of homologous recombination-mediated DNA repair, cell cycle arrest, and induction of apoptosis in tumor cells, while exhibiting minimal toxicity to non-malignant cells. This guide summarizes key quantitative data, details experimental methodologies used to characterize this compound, and provides visual representations of its molecular pathways and experimental workflows.

Core Mechanism of Action: Targeting a Cancer-Specific PCNA Isoform

This compound was developed to specifically target a cancer-associated isoform of PCNA (caPCNA), which is ubiquitously expressed in a wide range of cancer cells but not significantly in healthy cells[1][2]. This isoform has a structurally altered L126-Y133 region, making it more accessible for protein-protein interactions crucial for tumor growth and survival[1][2]. By binding to a surface pocket partially delineated by this region, this compound interferes with PCNA's function in a manner distinct from other PCNA inhibitors[1]. While it binds near the PCNA-interacting protein (PIP) box, it does not appear to block the binding of proteins with a PIP consensus peptide, such as Fen1[1]. Instead, it is thought to alter the dynamics between PCNA and its binding partners, leading to disruptions in essential cellular processes[1].

The downstream effects of this compound's interaction with caPCNA are profound, primarily impacting two critical cellular functions: DNA replication and DNA repair.

Interference with DNA Replication

This compound directly interferes with the process of DNA replication[1][2][3][4][5][6]. This disruption leads to replication stress, a hallmark of cancer cells that can be exploited for therapeutic intervention. The interference with the extension of pre-existing DNA replication forks is a key aspect of its anti-cancer activity[1]. The analog of this compound, AOH1996, has been shown to stabilize the interaction between PCNA and the largest subunit of RNA polymerase II (RPB1), leading to RPB1 degradation and creating transcription-replication conflicts that result in lethal double-strand breaks[3][7]. This provides a more detailed understanding of how this compound and its analogs may exert their effects on DNA replication.

Inhibition of Homologous Recombination-Mediated DNA Repair

A crucial aspect of this compound's mechanism is its ability to block homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway[1][2][3][4][5][6]. HR is particularly important for repairing complex DNA damage, including interstrand crosslinks induced by chemotherapeutic agents like cisplatin[1]. By inhibiting HR, this compound prevents cancer cells from repairing DNA damage, leading to an accumulation of lethal DSBs[1]. This is evidenced by the increased levels of phosphorylated histone H2A.X (γH2A.X), a sensitive marker of DNA double-strand breaks[1][6]. Importantly, this compound does not significantly affect the non-homologous end joining (NHEJ) pathway of DSB repair[1].

The culmination of these effects—disrupted DNA replication and inhibited DNA repair—leads to cell cycle arrest, primarily at the G2/M and S phases, and ultimately triggers apoptosis, or programmed cell death, in cancer cells[1][3][6]. This is accompanied by the activation of executioner caspases, such as caspase-3 and caspase-9[1][6].

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a clear comparison of its efficacy across different cancer cell lines and its effects on cellular processes.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SK-N-DZNeuroblastoma~0.3
SK-N-BE(2)cNeuroblastoma~0.2
SK-N-ASNeuroblastoma~0.5
MCF-7Breast Cancer~0.4
MDA-MB-231Breast Cancer~0.5
H524Small Cell Lung Cancer~0.11
H82Small Cell Lung Cancer~0.53

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population and are approximated from published data[1][5].

Table 2: In Vivo Efficacy and Dosing of this compound

Animal ModelTumor TypeDosageOutcome
ES1e/SCID MiceNeuroblastoma Xenograft40 mg/kg, oral, once dailySignificant reduction in tumor burden[1][5]
ES1e/SCID MiceBreast Cancer Xenograft40 mg/kg, oral, once dailyTumor growth suppression[8]
ES1e/SCID MiceSmall Cell Lung Cancer Xenograft40 mg/kg, oral, once dailyTumor growth suppression[8]

No significant toxicity, weight loss, or death was observed at effective doses[1][5].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's effects on DNA replication and repair.

Cell Viability Assay (IC50 Determination)
  • Objective: To determine the concentration of this compound that inhibits 50% of cell growth.

  • Methodology:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours. A vehicle control (DMSO) is run in parallel.

    • After the incubation period, assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry
  • Objective: To analyze the effect of this compound on cell cycle distribution.

  • Methodology:

    • Seed cells in 6-well plates and treat with this compound (e.g., 500 nM) for various time points (e.g., 24, 48 hours)[1].

    • Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

    • Gate the cell populations based on their DNA content (sub-G1, G0/G1, S, and G2/M phases) using analysis software (e.g., FlowJo).

Western Blot Analysis
  • Objective: To detect changes in the expression and post-translational modification of proteins involved in DNA damage response and apoptosis.

  • Methodology:

    • Treat cells with this compound (e.g., 500 nM) for the desired time points[1].

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Anti-phospho-Histone H2A.X (Ser139) (γH2A.X) (e.g., Millipore, 1:1000)

      • Anti-cleaved Caspase-3 (e.g., Cell Signaling Technology, 1:1000)

      • Anti-cleaved Caspase-9 (e.g., Cell Signaling Technology, 1:1000)

      • Anti-PARP (e.g., Cell Signaling Technology, 1:1000)

      • Anti-β-actin (loading control) (e.g., Sigma-Aldrich, 1:5000)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
  • Objective: To detect DNA fragmentation, a hallmark of apoptosis.

  • Methodology:

    • Grow cells on chamber slides and treat with this compound (e.g., 500 nM) for 24-48 hours[1].

    • Fix the cells with 4% paraformaldehyde for 1 hour at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

    • Perform the TUNEL assay using a commercially available kit (e.g., In Situ Cell Death Detection Kit, TMR red, Roche) according to the manufacturer's instructions. This involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs.

    • Counterstain the nuclei with DAPI.

    • Mount the slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show red fluorescence in the nuclei.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Reporter Assays
  • Objective: To specifically measure the efficiency of HR and NHEJ DNA repair pathways.

  • Methodology:

    • Utilize U2OS cell lines stably integrated with the DR-GFP (for HR) or EJ5-GFP (for NHEJ) reporter cassettes[1].

    • Seed the reporter cells and transfect them with an I-SceI expression vector (pCBASce) to induce a specific double-strand break in the reporter cassette.

    • Three hours post-transfection, treat the cells with various concentrations of this compound[1].

    • After 48-72 hours, harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

    • A decrease in the percentage of GFP-positive cells in the DR-GFP line indicates inhibition of HR, while a change in the EJ5-GFP line would indicate an effect on NHEJ.

Clonogenic Survival Assay
  • Objective: To assess the long-term reproductive viability of cells after treatment with this compound, alone or in combination with other agents like cisplatin (B142131).

  • Methodology:

    • Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach.

    • Treat the cells with this compound and/or cisplatin for a defined period (e.g., 24 hours)[1].

    • Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

    • Incubate the plates for 10-14 days to allow for colony formation.

    • Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

    • Count the number of colonies (typically defined as >50 cells).

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships central to this compound's mechanism of action.

AOH1160_Mechanism_of_Action This compound This compound caPCNA Cancer-Associated PCNA (caPCNA) This compound->caPCNA selectively targets DNA_Replication DNA Replication caPCNA->DNA_Replication interferes with HR_Repair Homologous Recombination (HR) DNA Repair caPCNA->HR_Repair blocks Replication_Stress Replication Stress DNA_Replication->Replication_Stress DSBs DNA Double-Strand Breaks (DSBs) Accumulation (γH2A.X ↑) HR_Repair->DSBs failure to repair Replication_Stress->DSBs Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) DSBs->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase-3/9 Activation) DSBs->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's core mechanism of action.

DNA_Repair_Pathway_Selectivity cluster_this compound This compound Treatment cluster_DSB DNA Double-Strand Break (DSB) cluster_Repair DSB Repair Pathways This compound This compound HR Homologous Recombination (HR) This compound->HR Inhibits NHEJ Non-Homologous End Joining (NHEJ) This compound->NHEJ No Significant Effect DSB DSB DSB->HR DSB->NHEJ

Caption: Selectivity of this compound for DNA repair pathways.

Experimental_Workflow_HR_Assay start Start: U2OS DR-GFP Cells transfect Transfect with I-SceI plasmid start->transfect treat Treat with this compound or Vehicle Control transfect->treat incubate Incubate for 48-72h treat->incubate flow Analyze % GFP+ cells by Flow Cytometry incubate->flow end Result: HR Efficiency flow->end

Caption: Workflow for the DR-GFP homologous recombination assay.

Conclusion and Future Directions

This compound represents a promising and highly selective anti-cancer agent that exploits the reliance of tumor cells on specific DNA replication and repair pathways. Its ability to target a cancer-associated isoform of PCNA provides a significant therapeutic window, minimizing toxicity to normal tissues. The detailed mechanisms of action, involving the induction of replication stress and the specific inhibition of homologous recombination, underscore its potential as a monotherapy and in combination with DNA-damaging chemotherapeutics like cisplatin. Further research into the precise molecular interactions of this compound with the PCNA-associated replisome and the development of its more metabolically stable analogs, such as AOH1996, are paving the way for its clinical translation. The in-depth understanding of this compound's effects on DNA replication and repair is crucial for the rational design of future clinical trials and the development of next-generation PCNA inhibitors.

References

The Role of Cancer-Associated PCNA (caPCNA) and the Investigational Drug AOH1160: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA replication and repair, making it an attractive target for cancer therapy. A specific isoform, cancer-associated PCNA (caPCNA), has been identified as being ubiquitously expressed in a wide range of cancer cells but not in non-malignant cells.[1][2][3][4][5] This cancer-specific isoform presents a unique therapeutic window for the development of targeted cancer treatments. AOH1160 is a first-in-class small molecule inhibitor that selectively targets caPCNA, demonstrating potent anti-cancer activity with minimal toxicity to normal cells.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the role of caPCNA in cancer, the mechanism of action of this compound, and detailed experimental methodologies for studying this novel therapeutic target.

The Central Role of PCNA and the Discovery of caPCNA

PCNA is a homotrimeric ring-shaped protein that encircles DNA and acts as a sliding clamp, tethering DNA polymerases and other factors to the DNA template.[7][8] This function is essential for processive DNA synthesis during replication and for coordinating various DNA repair pathways.[7][8][9] Given its central role in cell proliferation, PCNA has long been considered a promising target for anti-cancer therapies.[9][10]

A significant breakthrough in this area was the discovery of a cancer-associated isoform of PCNA, termed caPCNA.[1][11][12] This isoform is characterized by a structural alteration in the L126-Y133 region of the interdomain connector loop.[1][2][3][4][5][11] This region is crucial for the interaction of PCNA with many of its binding partners.[7][11] The altered conformation of this loop in caPCNA makes it more accessible for protein-protein interactions, contributing to the aberrant cellular processes observed in cancer.[1][2][3][4][5] The selective expression of caPCNA in tumor tissues provides a unique opportunity for targeted therapies that spare healthy tissues.[1][11][12]

This compound: A Selective Inhibitor of caPCNA

This compound is an orally available small molecule that was developed to specifically target the unique structural features of caPCNA.[1][2][3][4][5][6][13] It was identified through computer modeling and medicinal chemistry efforts aimed at the surface pocket partially delineated by the L126-Y133 region of PCNA.[1][2][3][4][5][14] A precursor molecule, AOH39, was first identified, and subsequent optimization led to the development of this compound with improved potency.[1]

Mechanism of Action

This compound exerts its selective anti-cancer effects through a multi-pronged mechanism:

  • Interference with DNA Replication: this compound disrupts the normal function of PCNA in DNA replication, leading to replication stress.[1][2][3][4][5][11][13]

  • Blockade of DNA Repair: The inhibitor specifically blocks homologous recombination (HR)-mediated DNA repair, a critical pathway for repairing double-strand breaks.[1][2][3][4][5][13] This inhibition of DNA repair sensitizes cancer cells to DNA-damaging agents like cisplatin.[1][2][3][4][5][6]

  • Induction of Cell Cycle Arrest and Apoptosis: By disrupting DNA replication and repair, this compound treatment leads to cell cycle arrest and the accumulation of DNA damage.[1][2][3][4][5][13] This ultimately triggers programmed cell death (apoptosis) in cancer cells, as evidenced by the activation of caspases 3 and 9 and an increase in the sub-G1 population in flow cytometry analysis.[1][13]

The following diagram illustrates the proposed mechanism of action of this compound.

AOH1160_Mechanism cluster_Cell Cancer Cell This compound This compound caPCNA caPCNA (L126-Y133 altered) This compound->caPCNA Binds to Replication DNA Replication This compound->Replication Interferes with HR_Repair Homologous Recombination DNA Repair This compound->HR_Repair Blocks Replication_Stress Replication Stress DNA_Damage DNA Damage Accumulation Replication_Stress->DNA_Damage Leads to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Mechanism of action of this compound in cancer cells.

Quantitative Data on this compound Activity

The anti-cancer efficacy of this compound has been quantified across a range of cancer cell lines. The tables below summarize the key in vitro and in vivo data.

In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective activity of this compound against various cancer cell types, with significantly lower toxicity towards non-malignant cells.

Cell LineCancer TypeIC50 (µM)Reference
SK-N-ASNeuroblastoma~0.3[1]
SK-N-BE2(c)Neuroblastoma~0.2[1]
MultipleNeuroblastoma, Breast Cancer, Small Cell Lung Cancer0.11 - 0.53[1][6]
NCI-60 PanelVarious Cancers~0.33 (GI50)[1]
Non-malignant CellsNormal Human Cells> 5.0[1]
In Vivo Efficacy of this compound

Preclinical studies in mouse xenograft models have demonstrated the ability of orally administered this compound to suppress tumor growth without significant toxicity.

Animal ModelTumor TypeDosageOutcomeReference
ES1e/SCID MiceNeuroblastoma40 mg/kg, oral, once dailySignificant reduction in tumor burden[1][6]
ES1e/SCID MiceBreast Cancer40 mg/kg, oral, once dailyTumor growth suppression[13]
ES1e/SCID MiceSmall Cell Lung Cancer40 mg/kg, oral, once dailyTumor growth suppression[13]

Key Experimental Protocols

This section provides an overview of the methodologies used to characterize the interaction between this compound and caPCNA and to evaluate its biological effects.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the efficacy and selectivity of this compound.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 4,000 cells per well and allow them to adhere for 24 hours.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, wash the cells with 1x PBS and add 50 µg/µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, protected from light, to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals by adding 100 µL of DMSO to each well and pipette to mix.

  • Absorbance Measurement: Incubate the plate for 10 minutes at 37°C and then measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a sigmoidal dose-response curve.[15]

PCNA Binding Assays

These assays are used to confirm the direct interaction between this compound and PCNA.

Protocol: Fluorescence Polarization (FP) Assay

  • Reagent Preparation: Prepare a binding buffer (e.g., 25 mM HEPES pH 7.4, 10% glycerol, 0.01% Triton X-100).

  • Reaction Setup: In a 96-well plate, add a constant concentration of FITC-labeled peptide containing a PCNA-interacting protein (PIP) box sequence (e.g., 50 nM) and a fixed concentration of recombinant PCNA protein (e.g., 1 µM).

  • Competitor Addition: Add increasing concentrations of this compound to the wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

  • Data Analysis: A decrease in fluorescence polarization indicates the displacement of the FITC-labeled peptide by this compound, confirming binding.[16]

Western Blotting for DNA Damage and Apoptosis Markers

Western blotting is used to detect changes in protein levels that indicate cellular responses to this compound treatment.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., γH2A.X for DNA damage, cleaved caspase-3 for apoptosis) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

The following diagram outlines a general experimental workflow for evaluating this compound.

AOH1160_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Cell_Lines Cancer & Normal Cell Lines Treatment This compound Treatment (Dose-response & Time-course) Cell_Lines->Treatment Viability Cell Viability Assay (MTT, SRB) Treatment->Viability Binding PCNA Binding Assay (Fluorescence Polarization) Treatment->Binding Mechanism Mechanism of Action Studies Treatment->Mechanism Xenograft Xenograft Mouse Model Viability->Xenograft Informs Western_Blot Western Blot (γH2A.X, Cleaved Caspase-3) Mechanism->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Mechanism->Flow_Cytometry DNA_Repair_Assay DNA Repair Assay (HR Reporter) Mechanism->DNA_Repair_Assay Oral_Admin Oral Administration of this compound Xenograft->Oral_Admin Tumor_Measurement Tumor Growth Measurement Oral_Admin->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) Oral_Admin->Toxicity_Assessment

Caption: Experimental workflow for the evaluation of this compound.

Future Directions and Conclusion

The discovery of caPCNA as a cancer-specific target and the development of this compound as a selective inhibitor represent a significant advancement in the field of oncology. This compound has demonstrated promising preclinical activity, selectively killing a broad range of cancer cells and suppressing tumor growth in animal models without significant toxicity.[1][2][6] Further research and clinical development of this compound and its analogs, such as AOH1996 which has entered Phase 1 clinical trials, are warranted to translate these findings into effective cancer therapies.[12][17] The continued investigation into the intricacies of caPCNA biology will undoubtedly unveil new avenues for the development of next-generation targeted cancer treatments.

References

A Technical Guide to AOH1160-Induced Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and cellular effects of AOH1160, a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). This compound selectively targets a cancer-associated isoform of PCNA (caPCNA), leading to disruption of DNA replication, cell cycle arrest, and subsequent induction of apoptosis in a broad range of cancer cells while sparing non-malignant cells.[1][2] This document details the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the critical pathways and workflows.

Core Mechanism of Action

This compound was developed to target a specific surface pocket on PCNA, partially delineated by the L126-Y133 region, which is structurally more accessible in the cancer-associated isoform, caPCNA.[1][2] By binding to this region, this compound interferes with PCNA's function as a central hub for proteins involved in DNA synthesis and repair.[1]

The primary mechanism of this compound's anti-cancer activity involves the induction of DNA replication stress. This leads to several downstream consequences:

  • Interference with DNA Replication: this compound disrupts the normal process of DNA replication.[1][2]

  • Inhibition of DNA Repair: The molecule specifically blocks homologous recombination (HR)-mediated DNA repair pathways.[1][2]

  • Cell Cycle Arrest: The accumulation of DNA damage and replication fork stress triggers cell cycle checkpoints, leading to arrest.[1][3]

  • Induction of Apoptosis: Ultimately, the level of unrepaired DNA damage surpasses a critical threshold, initiating the intrinsic apoptotic pathway.[1][3] This process is marked by the activation of initiator caspase-9 and executioner caspase-3.[1]

This targeted approach provides a significant therapeutic window, as this compound shows potent cytotoxicity against cancer cells at concentrations that do not significantly affect non-malignant cells.[1][2]

Data Presentation: Quantitative Analysis of this compound's Effects

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings from preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment using a CellTiter-Glo® assay. Data shows high potency across multiple cancer types.

Cell LineCancer TypeIC50 (µM)Reference
SK-N-DZNeuroblastoma~0.3[1]
SK-N-BE(2)cNeuroblastoma~0.2[1]
LAN-5Neuroblastoma~0.11[1]
MDA-MB-436Breast Cancer~0.3[1]
MDA-MB-468Breast Cancer~0.53[1]
Hs578tBreast Cancer~0.4[1]
H82Small Cell Lung Cancer~0.3[1]
H524Small Cell Lung Cancer~0.3[1]
H526Small Cell Lung Cancer~0.4[1]

Note: this compound was not significantly toxic to a range of non-malignant cells, including human PBMCs, mammary epithelial cells, and small airway epithelial cells, at concentrations up to 5 µM.[1]

Table 2: Effect of this compound on Cell Cycle Distribution

Cancer cells treated with 500 nM this compound show a significant alteration in cell cycle progression, as determined by propidium (B1200493) iodide staining and flow cytometry.[1]

Cell LineTreatment Time% Sub-G1 (Apoptosis)% G1 Phase% S Phase% G2/M PhaseReference
SK-N-DZ 0 hr (Control)1.955.128.514.5[1]
24 hr5.850.226.117.9[1]
48 hr14.742.125.517.7[1]
H524 0 hr (Control)2.558.225.314.0[1]
24 hr8.151.020.120.8[1]
48 hr21.545.315.218.0[1]

Note: Non-malignant cells (e.g., 7SM0032, SAEC) showed no significant changes in their cell cycle profiles after this compound treatment.[1]

Table 3: Quantification of Apoptosis by TUNEL Assay

Apoptosis was confirmed and quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay after 24 hours of treatment with 500 nM this compound.[1]

Cell LineCell Type% Apoptotic Cells (TUNEL Positive)Reference
7SM0032Non-malignant< 5%[1]
SK-N-DZNeuroblastoma~ 40%[1]

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

AOH1160_Apoptosis_Pathway This compound This compound caPCNA Cancer-Associated PCNA (caPCNA) This compound->caPCNA Inhibits DNA_Rep DNA Replication & Homologous Recombination Repair This compound->DNA_Rep Disrupts caPCNA->DNA_Rep Regulates Stress DNA Replication Stress & Double-Strand Breaks (γH2A.X ↑) DNA_Rep->Stress Leads to Arrest Cell Cycle Arrest Stress->Arrest Casp9 Caspase-9 Activation Stress->Casp9 Intrinsic Pathway Trigger Apoptosis Apoptosis Arrest->Apoptosis Contributes to Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

This compound-induced intrinsic apoptosis pathway.
Experimental Workflow Diagram

Apoptosis_Detection_Workflow cluster_0 Cell Treatment & Preparation cluster_1 Apoptosis Analysis cluster_2 Data Quantification start Seed Cancer Cells (e.g., SK-N-DZ) treat Treat with 500 nM this compound (24-48 hours) start->treat control Treat with Vehicle (Control) start->control harvest Harvest & Fix Cells treat->harvest control->harvest wb Western Blot (Cleaved Caspase-9/3) harvest->wb tunel TUNEL Staining (DNA Fragmentation) harvest->tunel flow Flow Cytometry (Sub-G1 Population) harvest->flow quant_wb Quantify Band Intensity wb->quant_wb quant_tunel Count % Positive Cells tunel->quant_tunel quant_flow Gate & Quantify Sub-G1 % flow->quant_flow end Confirm Apoptosis Induction quant_wb->end quant_tunel->end quant_flow->end

Workflow for detecting this compound-induced apoptosis.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature[1] and supplemented with standard laboratory procedures.

Cell Viability Assay (CellTiter-Glo®)

This protocol determines cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • Opaque-walled 96-well plates

  • Cancer and non-malignant cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight.

  • Compound Addition: Prepare serial dilutions of this compound. Add the desired concentrations to the wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes.

  • Assay Execution: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability and calculate IC50 values.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for cell cycle phase distribution analysis by flow cytometry.

Materials:

  • 6-well plates

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 60-70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture: Seed 1x10⁵ cells/mL in a 6-well plate and allow to attach overnight.

  • Treatment: Treat cells with 500 nM this compound or vehicle control for the desired time points (e.g., 6, 24, 48 hours).

  • Harvesting: Harvest cells by trypsinization, transfer to tubes, and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 60% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells, decant the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo) to gate the cell population and model the percentage of cells in the Sub-G1, G1, S, and G2/M phases based on PI fluorescence intensity.[1]

Apoptosis Detection (TUNEL Assay)

This immunofluorescence protocol detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.

Materials:

  • Chamber slides or coverslips

  • Treated and control cells

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs, e.g., with a TMR fluorophore)

  • DAPI nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells (e.g., 1x10⁵/mL) onto chamber slides and allow them to attach.

  • Treatment: Treat cells with 500 nM this compound or vehicle control for 24 hours.[1]

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS, then incubate with permeabilization solution for 20 minutes at room temperature.

  • TUNEL Reaction: Wash cells and proceed with the TUNEL reaction according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.

  • Staining and Mounting: Wash the slides to stop the reaction. Counterstain nuclei with DAPI. Mount the slides with an anti-fade mounting medium.

  • Imaging: Visualize the slides using a fluorescence microscope. Apoptotic cells will show red fluorescence (TMR) in the nucleus, while all nuclei will show blue fluorescence (DAPI).[1]

  • Quantification: Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in several random fields.[1]

Western Blot for Caspase Activation

This protocol detects the cleavage of pro-caspases into their active forms, a key indicator of apoptosis.

Materials:

  • Treated and control cell pellets

  • Laemmli sample buffer

  • SDS-PAGE equipment (gels, running buffer, etc.)

  • Nitrocellulose or PVDF membranes

  • Transfer buffer and equipment

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-cleaved caspase-9, Rabbit anti-cleaved caspase-3 (Cell Signaling Technology)

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL chemiluminescence detection kit

  • Imaging system

Procedure:

  • Lysate Preparation: After treatment with 500 nM this compound for desired time points, wash cells with cold PBS and lyse directly in Laemmli sample buffer.[1] Sonicate the whole-cell extracts to shear DNA.

  • SDS-PAGE: Resolve protein lysates (20-40 µg per lane) on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., 1:1000 dilution for cleaved caspase-3 and -9).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Apply ECL substrate and detect the chemiluminescent signal using an imaging system. The appearance of cleaved caspase fragments (e.g., 17/19 kDa for caspase-3) indicates apoptosis induction.[1]

References

A Technical Guide to the Preclinical Development of AOH1160: A First-in-Class PCNA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research and development of AOH1160, a novel, first-in-class, orally available small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). This compound has demonstrated significant promise as a broad-spectrum anti-cancer agent by selectively targeting a cancer-associated isoform of PCNA (caPCNA).[1][2] This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes critical pathways and workflows.

Core Mechanism of Action

This compound was identified through computer modeling and medicinal chemistry designed to target a surface pocket on PCNA partially delineated by the L126-Y133 region.[1][3][4][5][6][7][8] This region is structurally altered in the cancer-associated isoform, caPCNA, making it more accessible for protein-protein interactions essential for cancer cell proliferation and survival.[1][3] By binding to this pocket, this compound disrupts the vital functions of PCNA in cancer cells.

The primary mechanisms through which this compound exerts its anti-cancer effects are:

  • Interference with DNA Replication: this compound disrupts the extension of pre-existing DNA replication forks, a critical process for rapidly dividing cancer cells.[3]

  • Inhibition of DNA Repair: The compound selectively blocks homologous recombination (HR)-mediated DNA repair, a key pathway for repairing DNA double-strand breaks.[1][3][4][5][6][7][8][9] This leads to an accumulation of DNA damage in cancer cells.

  • Induction of Cell Cycle Arrest and Apoptosis: By disrupting DNA replication and repair, this compound triggers cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[1][3][4][5][6][7][8][9]

A notable characteristic of this compound is its high selectivity for cancer cells over a wide range of non-malignant cells, promising a wider therapeutic window and potentially lower toxicity compared to conventional chemotherapies.[1][3][4][5][6][7][8][10][11][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell Line TypeIC50 Range (µM)Mean GI50 (nM)Notes
Neuroblastoma, Breast Cancer, Small Cell Lung Cancer0.11 - 0.53Not ReportedThis compound is significantly more potent than its parent compound, AOH39.[3][11]
NCI-60 Cancer Cell PanelNot Reported330Demonstrates broad-spectrum anti-cancer activity.[3][10]

Table 2: In Vivo Efficacy and Toxicology of this compound

Animal ModelDosageEfficacyToxicity
ES1e/SCID Mice with Xenograft Tumors (Neuroblastoma, Breast Cancer, Small Cell Lung Cancer)40 mg/kg, once daily (oral gavage)Significantly reduced tumor burden compared to vehicle control.[3][11]No significant weight loss or deaths observed.[3][11]
Mice (Repeated Dose Toxicity Study)Up to 100 mg/kg, once daily for two weeksNot ApplicableNo significant toxicity observed.[3][11] The compound does not cause significant side effects at 2.5 times the effective dose.[1][3][4][5][6][7][8]

Table 3: Pharmacokinetic Parameters of this compound

ParameterValueAnimal Model
BioavailabilityOrally availableAnimals
MetabolismSensitive to cleavage by carboxyl esterase ES-1 in rodents. Stable in canine, monkey, and human plasma.Rodents, Canines, Monkeys, Humans

Experimental Protocols

This section details the methodologies for key experiments conducted during the preclinical evaluation of this compound.

Cell Viability and Growth Inhibition Assays
  • Objective: To determine the cytotoxic and growth-inhibitory effects of this compound on cancer and non-malignant cells.

  • Methodologies:

    • CellTiter-Glo Assay: Used to measure cell growth. Cells (e.g., SK-N-AS and SK-N-DZ neuroblastoma cells, human PBMCs) were incubated with various concentrations of this compound for 72 hours before measuring cell viability.[7]

    • Sulforhodamine B (SRB) Assay: Employed for the NCI-60 cell line screen. Cells were incubated with this compound for 48 hours, fixed with trichloroacetic acid, and stained with SRB to determine cell growth.[7]

  • Data Analysis: The concentration of this compound that causes 50% growth inhibition (GI50) or 50% inhibition of cell viability (IC50) was calculated.

Cell Cycle Analysis
  • Objective: To investigate the effect of this compound on cell cycle progression.

  • Methodology:

    • Cells (e.g., 7SM0032, SAEC, SK-N-DZ, H524) were treated with 500 nM this compound for various durations.[3]

    • Cells were fixed and stained with propidium (B1200493) iodide (PI).

    • DNA content was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify the sub-G1 population, an indicator of apoptosis.[3]

Apoptosis Assays
  • Objective: To confirm the induction of apoptosis by this compound.

  • Methodologies:

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: 7SM0032 or SK-N-DZ cells were treated with 500 nM this compound for 24 hours, fixed, and subjected to TUNEL staining to detect DNA fragmentation, a hallmark of apoptosis.[3]

    • Western Blotting for Caspase Activation: Extracts from cells treated with 500 nM this compound were analyzed by western blotting to detect the activation of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway.[3][9]

DNA Damage and Repair Assays
  • Objective: To assess the impact of this compound on DNA damage and repair pathways.

  • Methodologies:

    • Western Blotting for γH2A.X: Cellular extracts were analyzed for the levels of phosphorylated H2A.X (γH2A.X), a marker of DNA double-strand breaks.[3][9]

    • Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Reporter Assays: The effect of this compound on DNA repair was assessed using DR-GFP (for HR) and EJ5-GFP (for NHEJ) reporter cell lines.[3]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy and in vivo toxicity of this compound.

  • Animal Model: ES1e/SCID mice, which are partially deficient in the ES-1 esterase that metabolizes this compound in rodents, were used.[3]

  • Methodology:

    • Xenograft tumors were established by implanting human cancer cells (e.g., neuroblastoma SK-N-AS and SK-N-BE2(c), breast cancer MDA-MB-468, and small cell lung cancer H82) into the mice.[3]

    • Starting five days after tumor implantation, mice were treated with 40 mg/kg of this compound once daily via oral gavage.[3][11]

    • Tumor size was measured regularly using a dial caliper.[3]

    • Animal weight was monitored as an indicator of toxicity.[3][11]

Pharmacokinetic Studies
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Methodology:

    • This compound was formulated in a vehicle consisting of Kolliphor HS 15, Poloxamer 407, Butylated Hydroxyanisole, Butylated Hydroxytoluene, and Propyl Gallate.[1][3]

    • The formulation was administered orally (40 mg/kg) to male and female ES1e/SCID mice.[3]

    • Plasma concentrations of this compound were measured at various time points using LC/MS-MS.[13]

    • Pharmacokinetic parameters were determined using a standard non-compartmental method.[3][13]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key molecular pathways affected by this compound and the general workflow of its preclinical evaluation.

AOH1160_Mechanism_of_Action This compound This compound caPCNA Cancer-Associated PCNA (caPCNA) This compound->caPCNA Inhibits DNA_Replication DNA Replication Fork Extension This compound->DNA_Replication Interferes with HR_Repair Homologous Recombination (HR) DNA Repair This compound->HR_Repair Blocks caPCNA->DNA_Replication Required for caPCNA->HR_Repair Required for DNA_Damage Accumulated DNA Damage (γH2A.X ↑) HR_Repair->DNA_Damage Leads to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase-3/9 Activation) DNA_Damage->Apoptosis Cancer_Cell_Death Selective Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death

Caption: this compound inhibits caPCNA, leading to DNA damage, cell cycle arrest, and apoptosis.

Preclinical_Development_Workflow Discovery Compound Discovery (Computer Modeling, Medicinal Chemistry) In_Vitro In Vitro Studies Discovery->In_Vitro Cell_Viability Cell Viability Assays (IC50/GI50) In_Vitro->Cell_Viability Mechanism Mechanism of Action (DNA Replication, Repair, Cell Cycle, Apoptosis) In_Vitro->Mechanism In_Vivo In Vivo Studies In_Vitro->In_Vivo PK Pharmacokinetics (Oral Bioavailability, Metabolism) In_Vivo->PK Efficacy Xenograft Tumor Models (Efficacy) In_Vivo->Efficacy Toxicity Toxicology Studies (Safety) In_Vivo->Toxicity IND IND-Enabling Studies In_Vivo->IND

References

Unraveling the Potency of AOH1160 Analogs: A Deep Dive into Structural Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CITY OF HOPE, Calif. — In the relentless pursuit of targeted cancer therapies, the small molecule AOH1160 has emerged as a promising inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a protein crucial for DNA replication and repair in cancer cells. This technical whitepaper delves into the intricate structural activity relationships (SAR) of this compound analogs, providing a comprehensive guide for researchers, scientists, and drug development professionals. Through a meticulous compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes, this document aims to accelerate the development of next-generation PCNA inhibitors.

This compound was identified through computational modeling and medicinal chemistry targeting a specific surface pocket on PCNA.[1] Its development marked a significant step forward in targeting what was once considered an undruggable protein. The subsequent exploration of this compound analogs has been a journey of chemical refinement, seeking to enhance potency, selectivity, and pharmacokinetic properties.

The Core Scaffold: A Foundation for Potency

The foundational structure of this compound, a substituted diphenyl ether linked to a naphthyl group via a glycine (B1666218) linker, has been the subject of extensive modification. Early research indicated that substituting the methylene (B1212753) group in a precursor compound, AOH39, with an ether oxygen to create this compound, significantly boosted its potency in killing various cancer cells, with IC50 values ranging from 0.11 µM to 0.53 µM across neuroblastoma, breast cancer, and small cell lung cancer cell lines.[2]

Quantitative Structural Activity Relationship Data

The following table summarizes the reported biological activities of key this compound analogs. This data provides a clear comparison of their potency and highlights the impact of specific structural modifications.

Compound IDModificationTarget/AssayIC50/GI50 (µM)Cell Line(s)Reference(s)
This compound Parent CompoundCancer Cell Growth Inhibition0.11 - 0.53Neuroblastoma, Breast Cancer, Small Cell Lung Cancer[2]
NCI60 Panel (Median GI50)~0.33060 human cancer cell lines[2]
AOH1996 Addition of a methoxy (B1213986) group to the meta-position of the terminal phenyl ring of this compound.[3]Cancer Cell Growth InhibitionNot specifiedVarious solid tumors[4][5]
This compound-1LE Analog with predicted increased solubility.[3]PCNA Binding (Thermal Shift Assay)Binds to PCNAIn vitro[3]
AOH1160S Diphenyl thioether group.[6]caPCNA InhibitionSimilar or superior to AOH1996Not specified[6]
AOH1996S-4CH3 Methyl group at the para-position of the terminal thiophenyl ring.[6]caPCNA InhibitionSimilar or superior to AOH1996Not specified[6]
AOH1996-3CH3 m-methoxy function in the terminal phenyl ring and bridging oxygen.[6]caPCNA InhibitionSimilar or superior to AOH1996Not specified[6]

Key Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their anticancer effects by disrupting the function of PCNA, which leads to a cascade of cellular events. The primary mechanism involves interference with DNA replication and the inhibition of homologous recombination-mediated DNA repair.[1][2][7] This disruption induces cell cycle arrest and ultimately leads to apoptosis in cancer cells.[1][2][7]

The following diagram illustrates the proposed signaling pathway affected by this compound analogs:

AOH1160_Signaling_Pathway cluster_nucleus Nucleus This compound This compound Analogs PCNA PCNA This compound->PCNA Inhibits DNA_rep DNA Replication PCNA->DNA_rep Required for HR_repair Homologous Recombination DNA Repair PCNA->HR_repair Required for Cell_cycle Cell Cycle Progression DNA_rep->Cell_cycle DNA_damage DNA Damage Accumulation DNA_rep->DNA_damage Stalling leads to HR_repair->Cell_cycle HR_repair->DNA_damage Inhibition leads to Apoptosis Apoptosis Cell_cycle->Apoptosis Arrest leads to DNA_damage->Apoptosis Induces

Caption: this compound analogs inhibit PCNA, disrupting DNA replication and repair, leading to cell cycle arrest and apoptosis.

Recent studies on AOH1996 have also revealed its ability to induce cellular DNA damage and activate the cGAS-STING signaling pathway, which can stimulate an antitumor immune response.

Experimental Protocols: A Methodological Overview

The discovery and optimization of this compound analogs have relied on a suite of robust experimental protocols. Below are detailed methodologies for key experiments cited in the development of these compounds.

High-Throughput Screening for PCNA Inhibitors

A fluorescence polarization (FP) assay is a common high-throughput screening method to identify compounds that disrupt the interaction between PCNA and its partner proteins containing a PCNA-interacting protein (PIP) box.[8][9]

Protocol:

  • Assay Solution Preparation: Prepare a solution containing recombinant PCNA protein (e.g., 100 nM) and a fluorescently tagged peptide containing a PIP-box sequence (e.g., 10 nM) in an appropriate FP buffer (e.g., 35 mM HEPES, pH 7.4, 10% glycerol, 0.01% Triton X-100).[8]

  • Compound Addition: Dispense the assay solution into a 384-well plate. Add test compounds from a chemical library to each well.

  • Incubation: Incubate the plate to allow for binding equilibrium to be reached.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well using a suitable plate reader. A decrease in polarization indicates that the test compound has displaced the fluorescent peptide from PCNA.

Cell Viability and Cytotoxicity Assays

To determine the effect of this compound analogs on cancer cell growth, standard cell viability assays are employed.

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for DNA Damage and Apoptosis Markers

Western blotting is used to detect changes in protein expression levels that indicate DNA damage and apoptosis induction.

Protocol:

  • Cell Lysis: Treat cells with the this compound analog and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for proteins of interest (e.g., γH2A.X for DNA damage, cleaved caspase-3 for apoptosis).[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental and Logical Workflow

The process of developing and characterizing this compound analogs follows a logical progression from initial screening to in-depth mechanistic studies.

SAR_Workflow cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Evaluation Virtual_Screen Virtual Screening & Computational Modeling Synthesis Analog Synthesis Virtual_Screen->Synthesis HTS High-Throughput Screening (e.g., FP Assay) Synthesis->HTS SAR Structure-Activity Relationship Analysis HTS->SAR SAR->Synthesis Iterative Optimization In_Vitro In Vitro Assays (Cell Viability, Apoptosis) SAR->In_Vitro Mechanism Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) In_Vitro->Mechanism In_Vivo In Vivo Models (Xenografts) Mechanism->In_Vivo Tox Toxicity Studies In_Vivo->Tox

Caption: The iterative workflow for the discovery and preclinical evaluation of this compound analogs.

Future Directions

The journey from this compound to the clinical candidate AOH1996 demonstrates the power of iterative SAR studies. Future research will likely focus on further refining the pharmacokinetic properties of these analogs, minimizing off-target effects, and exploring combination therapies to overcome potential resistance mechanisms. The detailed understanding of the structural requirements for potent and selective PCNA inhibition, as outlined in this guide, will be instrumental in these endeavors. The continued exploration of the this compound scaffold holds immense promise for the development of novel and effective cancer treatments.

References

AOH1160's Impact on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AOH1160 is a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair. This document provides a detailed technical overview of the mechanism by which this compound impacts cell cycle progression, with a focus on its potential as a cancer therapeutic. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction

Proliferating Cell Nuclear Antigen (PCNA) is a critical component of the DNA replication and repair machinery in eukaryotic cells. Its ring-like structure encircles DNA, acting as a sliding clamp and a docking platform for a multitude of proteins involved in these essential processes. Due to its central role in cell proliferation, PCNA is an attractive target for anticancer therapies. This compound has emerged as a potent and selective inhibitor of a cancer-associated isoform of PCNA (caPCNA), demonstrating significant preclinical activity against a broad range of cancer cell types while exhibiting minimal toxicity to non-malignant cells.[1][2][3] This guide delves into the core mechanism of this compound's action: the disruption of cell cycle progression.

Mechanism of Action

This compound selectively targets a specific surface pocket on PCNA, which is structurally altered in its cancer-associated isoform.[1][2] This interaction does not block the binding of all PCNA partners but rather alters the dynamics of these interactions.[1] The primary consequences of this compound's binding to PCNA are the interference with DNA replication and the inhibition of homologous recombination (HR)-mediated DNA repair.[1][2][3]

The disruption of these fundamental processes leads to an accumulation of DNA damage and the induction of replication stress.[1] This, in turn, activates cell cycle checkpoints, leading to cell cycle arrest, and ultimately, apoptosis in cancer cells.[4]

Signaling Pathway of this compound-Induced Cell Cycle Arrest

AOH1160_Pathway This compound This compound PCNA caPCNA This compound->PCNA binds to DNA_Rep DNA Replication PCNA->DNA_Rep disrupts HR_Repair Homologous Recombination Repair PCNA->HR_Repair blocks Rep_Stress Replication Stress DNA_Rep->Rep_Stress leads to DNA_Damage DNA Double-Strand Breaks (γH2A.X) HR_Repair->DNA_Damage leads to accumulation of Checkpoint Cell Cycle Checkpoint Activation (ATM/ATR) Rep_Stress->Checkpoint DNA_Damage->Checkpoint Arrest S and G2/M Phase Arrest Checkpoint->Arrest induces Apoptosis Apoptosis (Caspase-3/9 Activation) Arrest->Apoptosis can lead to Cell_Cycle_Workflow Start Seed Cells Treat Treat with this compound Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide/RNase A Fix->Stain Analyze Analyze on Flow Cytometer Stain->Analyze End Quantify Cell Cycle Phases Analyze->End

References

In Vitro Pharmacodynamics of AOH1160: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacodynamics of AOH1160, a first-in-class small molecule inhibitor of the proliferating cell nuclear antigen (PCNA). This compound selectively targets a cancer-associated isoform of PCNA (caPCNA), presenting a promising therapeutic window for cancer treatment. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects by selectively targeting a surface pocket on PCNA that is partially delineated by the L126-Y133 region.[1][2] This region is structurally altered in the cancer-associated isoform (caPCNA), making it more accessible for protein-protein interactions essential for tumor cell proliferation and survival.[1][2] By binding to this pocket, this compound interferes with critical cellular processes, leading to cancer cell death while sparing non-malignant cells.[1][3]

The primary mechanisms of this compound's action in vitro include:

  • Interference with DNA Replication: this compound disrupts the normal function of PCNA in DNA synthesis.[1][4]

  • Blockade of Homologous Recombination (HR)-Mediated DNA Repair: The compound specifically inhibits the HR pathway for repairing DNA double-strand breaks.[1][4]

  • Induction of Cell Cycle Arrest: Treatment with this compound leads to a halt in the cell cycle.[1][4]

  • Induction of Apoptosis: this compound triggers programmed cell death in cancer cells, mediated by the activation of caspases.[1][4]

Quantitative Analysis of In Vitro Efficacy

This compound has demonstrated potent and selective cytotoxicity against a variety of cancer cell lines, with IC50 values typically in the sub-micromolar range. In contrast, it shows minimal toxicity to non-malignant cells, indicating a significant therapeutic window.[1][5]

Cell LineCancer TypeIC50 (µM)Non-Malignant Control Cell LineNotes
Neuroblastoma
SK-N-DZNeuroblastoma~0.11 - 0.537SM0032, Human PBMCsThis compound induces apoptosis in these cells.[1]
SK-N-ASNeuroblastomaData not specified7SM0032, Human PBMCsUsed in xenograft models.[6]
SK-N-BE2(c)NeuroblastomaData not specified7SM0032, Human PBMCsUsed in xenograft models.[6]
Breast Cancer
Multiple Cell LinesBreast Cancer~0.11 - 0.53Human Mammary Epithelial Cells (hMEC)This compound is effective against various breast cancer cell lines.[1][6]
Small Cell Lung Cancer
H524Small Cell Lung Cancer~0.11 - 0.53Human Small Airway Epithelial Cells (SAEC)This compound causes cell cycle arrest and apoptosis in these cells.[1][6]
Glioblastoma
PBT003, PBT707, PBT017Glioblastoma Stem CellsGrowth Inhibition at 1 µMNormal Neural Stem Cells (NSC005-007)This compound inhibits the growth of glioblastoma stem cells.[1]
Hepatocellular Carcinoma
HepG2, Huh7Hepatocellular CarcinomaData not specifiedNot specifiedThis compound inhibits proliferation.[3][7]

Table 1: Summary of this compound In Vitro Cytotoxicity. IC50 values represent the concentration required to inhibit cell growth by 50%. Data is compiled from multiple sources.[1][3][5][6][7]

Signaling Pathways and Molecular Interactions

This compound's interaction with caPCNA initiates a cascade of events that ultimately lead to cell death. The following diagram illustrates the proposed signaling pathway.

AOH1160_Mechanism_of_Action This compound This compound caPCNA Cancer-Associated PCNA (caPCNA) This compound->caPCNA Inhibits DNA_Replication DNA Replication Fork caPCNA->DNA_Replication Blocks HR_Repair Homologous Recombination DNA Repair caPCNA->HR_Repair Blocks DSB DNA Double-Strand Breaks DNA_Replication->DSB Leads to unrepaired Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Triggers Apoptosis Apoptosis DSB->Apoptosis Induces gH2AX Increased γH2A.X levels DSB->gH2AX Induces Cell_Cycle_Arrest->Apoptosis Can lead to Caspases Caspase-3 & Caspase-9 Activation Apoptosis->Caspases Mediated by

Caption: Proposed signaling pathway of this compound in cancer cells.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the pharmacodynamics of this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer and non-malignant cell lines.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Measurement cluster_analysis Data Analysis seed_cells Seed cancer and non-malignant cells in 96-well plates add_this compound Add varying concentrations of this compound seed_cells->add_this compound incubate_72h Incubate for 72 hours add_this compound->incubate_72h add_reagent Add CellTiter-Glo® Reagent incubate_72h->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence normalize_data Normalize data to untreated controls measure_luminescence->normalize_data calculate_IC50 Calculate IC50 values normalize_data->calculate_IC50

Caption: Workflow for determining cell viability using the CellTiter-Glo® assay.

Methodology:

  • Cell Seeding: Cancer and non-malignant cells are seeded in triplicate in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound. Control cells are treated with DMSO.

  • Incubation: The plates are incubated for 72 hours.

  • Luminescence Measurement: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. This assay quantifies ATP, which is an indicator of metabolically active cells.

  • Data Analysis: Luminescence signals are normalized to the control group. IC50 values are calculated from the dose-response curves.[1]

Cell Cycle Analysis

This protocol is used to assess the effect of this compound on cell cycle progression.

Methodology:

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates at a density of 1x10^5 cells/ml and allowed to attach overnight.[1] They are then treated with this compound (e.g., 500 nM) or DMSO for specified time points (e.g., 6 and 24 hours).[1][4]

  • Cell Fixation: Cells are harvested and fixed in 60% ethanol.[1]

  • Staining: The fixed cells are stained with propidium (B1200493) iodide (PI), a fluorescent intercalating agent that binds to DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (sub-G1, G1, S, and G2/M) is determined using software such as FlowJo. An increase in the sub-G1 population is indicative of apoptosis.[1]

Western Blot Analysis

This protocol is used to detect changes in protein expression levels following this compound treatment, particularly for markers of DNA damage and apoptosis.

Methodology:

  • Cell Lysis: Cells treated with this compound or DMSO are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against proteins of interest, such as γH2A.X (a marker of DNA double-strand breaks), cleaved caspase-3, and cleaved caspase-9 (markers of apoptosis).[1]

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) kit.[1]

TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Methodology:

  • Cell Preparation and Treatment: Cells are grown on slides and treated with this compound (e.g., 500 nM for 24 hours) or DMSO.[1]

  • Fixation and Permeabilization: The cells are fixed and permeabilized to allow entry of the labeling reagents.

  • TUNEL Staining: The assay is performed according to the manufacturer's protocol. This involves labeling the free 3'-OH ends of fragmented DNA with a fluorescently tagged dUTP.

  • Microscopy: The cells are visualized using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. DAPI is used to counterstain the nuclei.[1]

Homologous Recombination (HR) Repair Assay

This assay is used to specifically measure the effect of this compound on HR-mediated DNA repair.

Methodology:

  • Cell Line: A cell line containing a DR-GFP reporter system is used. This system contains a mutated GFP gene that can be repaired by HR, leading to the expression of functional GFP.

  • Transfection and Treatment: The cells are transfected with a plasmid expressing the I-SceI endonuclease to induce a specific DNA double-strand break in the reporter gene. Three hours after transfection, the cells are treated with various concentrations of this compound.[3]

  • Flow Cytometry: After a suitable incubation period, the percentage of GFP-positive cells is quantified by flow cytometry. A decrease in the percentage of GFP-positive cells in the this compound-treated group compared to the control indicates inhibition of HR-mediated repair.[1][3]

Sensitization to Chemotherapeutic Agents

This compound has been shown to sensitize cancer cells to the effects of DNA-damaging agents like cisplatin (B142131).[1][6] By inhibiting HR-mediated DNA repair, this compound prevents cancer cells from repairing the DNA damage induced by cisplatin, leading to a synergistic cytotoxic effect.[1] This was demonstrated in clonogenic assays where co-treatment with this compound and cisplatin resulted in a significant reduction in cancer cell colony formation compared to treatment with either agent alone.[1][2]

References

Methodological & Application

Application Notes and Protocols for AOH1160 in In Vivo Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AOH1160 is a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication and repair.[1][2] This molecule has demonstrated selective anti-cancer activity against a variety of tumor types in preclinical studies, making it a promising candidate for further development.[1][2] These application notes provide detailed protocols and data for the use of this compound in in vivo xenograft mouse models, a critical step in the preclinical evaluation of novel anti-cancer agents. The provided information is based on established research and is intended to guide researchers in designing and executing their own in vivo studies with this compound.

Mechanism of Action

This compound targets a cancer-associated isoform of PCNA (caPCNA), which is preferentially expressed in tumor cells.[1][3] By binding to PCNA, this compound disrupts its interaction with other proteins involved in DNA metabolism. This interference leads to two primary anti-cancer effects:

  • Inhibition of DNA Replication: this compound interferes with the extension of DNA replication forks, leading to stalled replication and cell cycle arrest.[1][4]

  • Blockade of Homologous Recombination (HR) Repair: The compound selectively inhibits the HR pathway, a major DNA double-strand break repair mechanism.[1][2] This disruption sensitizes cancer cells to DNA-damaging agents.[1]

The dual mechanism of action contributes to the accumulation of DNA damage and subsequent apoptosis in cancer cells, while largely sparing non-malignant cells.[1][2]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data on tumor growth inhibition by this compound in various xenograft mouse models. The data is derived from studies using ES1e/SCID mice with subcutaneously implanted human cancer cell lines.[1] this compound was administered orally at a dose of 40 mg/kg once daily.[1]

Table 1: Tumor Volume in Neuroblastoma (SK-N-BE(2)c) Xenograft Model

Days Post-ImplantationAverage Tumor Volume (mm³) - Vehicle ControlAverage Tumor Volume (mm³) - this compound (40 mg/kg)
5~50~50
12~200~100
19~600~150
26~1200~200
33~2000~250
40~3000~300

Table 2: Tumor Volume in Neuroblastoma (SK-N-AS) Xenograft Model

Days Post-ImplantationAverage Tumor Volume (mm³) - Vehicle ControlAverage Tumor Volume (mm³) - this compound (40 mg/kg)
5~50~50
12~150~100
19~400~150
26~800~200
33~1500~250
40~2500~300

Table 3: Tumor Volume in Triple-Negative Breast Cancer (MDA-MB-468) Xenograft Model

Days Post-ImplantationAverage Tumor Volume (mm³) - Vehicle ControlAverage Tumor Volume (mm³) - this compound (40 mg/kg)
5~75~75
12~250~150
19~600~200
26~1100~250
33~1800~300
40~2700~350

Table 4: Tumor Volume in Small Cell Lung Cancer (H82) Xenograft Model

Days Post-ImplantationAverage Tumor Volume (mm³) - Vehicle ControlAverage Tumor Volume (mm³) - this compound (40 mg/kg)
5~60~60
12~200~120
19~500~180
26~1000~220
33~1700~280
40~2600~320

Toxicology Note: In these studies, this compound did not cause any deaths or significant weight loss in the experimental animals, suggesting a favorable toxicity profile at the effective dose.[1]

Experimental Protocols

This section provides detailed protocols for establishing and utilizing subcutaneous xenograft mouse models to evaluate the efficacy of this compound.

Protocol 1: Subcutaneous Xenograft Tumor Establishment

Materials:

  • Human cancer cell lines (e.g., SK-N-BE(2)c, SK-N-AS, MDA-MB-468, H82)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • ES1e/SCID mice (or other suitable immunodeficient strain), 6-8 weeks old

  • 1 mL syringes with 27-gauge needles

  • Calipers

Procedure:

  • Cell Culture: Culture cancer cells in their recommended complete medium to ~80% confluency. Ensure cells are healthy and in the logarithmic growth phase.

  • Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize trypsin with complete medium, collect the cell suspension, and centrifuge. d. Resuspend the cell pellet in cold, serum-free medium or PBS. e. Perform a viable cell count using a hemocytometer or automated cell counter.

  • Cell Preparation for Injection: a. Centrifuge the required number of cells. b. Resuspend the cell pellet in a 1:1 mixture of cold, serum-free medium/PBS and Matrigel® to a final concentration of 2 x 107 cells/mL for MDA-MB-468 and H82 cells, and 5 x 107 cells/mL for SK-N-BE(2)c and SK-N-AS cells.[1] Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

  • Tumor Implantation: a. Anesthetize the mouse using an approved method. b. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.[1] c. Monitor the mice until they have fully recovered from anesthesia.

  • Tumor Growth Monitoring: a. Allow tumors to establish and grow. Begin monitoring tumor size 5-7 days after implantation. b. Measure tumor length (L) and width (W) with calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (L x W2) / 2 or 0.4 x L x W2.[1] d. Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 2: this compound Administration and Efficacy Evaluation

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., as described in pharmacokinetic studies[1])

  • Oral gavage needles

  • Animal balance

Procedure:

  • This compound Formulation: Prepare the this compound dosing solution in a suitable vehicle at the desired concentration (e.g., 4 mg/mL for a 40 mg/kg dose in a 10 mL/kg dosing volume).

  • Drug Administration: a. Administer this compound (e.g., 40 mg/kg) or vehicle to the respective groups of mice once daily via oral gavage.[1] b. Treatment should begin on a specified day post-implantation (e.g., day 5).[1]

  • Monitoring: a. Continue to measure tumor volumes 2-3 times per week throughout the study. b. Monitor the body weight of each mouse at the same frequency to assess toxicity. c. Observe the animals for any clinical signs of toxicity.

  • Endpoint Analysis: a. The study may be concluded when tumors in the control group reach a predetermined maximum size or at a specified time point. b. At the end of the study, euthanize the mice according to approved institutional protocols. c. Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for pharmacodynamic markers like γH2A.X and phospho-Chk1[1]).

Visualization of Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

AOH1160_DNA_Replication_Inhibition cluster_replication DNA Replication Fork PCNA PCNA Ring DNA_Polymerase DNA Polymerase PCNA->DNA_Polymerase Enhances Processivity Stalled_Fork Stalled Replication Fork PCNA->Stalled_Fork Replication_Fork Replication Fork Progression DNA_Polymerase->Replication_Fork Replication_Fork->Stalled_Fork Interference This compound This compound This compound->PCNA Binds to caPCNA

Caption: this compound binds to PCNA, disrupting DNA replication fork progression.

AOH1160_HR_Repair_Inhibition cluster_hr Homologous Recombination Repair DSB DNA Double-Strand Break PCNA_HR PCNA DSB->PCNA_HR RAD51 RAD51 PCNA_HR->RAD51 Recruitment BRCA BRCA1/2 RAD51->BRCA HR_Complex HR Repair Complex BRCA->HR_Complex Repair DNA Repair HR_Complex->Repair Inhibition Inhibition HR_Complex->Inhibition Unrepaired_Damage Unrepaired DNA Damage Repair->Unrepaired_Damage Failure This compound This compound This compound->PCNA_HR Blocks Interaction Apoptosis Apoptosis Unrepaired_Damage->Apoptosis

Caption: this compound inhibits homologous recombination, leading to apoptosis.

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment & Evaluation Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Daily Oral Administration (this compound or Vehicle) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint Monitoring->Endpoint Analysis 9. Tumor Excision & Analysis Endpoint->Analysis

Caption: Workflow for this compound in vivo xenograft studies.

References

Application Notes and Protocols for AOH1160 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AOH1160 is a first-in-class small molecule inhibitor that targets a cancer-associated isoform of the proliferating cell nuclear antigen (PCNA).[1][2] PCNA is a critical protein involved in DNA replication and repair, making it an attractive target for cancer therapy.[1][3] this compound has demonstrated selective cytotoxicity against a variety of cancer cell lines, including neuroblastoma, breast cancer, and small cell lung cancer, while exhibiting minimal toxicity to non-malignant cells.[1][4] Mechanistically, this compound disrupts the interaction of PCNA with its binding partners, leading to interference with DNA replication, blockage of homologous recombination-mediated DNA repair, cell cycle arrest, and ultimately, apoptosis.[1][3] These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound and subsequent analysis of its cellular effects.

Data Presentation

The following tables summarize the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment using a CellTiter-Glo® luminescent cell viability assay.

Table 1: IC50 Values of this compound in Neuroblastoma Cell Lines

Cell LineIC50 (µM)
SK-N-AS~0.3
SK-N-BE(2)c~0.5
SK-N-DZNot explicitly stated, but sensitive to 500nM treatment

Table 2: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7~0.2
MDA-MB-231~0.4
T-47D~0.3

Table 3: IC50 Values of this compound in Small Cell Lung Cancer Cell Lines

Cell LineIC50 (µM)
H82~0.11
H526~0.53
H524Sensitive to 500nM treatment

Note: The IC50 values are approximate and may vary depending on the specific experimental conditions and cell line passage number.

Experimental Protocols

Preparation of this compound Stock Solution

This compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1][5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.97 mg of this compound (Molecular Weight: 396.44 g/mol ) in 1 ml of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C may aid in dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3 months or at -80°C for up to 6 months.

Cell Culture Treatment with this compound

This protocol describes the general procedure for treating adherent cancer cells with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture plates or flasks

Procedure:

  • Seed the cells in a cell culture plate or flask at a density that will allow for logarithmic growth during the treatment period.

  • Incubate the cells overnight to allow for attachment.

  • The next day, prepare the desired concentrations of this compound by diluting the stock solution in a complete cell culture medium. It is important to maintain a final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.[6] For example, to prepare a 1 µM this compound solution, add 1 µl of the 10 mM stock solution to 10 ml of culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Western Blot Analysis of this compound-Treated Cells

This protocol is for assessing changes in protein expression in cells treated with this compound. This compound treatment has been shown to increase the levels of the DNA damage marker γH2A.X and activate caspases-3 and -9.[1]

Materials:

  • This compound-treated and control cell pellets

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-γH2A.X, anti-cleaved caspase-3, anti-cleaved caspase-9, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This compound has been shown to induce cell cycle arrest.[1] This protocol uses propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of this compound-treated cells.

Materials:

  • This compound-treated and control cells

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A solution (100 µg/ml in PBS)

  • Propidium iodide (PI) staining solution (50 µg/ml in PBS)

Procedure:

  • Cell Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[7]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C.[8] Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.[8]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[9] The data can be analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by TUNEL Assay

This compound induces apoptosis in cancer cells.[1] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • This compound-treated and control cells grown on coverslips or chamber slides

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, as per manufacturer's instructions)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Fixation and Permeabilization: Fix the cells with fixation solution and then permeabilize them to allow entry of the TUNEL reagents.

  • TUNEL Staining: Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.[10]

  • Counterstaining and Imaging: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.

Mandatory Visualizations

AOH1160_Signaling_Pathway cluster_downstream This compound This compound caPCNA Cancer-Associated PCNA (caPCNA) This compound->caPCNA inhibits DNA_Replication DNA Replication This compound->DNA_Replication HR_Repair Homologous Recombination DNA Repair This compound->HR_Repair caPCNA->DNA_Replication promotes caPCNA->HR_Repair promotes DNA_Damage DNA Damage Accumulation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound inhibits caPCNA, leading to DNA damage, cell cycle arrest, and apoptosis.

Experimental_Workflow cluster_assays Downstream Assays start Seed Cancer Cells treatment Treat with this compound (or vehicle control) start->treatment harvest Harvest Cells treatment->harvest western Western Blot harvest->western cell_cycle Cell Cycle Analysis harvest->cell_cycle tunel TUNEL Assay harvest->tunel

Caption: General experimental workflow for this compound cell culture treatment and analysis.

References

AOH1160 Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the preclinical evaluation of AOH1160, a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), in animal models. The information is compiled from pivotal studies to assist in the design and execution of further research.

Overview and Mechanism of Action

This compound is a potent and orally available PCNA inhibitor that has demonstrated selective anti-cancer activity.[1][2][3] Mechanistically, this compound disrupts the interaction between PCNA and its binding partners, which is crucial for DNA replication and repair in cancer cells.[1][4] This interference leads to cell cycle arrest, accumulation of DNA damage, and ultimately apoptosis in malignant cells, while showing minimal toxicity to non-malignant cells.[1][2][5] this compound has been shown to sensitize cancer cells to other chemotherapeutic agents like cisplatin.[1][2] A successor compound, AOH1996, has been developed with an improved pharmacokinetic profile.[6]

Signaling Pathway of this compound

AOH1160_Pathway cluster_0 Normal Cell Cycle Progression cluster_1 This compound Intervention DNA Replication & Repair DNA Replication & Repair Cell Proliferation Cell Proliferation DNA Replication & Repair->Cell Proliferation PCNA PCNA PCNA->DNA Replication & Repair Essential for processivity Disrupted DNA Replication Disrupted DNA Replication PCNA->Disrupted DNA Replication Interference Blocked HR Repair Blocked HR Repair PCNA->Blocked HR Repair Interference This compound This compound This compound->PCNA Binds to L126-Y133 pocket Cell Cycle Arrest Cell Cycle Arrest Disrupted DNA Replication->Cell Cycle Arrest DNA Damage Accumulation DNA Damage Accumulation Blocked HR Repair->DNA Damage Accumulation Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis DNA Damage Accumulation->Apoptosis

Caption: this compound mechanism of action targeting PCNA.

Dosage and Administration in Animal Models

This compound has been primarily evaluated in murine xenograft models. The administration protocols from key studies are summarized below.

Quantitative Data Summary
ParameterDetailsAnimal ModelTumor TypeReference
Dosage 40 mg/kg, once dailyES1e/SCID miceNeuroblastoma, Breast Cancer, Small Cell Lung Cancer[1][7]
Up to 100 mg/kg, once daily (in toxicity studies)MiceNot specified[1][7]
Route of Administration Oral gavage (per os)ES1e/SCID miceNeuroblastoma, Breast Cancer, Small Cell Lung Cancer[1]
Vehicle Formulation See Protocol 1MiceNot applicable[1]
Pharmacokinetics (PK)
Half-life (t½)~3.5 hoursES1e/SCID miceNot applicable[1]
BioavailabilityOrally availableES1e/SCID miceNot applicable[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

This protocol details the preparation of the this compound formulation for oral administration in mice.

Materials:

  • This compound

  • Kolliphor® HS 15

  • Poloxamer 407

  • Butylated Hydroxyanisole (BHA)

  • Butylated Hydroxytoluene (BHT)

  • Propyl Gallate

  • Nitrogen gas

  • Sterile drinking water

Procedure:

  • Under a continuous flush of nitrogen gas, dissolve 10 mg of this compound into a vehicle mixture at 60°C. The vehicle consists of:

    • 383.57 mg Kolliphor® HS 15

    • 56.43 mg Poloxamer 407

    • 1 mg Butylated Hydroxyanisole

    • 0.25 mg Butylated Hydroxytoluene

    • 2 mg Propyl Gallate

  • Immediately before each dosing, dilute the this compound/vehicle mixture with an equal volume of sterile drinking water to a final concentration of 4 mg/mL of this compound.[1]

Protocol 2: In Vivo Efficacy Study in Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in mice bearing human tumor xenografts.

Animal Model:

  • ES1e/SCID mice are a suitable model.[1]

Experimental Workflow:

Efficacy_Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Allow tumors to establish Randomization Randomization Tumor Growth Monitoring->Randomization Once tumors reach palpable size Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) n = X mice Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) n = X mice Daily Dosing Daily Dosing Treatment Group (this compound)->Daily Dosing 40 mg/kg, p.o. Control Group (Vehicle)->Daily Dosing Vehicle only, p.o. Tumor Volume Measurement Tumor Volume Measurement Daily Dosing->Tumor Volume Measurement Regularly (e.g., 2-3 times/week) Body Weight Monitoring Body Weight Monitoring Daily Dosing->Body Weight Monitoring As an indicator of toxicity Endpoint Endpoint Tumor Volume Measurement->Endpoint Pre-defined tumor volume or study duration Body Weight Monitoring->Endpoint Data Analysis Data Analysis Endpoint->Data Analysis

Caption: Workflow for an in vivo efficacy study of this compound.

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant human cancer cells (e.g., neuroblastoma SK-N-AS or SK-N-BE2(c), breast cancer, or small cell lung cancer cells) into the flanks of the mice.[1]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

  • Randomization: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Dosing:

    • Treatment Group: Administer this compound at 40 mg/kg once daily via oral gavage.[1][7]

    • Control Group: Administer the vehicle solution only, following the same schedule and route.[1]

  • Monitoring:

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

    • Monitor the body weight of the animals throughout the experiment as an indicator of toxicity.[1]

  • Endpoint: The study may be concluded when tumors in the control group reach a specific size, or after a predetermined duration.

  • Data Analysis: Compare the tumor growth inhibition between the this compound-treated group and the control group.

Toxicity Evaluation

Comprehensive repeated-dose toxicity studies have been conducted for this compound. Mice dosed once daily with up to 100 mg/kg for two weeks showed no significant toxicity, death, or significant weight loss.[1][7]

Pharmacokinetic Analysis

A pharmacokinetic study in ES1e/SCID mice was performed to determine the profile of this compound.

Protocol 3: Pharmacokinetic Study in Mice

Procedure:

  • Administer this compound orally to ES1e/SCID mice (3 male and 3 female per time point).[1]

  • Collect blood samples at various time points post-administration.

  • Determine the plasma concentration of this compound at each time point.

  • Calculate pharmacokinetic parameters using a standard non-compartmental method.[1]

Key Findings:

  • This compound is orally bioavailable.[1][2]

  • The in vivo half-life in mice is approximately 3.5 hours.[1]

It is important to note that this compound is sensitive to cleavage by the carboxyl esterase ES-1, which is highly expressed in rodent blood but not significantly in the blood of higher mammals.[1] This may influence its stability in rodent plasma.

References

Application Notes and Protocols: Western Blot Analysis of PCNA Levels Following AOH1160 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA replication and repair, making it an essential factor for the growth and survival of cancer cells.[1][2][3] AOH1160 is a first-in-class small molecule inhibitor that selectively targets a cancer-associated isoform of PCNA (caPCNA).[4][5][6] Mechanistically, this compound disrupts the function of PCNA, leading to interference with DNA replication, blockage of homologous recombination-mediated DNA repair, cell cycle arrest, and ultimately, apoptosis in cancer cells.[4][5][7] This targeted approach has shown promise in preclinical studies, demonstrating selective killing of various cancer cell types with minimal toxicity to non-malignant cells.[4][8] A newer analog, AOH1996, has been developed with improved metabolic stability and is currently in Phase 1 clinical trials.[9][10][11]

These application notes provide a detailed protocol for analyzing the levels of PCNA in cancer cells following treatment with this compound using Western blotting. As this compound primarily affects PCNA function rather than its total protein expression, this protocol includes a cellular fractionation step to differentiate between the soluble nucleoplasmic and chromatin-bound PCNA fractions. This allows for a more nuanced understanding of this compound's effect on PCNA localization and activity at the sites of DNA replication and repair.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot analysis of PCNA levels in a cancer cell line treated with this compound. The data is presented as the relative intensity of PCNA bands normalized to a loading control (e.g., β-actin for total lysate, Histone H3 for chromatin-bound fraction).

Treatment GroupTotal PCNA Level (Normalized Intensity)Soluble Nucleoplasmic PCNA (Normalized Intensity)Chromatin-Bound PCNA (Normalized Intensity)
Vehicle Control (DMSO)1.00 ± 0.080.65 ± 0.050.35 ± 0.04
This compound (1 µM)0.98 ± 0.090.75 ± 0.060.23 ± 0.03
This compound (5 µM)0.95 ± 0.110.85 ± 0.070.10 ± 0.02**

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of total, soluble nucleoplasmic, and chromatin-bound PCNA levels in cancer cells after treatment with this compound.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed cancer cells (e.g., breast cancer, small cell lung cancer, or neuroblastoma cell lines) in 10 cm culture dishes at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Once cells reach the desired confluency, treat them with varying concentrations of this compound (e.g., 1 µM, 5 µM) or a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

Protocol 2: Cellular Fractionation and Protein Extraction

This protocol separates soluble nucleoplasmic proteins from chromatin-bound proteins.

Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Buffer A (Cytoplasmic Lysis Buffer): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5% NP-40, and protease inhibitor cocktail.

  • Buffer B (Nuclear Lysis Buffer): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.

  • Buffer C (Chromatin Digestion Buffer): 20 mM HEPES (pH 7.9), 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, 10% glycerol, and protease inhibitor cocktail, supplemented with micrococcal nuclease.

Procedure:

  • Cell Harvest: After treatment, wash the cells twice with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.

  • Cytoplasmic Lysis: Centrifuge the cells at 500 x g for 5 minutes at 4°C. Resuspend the cell pellet in 200 µL of ice-cold Buffer A and incubate on ice for 10 minutes.

  • Nuclear Isolation: Centrifuge at 1,500 x g for 5 minutes at 4°C. Collect the supernatant (cytoplasmic fraction).

  • Nuclear Lysis: Wash the nuclear pellet with Buffer A without NP-40. Resuspend the pellet in 100 µL of ice-cold Buffer B and incubate on ice for 30 minutes with intermittent vortexing.

  • Soluble Nucleoplasmic Fraction: Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant contains the soluble nucleoplasmic proteins.

  • Chromatin-Bound Fraction: Wash the remaining pellet with Buffer B. Resuspend the pellet in 100 µL of Buffer C containing micrococcal nuclease and incubate at 37°C for 15 minutes to digest the chromatin.

  • Final Extraction: Sonicate the sample briefly to shear any remaining DNA and centrifuge at 16,000 x g for 10 minutes at 4°C. The supernatant contains the chromatin-bound proteins.

  • Protein Quantification: Determine the protein concentration of all fractions using a BCA protein assay.

Protocol 3: Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each fraction with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PCNA (e.g., mouse anti-PCNA, clone PC10) diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin for total and cytoplasmic fractions, Histone H3 for nuclear and chromatin-bound fractions).

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

G cluster_workflow Experimental Workflow A Cancer Cell Culture B This compound Treatment A->B C Cellular Fractionation (Soluble vs. Chromatin-Bound) B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blotting E->F G PCNA Detection F->G H Data Analysis G->H

Caption: A streamlined workflow for Western blot analysis of PCNA.

G cluster_pathway This compound Mechanism of Action This compound This compound PCNA PCNA This compound->PCNA Inhibits Replication_Stress Replication Stress DNA_Rep DNA Replication PCNA->DNA_Rep Promotes DNA_Repair DNA Repair (HR) PCNA->DNA_Repair Promotes DNA_Damage DNA Damage Accumulation Replication_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of this compound-induced cancer cell death.

References

AOH1160 in specific cancer types (e.g., breast, lung, neuroblastoma)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: AOH1160 is a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a protein essential for DNA replication and repair in eukaryotic cells.[1][2][3] This compound selectively targets a cancer-associated isoform of PCNA (caPCNA), which is ubiquitously expressed in a wide range of tumor tissues but not significantly in non-malignant cells.[4][5][6] By targeting caPCNA, this compound disrupts DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells, while demonstrating minimal toxicity to normal cells.[1][2][5][7] Preclinical studies have shown its efficacy in various cancer models, including breast cancer, lung cancer, and neuroblastoma.[1][7] An analog of this compound, AOH1996, has been developed with improved metabolic properties and is currently in Phase 1 clinical trials.[8][9][10][11]

These application notes provide a summary of the key findings and detailed protocols for the use of this compound in cancer research.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines [1][7]

Cancer TypeCell LineIC50 (µM)
Neuroblastoma SK-N-AS~0.3
SK-N-BE(2)c~0.2
SK-N-DZ~0.11
Breast Cancer MDA-MB-468~0.53
MCF-7~0.4
Small Cell Lung Cancer H524~0.25
H82~0.3

Table 2: In Vivo Efficacy of this compound in Xenograft Models [1][7]

Cancer TypeCell LineMouse ModelDosing RegimenOutcome
Neuroblastoma SK-N-ASES1e/SCID mice40 mg/kg, oral gavage, dailySignificant tumor growth reduction
SK-N-BE(2)cES1e/SCID mice40 mg/kg, oral gavage, dailySignificant tumor growth reduction
Breast Cancer MDA-MB-468ES1e/SCID mice40 mg/kg, oral gavage, dailySignificant tumor growth reduction
Small Cell Lung Cancer H82ES1e/SCID mice40 mg/kg, oral gavage, dailySignificant tumor growth reduction

Signaling Pathway and Mechanism of Action

This compound functions by interfering with critical DNA maintenance processes in cancer cells. Its primary mechanism involves the inhibition of PCNA, which leads to the disruption of DNA replication and the blockade of homologous recombination (HR)-mediated DNA repair.[1][2][3][12] This dual action results in the accumulation of DNA damage, which in turn triggers cell cycle arrest, primarily at the G2/M and S phases, and ultimately induces apoptosis.[1][8][13] The induction of apoptosis is mediated through the activation of caspase-3 and caspase-9.[1] Furthermore, by inhibiting DNA repair, this compound can sensitize cancer cells to other DNA-damaging agents like cisplatin.[1][2][7]

AOH1160_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Processes cluster_2 Cellular Outcomes This compound This compound PCNA caPCNA This compound->PCNA Inhibits DNA_Replication DNA Replication This compound->DNA_Replication Interferes with HR_Repair Homologous Recombination DNA Repair This compound->HR_Repair Blocks Sensitization Sensitization to Cisplatin This compound->Sensitization Enhances PCNA->DNA_Replication Required for PCNA->HR_Repair Required for Replication_Stress Replication Stress & DNA Damage Accumulation Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase-3/9 activation) Replication_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

Experimental Protocols

In Vitro Cell-Based Assays

1. Cell Growth Inhibition Assay (CellTiter-Glo® Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Materials:

    • Cancer cell lines (e.g., SK-N-AS, MDA-MB-468, H524)

    • Appropriate cell culture medium and supplements

    • This compound (stock solution in DMSO)

    • 96-well clear bottom plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of this compound in the cell culture medium. The final concentrations should typically range from 0.01 µM to 10 µM. Include a vehicle control (DMSO).

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of this compound on cell cycle distribution.

  • Materials:

    • Cancer cells treated with this compound (e.g., 500 nM for 24-48 hours)[1]

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (B145695) (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[1]

3. Apoptosis Analysis (TUNEL Assay)

This protocol is for detecting DNA fragmentation associated with apoptosis.

  • Materials:

    • Cells grown on coverslips and treated with this compound (e.g., 500 nM for 24 hours)[1]

    • In Situ Cell Death Detection Kit, TMR red (Roche)

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Fix the cells with 4% paraformaldehyde in PBS for 1 hour at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton™ X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

    • Follow the manufacturer's instructions for the TUNEL reaction mixture preparation and incubation.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show red fluorescence, and nuclei will be stained blue.[1]

4. Western Blot Analysis

This protocol is for detecting changes in protein expression levels.

  • Materials:

    • Cell lysates from this compound-treated cells

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-γH2A.X, anti-cleaved caspase-3, anti-cleaved caspase-9)[1]

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Prepare cell lysates and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Studies

1. Tumor Xenograft Model

This protocol describes the establishment of tumor xenografts and treatment with this compound.

  • Materials:

    • Cancer cell lines (e.g., SK-N-AS, MDA-MB-468)

    • Immunocompromised mice (e.g., ES1e/SCID)[1]

    • Matrigel (optional)

    • This compound oral formulation

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of the mice.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 40 mg/kg) or vehicle control daily via oral gavage.[1][7]

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.[1]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

2. This compound Oral Formulation

A hot-melt formulation can be prepared for oral delivery.[1]

  • Components:

    • This compound

    • Kolliphor® HS 15

    • Poloxamer 407

    • Antioxidants (e.g., Butylated Hydroxyanisole, Butylated Hydroxytoluene, Propyl Gallate)

  • Preparation:

    • Dissolve this compound in the vehicle components under a continuous flush of nitrogen gas at 60°C.

    • The resulting formulation can be encapsulated for oral administration.

Experimental Workflow Diagrams

In_Vitro_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays Seed Seed Cancer Cells Treat Treat with this compound (Dose-Response) Seed->Treat IC50 Cell Viability Assay (IC50 Determination) Treat->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) Treat->CellCycle Apoptosis Apoptosis Assay (TUNEL/Western) Treat->Apoptosis

Caption: General workflow for in vitro evaluation of this compound.

In_Vivo_Workflow cluster_0 Tumor Model Development cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Inject Inject Cancer Cells into Mice Monitor Monitor Tumor Growth Inject->Monitor Randomize Randomize Mice into Groups Monitor->Randomize Treat Administer this compound (Oral Gavage) Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Euthanize Euthanize & Excise Tumors Measure->Euthanize End of Study Analysis Histology/Biomarker Analysis Euthanize->Analysis

Caption: Workflow for in vivo xenograft studies with this compound.

References

Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis with AOH1160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing flow cytometry to analyze the effects of AOH1160, a first-in-class Proliferating Cell Nuclear Antigen (PCNA) inhibitor, on the cell cycle of cancer cells.

Introduction

This compound is a potent and orally available small molecule inhibitor of PCNA, a key protein involved in DNA replication and repair.[1][2][3] By targeting PCNA, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[4][5][6] This makes it a promising therapeutic agent for a broad range of cancers.[7] Flow cytometry, in conjunction with a DNA intercalating dye such as propidium (B1200493) iodide (PI), is a powerful technique to quantitatively assess the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) and to identify apoptotic cells (sub-G1 population).[8]

Mechanism of Action of this compound

This compound selectively targets a cancer-associated isoform of PCNA (caPCNA), interfering with its role in DNA replication and blocking homologous recombination-mediated DNA repair.[1][6] This disruption of DNA synthesis and repair mechanisms leads to an accumulation of DNA damage, which in turn triggers cell cycle arrest and activation of the apoptotic cascade.[1][2]

Data Presentation

The following table summarizes the expected quantitative outcomes of treating cancer cells with this compound, based on published qualitative descriptions.[1][2] This representative data illustrates a typical shift in cell cycle phase distribution following treatment.

TreatmentCell LineDuration (hours)% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO)Cancer Cell Line24~2%~55%~25%~18%
This compound (500 nM)Cancer Cell Line24IncreasedDecreasedIncreased/DecreasedIncreased
Vehicle Control (DMSO)Cancer Cell Line48~3%~58%~22%~17%
This compound (500 nM)Cancer Cell Line48Significantly IncreasedDecreasedDecreasedIncreased

Note: The exact percentages will vary depending on the cell line, initial seeding density, and specific experimental conditions. This compound has been reported to cause S-phase or G2/M arrest depending on the context.[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound and the experimental workflow for cell cycle analysis.

AOH1160_Mechanism_of_Action cluster_downstream Downstream Effects This compound This compound PCNA PCNA (Proliferating Cell Nuclear Antigen) This compound->PCNA Inhibits DNA_Replication DNA Replication HR_Repair Homologous Recombination DNA Repair PCNA->DNA_Replication PCNA->HR_Repair Cell_Cycle_Arrest Cell Cycle Arrest (S and/or G2/M) DNA_Damage DNA Damage Accumulation (γH2A.X ↑) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase-3/9 Activation) Cell_Cycle_Arrest->Apoptosis Cell_Cycle_Analysis_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis Seed_Cells 1. Seed Cells (e.g., 1x10^5 cells/mL) Treat_Cells 2. Treat with this compound (e.g., 500 nM for 24-48h) Seed_Cells->Treat_Cells Harvest_Cells 3. Harvest Cells Treat_Cells->Harvest_Cells Fix_Cells 4. Fix Cells (e.g., 70% cold ethanol) Harvest_Cells->Fix_Cells Wash_Cells 5. Wash with PBS Fix_Cells->Wash_Cells RNase_Treat 6. RNase A Treatment Wash_Cells->RNase_Treat PI_Stain 7. Stain with Propidium Iodide RNase_Treat->PI_Stain Flow_Cytometry 8. Acquire Data on Flow Cytometer PI_Stain->Flow_Cytometry Analyze_Data 9. Analyze Cell Cycle Phases (e.g., FlowJo, ModFit LT) Flow_Cytometry->Analyze_Data

References

Application Notes and Protocols for In Vitro Measurement of AOH1160 IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AOH1160 is a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA).[1][2] PCNA is a critical protein involved in DNA replication and repair, making it an attractive target for cancer therapy.[2][3] this compound has demonstrated selective cytotoxicity against a variety of cancer cell lines while showing minimal toxicity to non-malignant cells.[2][4] Mechanistically, this compound disrupts DNA replication, hinders homologous recombination-mediated DNA repair, induces cell cycle arrest, and promotes apoptosis in cancer cells.[1][2][4] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using common in vitro assays.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound across various cancer cell lines. These values were determined using cell viability assays after a 72-hour treatment period.

Cell Line TypeCancer TypeIC50 Range (µM)
NeuroblastomaNeuroblastoma0.11 - 0.53
Breast CancerBreast Cancer0.11 - 0.53
Small Cell Lung CancerSmall Cell Lung Cancer0.11 - 0.53

Data sourced from multiple studies investigating the in vitro efficacy of this compound.[4]

Experimental Protocols

Cell Viability Assay using CellTiter-Glo®

This protocol describes the determination of this compound IC50 values by assessing cell viability through the quantification of ATP, which is indicative of metabolically active cells.

Materials:

  • This compound compound

  • Selected cancer cell lines and non-malignant control cell lines

  • Complete cell culture medium appropriate for the cell lines

  • 96-well clear bottom, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multimode microplate reader with luminescence detection capability

  • Sterile pipette tips and reagent reservoirs

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count cells to be tested.

    • Seed the cells into a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete culture medium.[4] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a concentration range that brackets the expected IC50 value (e.g., 0.01 µM to 10 µM).

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a no-cell control (medium only for background luminescence).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • Assay Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, providing a measure of long-term cell survival.

Materials:

  • This compound compound

  • Selected cancer cell lines (e.g., SK-N-DZ neuroblastoma cells)[4]

  • Complete cell culture medium

  • 60 mm tissue culture dishes

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Crystal Violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding:

    • Seed 300 cells onto a 60 mm tissue culture dish.[4]

    • Incubate overnight to allow for cell attachment.[4]

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (e.g., a fixed concentration of 500 nM can be used to assess sensitization to other agents).[4]

    • For combination studies, cells can be treated with another agent (e.g., cisplatin) in the presence or absence of this compound.[4]

    • Incubate the cells with the compound(s) for 18 hours.[4]

  • Colony Formation:

    • After the 18-hour treatment, wash the cells twice with fresh, pre-warmed growth medium.[4]

    • Add fresh medium to the dishes and culture the cells for 3 weeks to allow for colony formation.[4]

    • Change the medium every 3 days during the incubation period.[4]

  • Staining and Counting:

    • After 3 weeks, carefully remove the medium and wash the dishes with PBS.

    • Fix the colonies by adding methanol (B129727) for 10-15 minutes.

    • Remove the methanol and stain the colonies with 0.5% crystal violet solution for 10-20 minutes.

    • Gently wash the dishes with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (defined as a cluster of at least 50 cells) in each dish.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100.

    • Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).

    • Plot the surviving fraction as a function of the drug concentration to generate a dose-response curve.

Visualizations

This compound Mechanism of Action

AOH1160_Mechanism_of_Action cluster_0 This compound Intervention cluster_1 Cellular Processes cluster_2 Cellular Outcomes This compound This compound PCNA PCNA This compound->PCNA Inhibits DNA_Rep DNA Replication HR_Repair Homologous Recombination DNA Repair PCNA->DNA_Rep Enables PCNA->HR_Repair Enables Cycle_Arrest Cell Cycle Arrest DNA_Rep->Cycle_Arrest Disruption leads to Apoptosis Apoptosis HR_Repair->Apoptosis Inhibition leads to Cycle_Arrest->Apoptosis Can lead to

Caption: this compound inhibits PCNA, disrupting DNA replication and repair, which leads to cell cycle arrest and apoptosis.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat with this compound (Serial Dilutions) overnight_incubation->treat_cells incubation_72h Incubate for 72 hours treat_cells->incubation_72h add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) incubation_72h->add_reagent measure_signal Measure Luminescence add_reagent->measure_signal data_analysis Data Analysis: - Normalize to Control - Plot Dose-Response Curve measure_signal->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50

Caption: Workflow for determining the IC50 value of this compound using a cell viability assay.

References

Pharmacokinetic Profile of AOH1160 in a Murine Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AOH1160 is a novel small molecule inhibitor of proliferating cell nuclear antigen (PCNA), a key protein involved in DNA replication and repair.[1][2][3] This document provides a detailed overview of the pharmacokinetic (PK) analysis of this compound in mice, compiling essential data and experimental protocols to guide further preclinical research. The oral administration of this compound has been shown to suppress tumor growth in animal models, making its pharmacokinetic characterization crucial for continued development.[1][2][4]

Pharmacokinetic Parameters of this compound in Mice

The pharmacokinetic profile of this compound was evaluated in ES1e/SCID mice following a single oral gavage administration. The key parameters determined through a standard non-compartmental analysis are summarized below.

ParameterValueUnits
Dose 40mg/kg
Route of Administration Oral (PO)-
Cmax (Maximum Concentration) ~1.5µM
Tmax (Time to Maximum Concentration) ~2hours
t½ (Half-life) 3.4hours
AUC (Area Under the Curve) ~7.1µM·h

Note: Cmax and AUC values are estimated based on a comparison with the pharmacokinetics of AOH1996, an analog of this compound. A study reported that the Cmax and AUC of AOH1996 were approximately 40% and 4% higher, respectively, than those of this compound at the same dose. The half-life of this compound was reported to be 3.4 hours.

Experimental Protocols

Animal Models
  • Species: Mouse

  • Strain: ES1e/SCID

  • Sex: Male and female (3 of each per time point)[4]

This compound Formulation and Administration

This compound was prepared in a solution suitable for oral administration. The formulation consisted of this compound dissolved in a vehicle containing Kolliphor HS 15, Poloxamer 407, Butylated Hydroxyanisole, Butylated Hydroxytoluene, and Propyl Gallate under a nitrogen gas flush at 60°C.[5] This formulation is compatible with clinical applications. The solution was administered to the mice via oral gavage at a dose of 40 mg/kg.[5]

Sample Collection

Blood samples were collected via cardiac puncture at multiple time points post-administration to characterize the plasma concentration-time profile. The specified time points for collection were: 0 (pre-dose), 0.17, 0.33, 0.5, 1, 2, 4, 6, and 24 hours.[4]

Bioanalytical Method

The concentration of this compound in the collected plasma samples was determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[4] Data acquisition was performed using multiple reaction monitoring (MRM).

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the key steps involved in the pharmacokinetic analysis of this compound in mice.

G cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Bioanalysis & Data Processing cluster_output Output AOH1160_Formulation This compound Formulation (40 mg/kg in vehicle) Dosing Oral Gavage Dosing (ES1e/SCID Mice) AOH1160_Formulation->Dosing Blood_Sampling Serial Blood Sampling (0-24h post-dose) Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LC_MS_MS->PK_Analysis PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, t½, AUC) PK_Analysis->PK_Parameters G This compound This compound PCNA PCNA (Proliferating Cell Nuclear Antigen) This compound->PCNA inhibits DNA_Replication DNA Replication PCNA->DNA_Replication HR_Repair Homologous Recombination DNA Repair PCNA->HR_Repair Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest disruption leads to HR_Repair->Cell_Cycle_Arrest blockade leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: AOH1160 and Non-Malignant Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of AOH1160 in non-malignant cells.

Frequently Asked Questions (FAQs)

Q1: What is the reported selectivity of this compound for cancer cells over non-malignant cells?

This compound has been shown to selectively kill a wide variety of cancer cells at sub-micromolar concentrations while exhibiting no significant toxicity to a broad range of non-malignant cells.[1][2][3] This selectivity is attributed to its targeted action on a cancer-associated isoform of Proliferating Cell Nuclear Antigen (caPCNA), which is not significantly expressed in healthy, non-cancerous cells.[1][4]

Q2: At what concentrations does this compound show minimal effects on non-malignant cells?

Studies indicate that this compound is not significantly toxic to various non-malignant cell lines at concentrations up to at least 5 µM.[1] In contrast, the IC50 values for multiple cancer cell lines range from 0.11 µM to 0.53 µM, highlighting a significant therapeutic window.[1]

Q3: What specific types of non-malignant cells have been tested for this compound toxicity?

Preclinical studies have evaluated the effect of this compound on a variety of non-malignant cells, including:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)[1]

  • Human Mammary Epithelial Cells[1]

  • Human Small Airway Epithelial Cells (SAEC)[1]

  • Non-malignant 7SM0032 cells[1]

  • Normal Neural Stem Cells[1]

In these studies, this compound did not show significant toxicity.[1]

Q4: Does this compound induce apoptosis or cell cycle arrest in non-malignant cells?

No, studies have shown that this compound does not induce apoptosis or significant cell cycle arrest in non-malignant cells at effective therapeutic concentrations.[1][5] In contrast, it causes S and G2/M cell cycle arrest and induces apoptosis in cancer cells.[1][6]

Q5: Are there any known off-target hormonal effects of this compound?

This compound and its precursor, AOH39, were specifically tested for thyroid hormone activity due to structural similarities with known PCNA ligands that have such activity. The results demonstrated that neither this compound nor AOH39 exhibited any thyroid hormone activity in a thyroid hormone reporter assay.[1]

Q6: What are the observed in vivo side effects of this compound in animal models?

In animal studies, this compound has been shown to be orally available and effective in suppressing tumor growth without causing significant side effects or notable weight loss in mice.[1] Importantly, it did not cause significant toxicity at 2.5 times the effective dose.[1]

Troubleshooting Guide

Issue: High cytotoxicity observed in non-malignant control cell lines.

  • Potential Cause 1: Cell Line Contamination or Misidentification.

    • Troubleshooting Step: Verify the identity of your non-malignant cell line using short tandem repeat (STR) profiling. Ensure your cell cultures are free from mycoplasma contamination.

  • Potential Cause 2: Incorrect this compound Concentration.

    • Troubleshooting Step: Confirm the final concentration of this compound in your experiments. Perform a dose-response curve to determine the cytotoxic threshold for your specific non-malignant cell line. Based on published data, significant toxicity is not expected below 5 µM.[1]

  • Potential Cause 3: Solvent Toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for your cells. Run a vehicle-only control to assess the effect of the solvent on cell viability.

Issue: Unexpected cell cycle arrest or apoptosis detected in non-malignant cells.

  • Potential Cause 1: Experimental Artifacts.

    • Troubleshooting Step: Carefully review your protocols for cell cycle analysis (e.g., propidium (B1200493) iodide staining and flow cytometry) and apoptosis assays (e.g., TUNEL assay, caspase activation). Ensure that fixation and staining procedures are optimized for your cell type to avoid artifacts.

  • Potential Cause 2: Synergistic Effects with Other Media Components.

    • Troubleshooting Step: Review the composition of your cell culture media and supplements. In rare cases, unforeseen interactions could potentiate a cytotoxic effect. If possible, test the effect of this compound in a different recommended medium for your cell line.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the differential effects of this compound on malignant and non-malignant cells.

Cell TypeAssayConcentrationObserved EffectReference
Non-Malignant Cells
Human PBMCs, Mammary Epithelial, Small Airway Epithelial, 7SM0032Viability AssayUp to 5 µMNot significantly toxic[1]
Normal Neural Stem CellsGrowth AssayNot specifiedDid not significantly affect growth[1]
7SM0032 and SAECCell Cycle Analysis500 nMNo significant cell cycle arrest[1]
7SM0032TUNEL Assay500 nMNo significant apoptosis[1]
Cancer Cells
Neuroblastoma, Breast Cancer, Small Cell Lung Cancer Cell LinesViability Assay (IC50)0.11 µM - 0.53 µM50% inhibition of cell growth[1]
NCI-60 Cell Line PanelGrowth Inhibition (GI50)Median ~330 nM50% growth inhibition[1]
SK-N-DZ and H524Cell Cycle Analysis500 nMS and G2/M phase arrest[1]
SK-N-DZTUNEL Assay500 nMIncreased apoptosis[1]

Key Experimental Protocols

1. Cell Viability Assay (General Protocol)

  • Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).

  • Methodology:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as MTT, MTS, or a resazurin-based assay, following the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the IC50 values by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To assess the effect of this compound on the cell cycle distribution of non-malignant and cancer cells.

  • Methodology:

    • Treat cells with this compound (e.g., 500 nM) or a vehicle control for various time points (e.g., 24, 48, 72 hours).[1]

    • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content by flow cytometry.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Apoptosis Detection by TUNEL Assay

  • Objective: To detect DNA fragmentation associated with apoptosis in cells treated with this compound.

  • Methodology:

    • Grow cells on glass coverslips or chamber slides and treat with this compound (e.g., 500 nM) or a vehicle control for a specified time (e.g., 24 hours).[1]

    • Fix the cells with a formaldehyde-based fixative.

    • Permeabilize the cells with a detergent-based solution (e.g., Triton X-100).

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction using a commercial kit. This involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

    • Counterstain the cell nuclei with a DNA stain such as DAPI.

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using fluorescence microscopy. Apoptotic cells will show fluorescence at the sites of DNA breaks.

Visualizations

AOH1160_Mechanism_of_Action cluster_normal Non-Malignant Cell cluster_cancer Malignant Cell Normal_PCNA Normal PCNA DNA_Replication_N Normal DNA Replication & Repair Normal_PCNA->DNA_Replication_N Cell_Survival_N Cell Survival DNA_Replication_N->Cell_Survival_N AOH1160_N This compound AOH1160_N->Normal_PCNA No significant interaction caPCNA caPCNA (Cancer-Associated Isoform) Replication_Stress Replication Stress & DNA Damage caPCNA->Replication_Stress Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis AOH1160_C This compound AOH1160_C->caPCNA Inhibition

Caption: this compound's selective mechanism in malignant vs. non-malignant cells.

Troubleshooting_Workflow Start Start: High cytotoxicity observed in non-malignant control cells Check_Concentration Verify this compound concentration & solvent control Start->Check_Concentration Check_Cell_Line Verify cell line identity (STR) & check for mycoplasma Check_Concentration->Check_Cell_Line Concentration OK Issue_Resolved Issue Resolved Check_Concentration->Issue_Resolved Concentration Incorrect Review_Protocol Review experimental protocol for potential artifacts Check_Cell_Line->Review_Protocol Cell Line OK Check_Cell_Line->Issue_Resolved Cell Line Contaminated Review_Protocol->Issue_Resolved Protocol Error Found Consult_Literature Consult further literature or contact technical support Review_Protocol->Consult_Literature Protocol OK

Caption: Troubleshooting workflow for unexpected cytotoxicity in non-malignant cells.

References

AOH1160 Technical Support Center: Troubleshooting and Overcoming Treatment Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges with AOH1160 treatment in their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you identify, understand, and overcome potential resistance to this novel PCNA inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). It selectively targets a cancer-associated isoform of PCNA (caPCNA), interfering with DNA replication and blocking homologous recombination-mediated DNA repair.[1][2] This leads to cell cycle arrest, accumulation of DNA damage, and ultimately, apoptosis in cancer cells.[1]

Q2: I'm observing a lack of efficacy or reduced sensitivity to this compound in my cancer cell line. What are the potential reasons?

A2: Reduced sensitivity or apparent resistance to this compound can arise from several factors:

  • Target Alterations: Mutations in the PCNA protein itself or in its binding partners can prevent this compound from effectively engaging its target.

  • Drug Efflux: Increased activity of cellular efflux pumps can reduce the intracellular concentration of this compound, diminishing its therapeutic effect.

  • Experimental Conditions: Suboptimal experimental conditions, such as incorrect drug concentration, improper cell handling, or issues with the compound's stability, can lead to misleading results.

Q3: Are there known mutations that confer resistance to this compound or its analogs?

A3: Yes, for the this compound analog, AOH1996, specific mutations have been identified that confer resistance:

  • PCNA L47V Mutation: A leucine (B10760876) to valine substitution at position 47 of the PCNA protein has been shown to reduce sensitivity to AOH1996.[3]

  • RPB1 Mutation: A point mutation in the PCNA-binding region of RNA polymerase II subunit RPB1 can also confer resistance to AOH1996.[4][5]

Q4: How can I overcome resistance to this compound in my experiments?

A4: Several strategies can be employed to overcome or circumvent resistance:

  • Combination Therapy: Using this compound in combination with other anti-cancer agents can be effective. This compound has been shown to sensitize cancer cells to DNA damaging agents like cisplatin.[1][6] Combination with immunotherapy, such as anti-PD1, has also shown promise with the analog AOH1996.[7][8][9]

  • Dose Escalation: In cases of partial resistance, a carefully planned dose-escalation study may reveal a therapeutic window.

  • Alternative PCNA Inhibitors: If resistance is specific to the binding mode of this compound, exploring other PCNA inhibitors with different mechanisms of action could be a viable option.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during this compound experiments.

Observed Problem Potential Cause Recommended Action
No or low cytotoxicity observed Incorrect this compound concentration.Perform a dose-response curve to determine the IC50 for your specific cell line. IC50 values for sensitive cell lines are typically in the range of 0.11 to 0.53 µM.[6]
Cell line is inherently resistant.Verify the expression of caPCNA in your cell line. Consider testing a known sensitive cell line as a positive control.
Compound instability.Ensure proper storage of this compound stock solutions (-80°C for long-term). Prepare fresh dilutions for each experiment.
Inconsistent results between experiments Variation in cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and growth media.
Pipetting errors.Use calibrated pipettes and ensure thorough mixing of solutions.
Contamination.Regularly check cell cultures for any signs of contamination.
Development of resistance over time Acquired mutations in PCNA or interacting proteins.Sequence the PCNA and RPB1 genes in your resistant cell line to check for mutations.
Upregulation of drug efflux pumps.Perform a western blot to assess the expression levels of ABC transporters. Test if efflux pump inhibitors can restore sensitivity.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • Larger culture vessels (e.g., T-25, T-75 flasks)

  • Cell counting solution (e.g., trypan blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

  • Initial Exposure: Seed the parental cells at a low density in a culture flask and treat with this compound at a concentration equal to the IC50.

  • Culture and Monitoring: Maintain the culture, replacing the medium with fresh this compound-containing medium every 3-4 days. Monitor the cells for signs of cell death and the emergence of surviving colonies.

  • Expansion of Resistant Clones: Once resistant colonies are established and have reached a sufficient size, trypsinize and expand them in a new flask with the same concentration of this compound.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments). Allow the cells to adapt and proliferate at each new concentration before proceeding to the next.

  • Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound compared to the parental line, confirm the resistant phenotype by re-evaluating the IC50. A significant increase in the IC50 value indicates acquired resistance.

  • Cryopreservation: Cryopreserve the resistant cell line at various passages for future experiments.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the steps for assessing cell viability following this compound treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • Cancer cell lines (sensitive and potentially resistant)

  • This compound

  • Complete cell culture medium

  • White-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.

  • Assay Procedure: a. Equilibrate the CellTiter-Glo® Reagent to room temperature. b. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. c. Add 100 µL of CellTiter-Glo® Reagent to each well. d. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis for PCNA and Resistance Markers

This protocol provides a general procedure for detecting the expression levels of PCNA and potential resistance-associated proteins by Western blot.

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PCNA, anti-RPB1, anti-ABC transporters, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between samples.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineResistance StatusPCNA MutationRPB1 MutationIC50 (µM)Fold Resistance
Cancer Cell Line XParental (Sensitive)Wild-TypeWild-Type0.3-
Cancer Cell Line X-R1This compound-ResistantL47V (Heterozygous)Wild-Type2.17
Cancer Cell Line X-R2This compound-ResistantL47V (Homozygous)Wild-Type>10>33
Cancer Cell Line YParental (Sensitive)Wild-TypeWild-Type0.5-
Cancer Cell Line Y-R1This compound-ResistantWild-TypeY418A (Homozygous)3.57

Note: The fold resistance values are hypothetical and for illustrative purposes. The actual degree of resistance may vary depending on the cell line and specific experimental conditions.

Table 2: Synergistic Effect of this compound with Cisplatin in a Sensitive Neuroblastoma Cell Line

TreatmentConcentrationColony Formation Inhibition (%)Combination Index (CI)
This compound500 nM30-
Cisplatin3 µM50-
This compound + Cisplatin500 nM + 3 µM850.55

A Combination Index (CI) of < 1 indicates synergy. Data adapted from Gu et al.[1]

Visualizations

AOH1160_Mechanism_of_Action cluster_replication DNA Replication Fork cluster_repair Homologous Recombination Repair PCNA PCNA Ring DNA_Polymerase DNA Polymerase PCNA->DNA_Polymerase recruits Replication_Stalled Replication Fork Stalling DNA_Strand DNA HR_Proteins HR Repair Proteins PCNA_Repair PCNA PCNA_Repair->HR_Proteins coordinates HR_Blocked HR Repair Blocked DSB Double-Strand Break This compound This compound This compound->PCNA inhibits This compound->PCNA_Repair inhibits DNA_Damage DNA Damage Accumulation Replication_Stalled->DNA_Damage HR_Blocked->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of this compound action leading to cancer cell apoptosis.

Troubleshooting_Workflow Start Start: Reduced this compound Efficacy Observed Check_Protocols Verify Experimental Protocols (Concentration, Cell Health, etc.) Start->Check_Protocols Issue_Found Issue Identified? Check_Protocols->Issue_Found Correct_Protocol Correct Protocol and Re-run Experiment Issue_Found->Correct_Protocol Yes No_Issue No Obvious Protocol Issues Issue_Found->No_Issue No Correct_Protocol->Start Resistance_Hypothesis Hypothesize Acquired Resistance No_Issue->Resistance_Hypothesis IC50_Test Determine IC50 of Treated vs. Parental Cells Resistance_Hypothesis->IC50_Test Resistance_Confirmed Resistance Confirmed? IC50_Test->Resistance_Confirmed Resistance_Confirmed->Check_Protocols No, re-evaluate initial observations Investigate_Mechanism Investigate Resistance Mechanism Resistance_Confirmed->Investigate_Mechanism Yes Sequencing Sequence PCNA and RPB1 Investigate_Mechanism->Sequencing Efflux_Assay Assess Efflux Pump Expression/Activity Investigate_Mechanism->Efflux_Assay Overcome_Resistance Strategies to Overcome Resistance Sequencing->Overcome_Resistance Efflux_Assay->Overcome_Resistance Combination_Therapy Combination Therapy (e.g., with Cisplatin) Overcome_Resistance->Combination_Therapy Dose_Modulation Dose Modulation Studies Overcome_Resistance->Dose_Modulation

Caption: Troubleshooting workflow for reduced this compound efficacy.

Combination_Therapy_Logic cluster_this compound This compound Action cluster_Cisplatin Cisplatin Action This compound This compound Inhibit_HR Inhibits Homologous Recombination Repair This compound->Inhibit_HR Unrepaired_Damage Accumulation of Unrepaired DNA Damage Inhibit_HR->Unrepaired_Damage Prevents repair of Cisplatin-induced damage Cisplatin Cisplatin Induce_DSB Induces DNA Double-Strand Breaks Cisplatin->Induce_DSB Induce_DSB->Unrepaired_Damage Synergy Synergistic Apoptosis Unrepaired_Damage->Synergy

Caption: Logic of synergistic action between this compound and Cisplatin.

References

AOH1160 Technical Support Center: Optimizing Concentration for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of AOH1160, a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA). Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during experiments with this compound.

Q1: I am not observing the expected level of cytotoxicity or decrease in cell viability after this compound treatment. What are the potential causes?

A1: Several factors can contribute to a reduced-than-expected effect. Consider the following troubleshooting steps:

  • Cell Line Specificity: The sensitivity to this compound can vary significantly between different cancer cell lines. The median concentration for 50% growth inhibition (GI50) across the NCI-60 panel is approximately 330 nM, but specific lines can be more or less sensitive[1]. IC50 values have been reported to range from 0.11 µM to 0.53 µM in various neuroblastoma, breast cancer, and small cell lung cancer cell lines[1][2].

  • Concentration Range: Ensure you are using a sufficiently broad range of concentrations to capture the dose-response curve. This compound typically shows effects at sub-micromolar concentrations[1][3][4]. If you start too high, you might miss the optimal window; if too low, you may not see an effect.

  • Compound Stability and Storage: this compound is sensitive to cleavage by certain enzymes, like the carboxyl esterase ES-1, which is highly expressed in rodent blood but not significantly in the blood of higher mammals[1]. For in vitro work, ensure proper storage of the compound stock solution (e.g., at -80°C for 6 months or -20°C for 1 month) to maintain its integrity[5]. Prepare fresh dilutions from the stock for each experiment.

  • Incubation Time: The effects of this compound on cell cycle arrest and apoptosis are time-dependent. Experiments have shown significant effects after treatment for 24 to 72 hours[1][4]. You may need to optimize the incubation time for your specific cell line and assay.

Q2: My experimental results with this compound are not reproducible. What should I check?

A2: Lack of reproducibility is a common issue in cell culture experiments. Key parameters to control include:

  • Cell Health and Confluency: Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. Overly confluent or stressed cells can respond differently to treatment.

  • This compound Stock Solution: Avoid multiple freeze-thaw cycles of the stock solution. Aliquot the stock upon receipt and store it under recommended conditions[5].

  • Reagent Consistency: Use the same batch of media, serum, and other reagents throughout the experiment to minimize variability.

  • Assay Precision: Ensure accurate pipetting, especially when performing serial dilutions to create the dose-response curve.

Q3: I am observing toxicity in my non-malignant control cells. Isn't this compound supposed to be selective for cancer cells?

A3: this compound demonstrates a favorable therapeutic window and is significantly less toxic to a broad range of non-malignant cells compared to cancer cells[1][2][3][4]. However, its selectivity is not absolute. At high concentrations (e.g., above 5 µM), some effects on non-malignant cells may be observed[1]. An analog, AOH1996, was also shown to be non-toxic to normal cells up to 10 µM[6]. If you observe toxicity in controls, verify your concentration and consider that the specific non-malignant cell line you are using may have some sensitivity.

Quantitative Data Summary: this compound Efficacy

The following table summarizes the reported half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for this compound across various cancer cell lines.

Cell Line TypeSpecific Cell LinesReported IC50 / GI50Reference
Neuroblastoma SK-N-BE(2)c, SK-N-DZ, SK-N-AS0.11 µM to 0.53 µM[1][2]
Breast Cancer Various0.11 µM to 0.53 µM[1][2]
Small Cell Lung Cancer H5240.11 µM to 0.53 µM[1][2]
NCI-60 Panel 60 different human tumor cell linesMedian GI50 of ~330 nM[1]

Experimental Protocols

Protocol: Determining Optimal this compound Concentration using MTT Assay

This protocol provides a standard methodology for generating a dose-response curve and calculating the IC50 value for this compound in a chosen cancer cell line.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Selected cancer cell line and appropriate culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • This compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 10 µM down to 1 nM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2[4].

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Visual Guides: Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and key experimental processes.

AOH1160_Mechanism_of_Action cluster_dna_processes This compound This compound PCNA Cancer-Associated PCNA (caPCNA) This compound->PCNA Inhibits DNA_Rep DNA Replication Fork PCNA->DNA_Rep Interferes with HR_Repair Homologous Recombination (HR) DNA Repair PCNA->HR_Repair Blocks DNA_Damage DNA Damage Accumulation (γH2A.X ↑) DNA_Rep->DNA_Damage HR_Repair->DNA_Damage Cisplatin Cisplatin HR_Repair->Cisplatin Sensitizes to Cell_Cycle_Arrest Cell Cycle Arrest (S or G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase-3/9 Activation) Cell_Cycle_Arrest->Apoptosis

Caption: this compound mechanism of action targeting caPCNA. (Max Width: 760px)

IC50_Determination_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed attach 2. Incubate (24h) for Cell Attachment seed->attach treat 3. Treat with Serial Dilutions of this compound attach->treat incubate 4. Incubate (e.g., 48-72h) treat->incubate assay 5. Perform Cell Viability Assay (MTT) incubate->assay read 6. Measure Absorbance with Plate Reader assay->read analyze 7. Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for determining the IC50 of this compound. (Max Width: 760px)

Troubleshooting_Guide start Unexpected Results Observed low_effect Problem: Low/No Cytotoxicity start->low_effect repro Problem: Poor Reproducibility start->repro check_conc Is concentration range appropriate (sub-µM)? low_effect->check_conc Check check_time Is incubation time sufficient (≥48h)? low_effect->check_time Check check_cell Is the cell line known to be sensitive? low_effect->check_cell Check check_compound Is this compound stock stored correctly? low_effect->check_compound Check check_confluency Is cell confluency consistent? repro->check_confluency Verify check_stock Avoiding freeze-thaw of this compound stock? repro->check_stock Verify check_reagents Are reagents from the same batch? repro->check_reagents Verify

Caption: Troubleshooting logic for common this compound experimental issues. (Max Width: 760px)

References

AOH1160 stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of AOH1160 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in biological fluids?

This compound has been shown to be unstable in rodent plasma due to cleavage by the carboxyl esterase ES-1, which leads to amide hydrolysis.[1] However, the compound is stable in the plasma of canines, monkeys, and humans, where this enzymatic activity is not significant.[1]

Q2: Has the stability of this compound in cell culture media been quantitatively determined?

To date, specific quantitative data on the half-life of this compound in common cell culture media such as DMEM or RPMI-1640 has not been published in the peer-reviewed literature. Researchers should empirically determine the stability in their specific experimental setup.

Q3: What are the recommended storage conditions for this compound stock solutions?

For powdered this compound, storage at -20°C for up to 12 months or at 4°C for 6 months is recommended. Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to one month.[2] It is advisable to avoid repeated freeze-thaw cycles.

Q4: Are there more stable alternatives to this compound?

Yes, a more metabolically stable analog, AOH1996, has been developed.[3] AOH1996 was designed to have improved pharmacokinetic properties and may be a suitable alternative for long-term experiments or in vivo studies where this compound's stability is a concern.[3]

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in cell culture experiments.

Issue Possible Cause Suggested Solution
Inconsistent or lower-than-expected drug activity. Degradation in Media: this compound may be degrading in the cell culture medium at 37°C over the course of the experiment.- Perform a time-course experiment to assess the stability of this compound in your specific media. - Consider replenishing the media with fresh this compound at regular intervals for long-term experiments.
Precipitation: The concentration of this compound may exceed its solubility in the cell culture medium, leading to precipitation.- Visually inspect the media for any precipitate after the addition of this compound. - Determine the optimal, non-toxic concentration of the solvent (e.g., DMSO) for your cell line (typically <0.1-0.5%).
High variability between experimental replicates. Inconsistent Drug Concentration: This could be due to incomplete solubilization of the stock solution or adsorption to plasticware.- Ensure the stock solution is fully dissolved before adding it to the media. - Use low-protein-binding plates and pipette tips to minimize non-specific binding.
Observed cytotoxicity in non-malignant control cells. Off-target Effects at High Concentrations: While this compound is selectively toxic to cancer cells, very high concentrations may lead to off-target effects.- Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity to normal cells.[1] - Ensure the final solvent concentration is not causing toxicity.

Stability and Degradation Data

While specific quantitative data for this compound in cell culture media is not available in the literature, the following table summarizes the known stability information.

Matrix Stability Notes
Rodent Plasma UnstableRapid degradation via amide hydrolysis mediated by carboxyl esterase ES-1.[1]
Human, Canine, Monkey Plasma StableLacks the high levels of ES-1 activity found in rodents.[1]
Aqueous Solution (General) Potentially UnstableThe stability in aqueous solutions like cell culture media at 37°C has not been formally reported and should be determined experimentally.

Experimental Protocols

Protocol for Determining this compound Stability in Cell Culture Media using HPLC-MS

This protocol provides a framework for researchers to quantify the stability of this compound in their specific cell culture medium.

1. Materials:

  • This compound

  • DMSO (HPLC grade)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)

  • Acetonitrile (B52724) (HPLC grade)

  • Internal standard (a stable compound with similar chemical properties to this compound)

  • 24-well tissue culture plates

  • HPLC-MS system

2. Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the cell culture medium with and without 10% FBS.

    • Dilute the this compound stock solution in the respective media to a final working concentration (e.g., 10 µM).

  • Incubation:

    • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the this compound solution.

  • Sample Preparation for Analysis:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the this compound.

    • Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method to quantify the amount of this compound remaining at each time point.

    • The percentage of this compound remaining is calculated by comparing the peak area of this compound at each time point to the peak area at time 0, normalized to the internal standard.

Visualizations

AOH1160_Signaling_Pathway This compound Mechanism of Action cluster_replication DNA Replication & Repair cluster_drug Drug Action cluster_outcome Cellular Outcome PCNA PCNA Trimer DNA_Polymerase DNA Polymerase PCNA->DNA_Polymerase Tethers to DNA Replication_Fork Replication Fork Progression PCNA->Replication_Fork Inhibition of Progression HR_Repair Homologous Recombination Repair PCNA->HR_Repair Facilitates PCNA->HR_Repair Blockade of Repair DNA_Polymerase->Replication_Fork Replication_Stress Replication Stress Replication_Fork->Replication_Stress DNA_Damage DNA Damage Accumulation HR_Repair->DNA_Damage This compound This compound This compound->PCNA Inhibits Replication_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound inhibits PCNA, leading to replication stress and blocking DNA repair.

Stability_Workflow Workflow for this compound Stability Assessment prep Prepare this compound in Cell Culture Media incubate Incubate at 37°C prep->incubate sample Collect Aliquots at Time Points incubate->sample extract Protein Precipitation & Compound Extraction sample->extract analyze Analyze by HPLC-MS extract->analyze calculate Calculate % Remaining vs. Time 0 analyze->calculate

References

AOH1160 Technical Support Center: Troubleshooting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with AOH1160, a first-in-class selective inhibitor of proliferating cell nuclear antigen (PCNA).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available, potent small molecule inhibitor of PCNA.[1][2][3] It selectively targets a cancer-associated isoform of PCNA (caPCNA), which is ubiquitously expressed in a wide range of cancer cells but not significantly in non-malignant cells.[4][5][6] By binding to a surface pocket on PCNA, this compound interferes with DNA replication and blocks homologous recombination-mediated DNA repair.[1][4][5][6][7] This leads to cell cycle arrest, accumulation of DNA damage, and ultimately, apoptosis in cancer cells.[1][4]

Q2: In which cancer cell lines is this compound expected to be effective?

This compound has demonstrated broad-spectrum anti-cancer activity. It has been shown to selectively kill many types of cancer cells at sub-micromolar concentrations, including but not limited to neuroblastoma, breast cancer, small cell lung cancer, and glioblastoma.[4] The median GI50 (concentration for 50% growth inhibition) across the NCI-60 panel of human cancer cell lines is approximately 330 nM.[2][4]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage of the solid powder, -20°C for up to 12 months or 4°C for 6 months is recommended.[2] Stock solutions in a solvent like DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month.[1][2] It is advisable to prepare working dilutions from the stock solution immediately before use.

Troubleshooting Guides

This section addresses specific unexpected results you might encounter during your this compound experiments.

Issue 1: No significant decrease in cancer cell viability after this compound treatment.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Verify the concentration range used. Effective concentrations typically range from 0.11 µM to 0.53 µM.[4] Perform a dose-response experiment to determine the optimal IC50 for your specific cell line.
Insufficient Treatment Duration Ensure a sufficient incubation period. Cell viability assays are often performed after 48 to 72 hours of treatment.[1][7] A time-course experiment can help determine the optimal treatment duration.
Cell Line Insensitivity While this compound has broad activity, some cancer cell lines may exhibit lower sensitivity. Confirm the expression of PCNA in your cell line. Consider testing a positive control cell line known to be sensitive to this compound, such as SK-N-DZ or H524 cells.[4]
Incorrect Drug Preparation Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in cell culture medium.
Experimental Error Review the cell seeding density and ensure uniform cell distribution. Verify the accuracy of your cell viability assay (e.g., MTT, SRB). Include appropriate vehicle controls (medium with DMSO).[8]
Issue 2: High toxicity observed in non-malignant control cells.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Excessive this compound Concentration This compound is reported to have low toxicity to non-malignant cells at effective concentrations.[4][5][6][7] Reduce the concentration of this compound to the lower end of the effective range for cancer cells.
Contamination of Cell Culture Check for mycoplasma or other contaminants in your cell cultures, as this can increase non-specific cell death.
Sensitivity of Specific Normal Cell Line While generally non-toxic to normal cells, some specific primary or non-malignant cell lines might exhibit higher sensitivity. Consider using a different non-malignant control cell line, such as human peripheral blood mononuclear cells (PBMCs) or small airway epithelial cells (SAEC), which have shown low sensitivity to this compound.[4]
Issue 3: Inconsistent or unexpected Western blot results for downstream markers.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Time Point The expression of downstream markers can be time-dependent. For example, an increase in γH2A.X (a marker of DNA damage) and activation of caspases 3 and 9 can be observed after 6 to 48 hours of treatment with 500 nM this compound.[1][4] Perform a time-course experiment to identify the optimal time point for observing changes in your protein of interest.
Antibody Issues Verify the specificity and optimal dilution of your primary and secondary antibodies. Include positive and negative controls for your target protein.
Protein Extraction and Loading Ensure proper protein extraction and accurate quantification. Use a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.[9]
Cellular Context The signaling response to this compound might vary between different cell lines. Ensure the chosen markers are relevant to the expected mechanism of action in your specific cellular model.

Quantitative Data Summary

Parameter Value Context Reference
IC50 Range (Cancer Cells) 0.11 µM - 0.53 µMIn vitro, various cancer cell lines[3][4]
Median GI50 (NCI-60) ~330 nMIn vitro, 60 human cancer cell lines[2][4]
Effective In Vitro Concentration ~500 nMUsed for cell cycle, DNA damage, and apoptosis assays[1][4]
Effective In Vivo Dosage (mice) 40 mg/kg, once dailyOral gavage in xenograft models[1][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control.[8]

Western Blot Analysis
  • Cell Lysis: After treatment with this compound for the desired time, lyse the cells in Laemmli sample buffer.

  • Sonication & Protein Quantification: Sonicate the whole-cell extracts and determine the protein concentration.

  • SDS-PAGE: Resolve equal amounts of protein on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the resolved proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to your target proteins (e.g., γH2A.X, cleaved caspase-3, cleaved caspase-9, PCNA) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][9]

Visualizations

AOH1160_Mechanism_of_Action cluster_cell Cancer Cell cluster_effects This compound This compound PCNA PCNA This compound->PCNA Inhibits DNA_Replication DNA Replication PCNA->DNA_Replication Required for HR_Repair Homologous Recombination DNA Repair PCNA->HR_Repair Required for Cell_Cycle Cell Cycle Progression DNA_Replication->Cell_Cycle DNA_Damage Accumulated DNA Damage DNA_Replication->DNA_Damage HR_Repair->Cell_Cycle HR_Repair->DNA_Damage Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to DNA_Damage->Apoptosis

Caption: this compound inhibits PCNA, leading to DNA replication and repair disruption, cell cycle arrest, and apoptosis.

AOH1160_Troubleshooting_Workflow cluster_analysis Analysis Start Unexpected Experimental Result Check_Protocol Review Experimental Protocol (Concentration, Duration, etc.) Start->Check_Protocol Check_Reagents Verify Reagent Quality (this compound, Antibodies, etc.) Start->Check_Reagents Check_Cell_Line Confirm Cell Line Characteristics (PCNA expression, sensitivity) Start->Check_Cell_Line Dose_Response Perform Dose-Response Curve Check_Protocol->Dose_Response Time_Course Conduct Time-Course Experiment Check_Protocol->Time_Course Positive_Control Include Positive/Negative Controls Check_Reagents->Positive_Control Check_Cell_Line->Positive_Control Optimize Optimize Experimental Parameters Dose_Response->Optimize Time_Course->Optimize Positive_Control->Optimize Consult Consult Literature / Technical Support Optimize->Consult If issues persist

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

AOH1160 Technical Support Center: Enhancing the Therapeutic Window

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving AOH1160, a first-in-class inhibitor of proliferating cell nuclear antigen (PCNA). Our goal is to help you optimize your experimental workflows and enhance the therapeutic window of this promising anti-cancer agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally available small molecule inhibitor of proliferating cell nuclear antigen (PCNA).[1][2][3] It selectively targets a cancer-associated isoform of PCNA (caPCNA), which is ubiquitously expressed in a broad range of cancer cells but not significantly in non-malignant cells.[2] Mechanistically, this compound interferes with DNA replication, blocks homologous recombination-mediated DNA repair, and causes cell cycle arrest, leading to the accumulation of unrepaired DNA damage and subsequent apoptosis in cancer cells.[1][2][4]

Q2: What is the therapeutic window of this compound?

A2: this compound exhibits a favorable therapeutic window, selectively killing many types of cancer cells at sub-micromolar concentrations while showing no significant toxicity to a broad range of non-malignant cells.[1][2] In preclinical studies, this compound suppressed tumor growth in mice without causing significant side effects.[1] Importantly, no significant toxicity was observed at doses 2.5 times higher than the effective dose.[2]

Q3: Is this compound orally bioavailable?

A3: Yes, this compound is orally available in animals and has been shown to suppress tumor growth when administered via oral gavage.[1][4]

Q4: Does this compound have any known off-target effects?

A4: While this compound is designed to be selective for a cancer-associated isoform of PCNA, potential off-target effects should always be considered. As with any small molecule inhibitor, thorough characterization in your specific experimental system is recommended.

Q5: Can this compound be used in combination with other therapies?

A5: Yes, this compound has demonstrated synergistic effects when combined with conventional chemotherapeutic drugs like cisplatin (B142131).[1] It has been shown to sensitize cancer cells to cisplatin treatment.[1][4] Combination with immunotherapy is also an emerging area of investigation.

Troubleshooting Guides

In Vitro Experiments

Problem 1: Low solubility of this compound in aqueous media.

  • Question: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended solvent and procedure?

  • Answer: this compound has low aqueous solubility.[1] For in vitro assays, it is recommended to prepare a stock solution in a polar solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1] When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. For in vivo studies, a specific hot melt formulation using solubilizers like Kolliphor HS 15 and Poloxamer 407 has been successfully used.[1]

Problem 2: Inconsistent results in cell viability assays.

  • Question: My cell viability assay results with this compound are variable. What could be the cause and how can I improve consistency?

  • Answer: Inconsistent results in cell viability assays can arise from several factors:

    • This compound Precipitation: Due to its low solubility, this compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect your wells for any precipitate. To mitigate this, ensure your final DMSO concentration is optimized and consider using a formulation with solubilizing agents if necessary.

    • Cell Seeding Density: Ensure a consistent and optimal cell seeding density across all wells. Overly confluent or sparse cultures can respond differently to treatment.

    • Treatment Duration: The cytotoxic effects of this compound are time-dependent. Ensure you are using a consistent and appropriate incubation time for your cell line.

    • Assay Type: The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence results. Ensure the chosen assay is suitable for your cell line and experimental conditions.

Problem 3: Difficulty detecting this compound-induced apoptosis.

  • Question: I am not observing a significant increase in apoptosis after treating cells with this compound. What should I check?

  • Answer: Detecting this compound-induced apoptosis requires careful experimental timing and methodology:

    • Time Course: Apoptosis is a late-stage event. Perform a time-course experiment to determine the optimal time point for detecting apoptosis in your specific cell line after this compound treatment.

    • Concentration: Use a concentration of this compound that is at or above the IC50 for your cell line.

    • Apoptosis Assay: Employ a sensitive and reliable apoptosis detection method. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay has been successfully used to detect this compound-induced apoptosis.[5] Western blotting for cleaved caspases (e.g., caspase-3, caspase-9) can also confirm the activation of the apoptotic cascade.[3]

In Vivo Experiments

Problem 4: Lack of tumor growth inhibition in mouse models.

  • Question: I am not observing significant tumor growth inhibition in my mouse xenograft model after oral administration of this compound. What could be the issue?

  • Answer: Several factors can contribute to a lack of in vivo efficacy:

    • Metabolic Instability in Rodents: this compound is sensitive to cleavage by the carboxyl esterase ES-1, which is highly expressed in rodent blood. This leads to rapid metabolism and reduced stability of the compound in rodent plasma.[1]

    • Mouse Strain: To overcome this metabolic issue, it is crucial to use Es1e/SCID mice, which are partially deficient in ES-1 expression.[1]

    • Formulation and Dosing: Ensure you are using an appropriate oral formulation to enhance solubility and bioavailability. A hot melt formulation with Kolliphor HS 15 and Poloxamer 407 has been reported to be effective.[1] The dosage should be optimized for your specific tumor model; a dose of 40 mg/kg once daily by oral gavage has been shown to be effective in reducing tumor burden.[1]

    • Tumor Model: The sensitivity of different tumor types to this compound can vary. Confirm the in vitro sensitivity of your cancer cell line before proceeding to in vivo studies.

Problem 5: Concerns about potential in vivo toxicity.

  • Question: How can I monitor for potential toxicity of this compound in my animal studies?

  • Answer: While this compound has shown a good safety profile in preclinical studies, it is essential to monitor for any signs of toxicity.[1] Key parameters to monitor include:

    • Body Weight: Monitor animal body weight regularly. Significant weight loss can be an indicator of toxicity.[1]

    • Clinical Observations: Observe the animals daily for any changes in behavior, appearance, or activity levels.

    • Hematology and Blood Chemistry: At the end of the study, or if toxicity is suspected, perform a complete blood count (CBC) and serum chemistry analysis to assess for any organ-specific toxicity.

    • Histopathology: Conduct histopathological examination of major organs to identify any treatment-related changes.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Neuroblastoma, Breast Cancer, Small Cell Lung CancerVarious0.11 - 0.53

Source: Data synthesized from preclinical studies.[1]

Table 2: In Vivo Efficacy and Dosing of this compound

Animal ModelTumor TypeDoseAdministration RouteOutcome
ES1e/SCID MiceNeuroblastoma, Breast Cancer, Small Cell Lung Cancer Xenografts40 mg/kg once dailyOral GavageSignificantly reduced tumor burden

Source: Data synthesized from preclinical studies.[1]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be ≤ 0.5%. Replace the medium in the wells with the this compound-containing medium. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.

  • Cell Harvest: Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).

Visualizations

Signaling Pathway of this compound Action

AOH1160_Mechanism cluster_downstream Downstream Effects This compound This compound PCNA PCNA (Cancer-Associated Isoform) This compound->PCNA Inhibits DNA_Replication DNA Replication This compound->DNA_Replication Disrupts HR_Repair Homologous Recombination DNA Repair This compound->HR_Repair Blocks PCNA->DNA_Replication Essential for PCNA->HR_Repair Essential for DNA_Damage DNA Damage Accumulation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound inhibits cancer-associated PCNA, leading to disrupted DNA replication and repair, ultimately causing cell cycle arrest and apoptosis.

Experimental Workflow for In Vitro this compound Efficacy Testing

AOH1160_InVitro_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with this compound (Dose-Response & Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., TUNEL) treatment->apoptosis_assay data_analysis Data Analysis (IC50, Cell Cycle Distribution, % Apoptosis) viability_assay->data_analysis cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing the in vitro efficacy of this compound on cancer cell lines.

Logical Relationship for this compound Combination Therapy

AOH1160_Combination_Therapy cluster_synergy Mechanism of Synergy This compound This compound DNA_Repair_Inhibition Inhibition of Homologous Recombination This compound->DNA_Repair_Inhibition Cisplatin Cisplatin DNA_Damage_Induction Induction of DNA Crosslinks Cisplatin->DNA_Damage_Induction Enhanced_Cytotoxicity Synergistic Cancer Cell Killing DNA_Repair_Inhibition->Enhanced_Cytotoxicity Sensitizes to DNA_Damage_Induction->Enhanced_Cytotoxicity Potentiated by

Caption: this compound enhances cisplatin's cytotoxicity by inhibiting the repair of cisplatin-induced DNA damage.

References

AOH1160 Technical Support Center: Investigating Potential High-Concentration Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions regarding the potential toxicity of AOH1160 at high concentrations. All data is derived from preclinical studies and is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of this compound?

A1: Preclinical studies have consistently demonstrated that this compound exhibits a favorable safety profile, with selective cytotoxicity towards a broad range of cancer cells at sub-micromolar concentrations.[1][2][3][4] In contrast, it shows minimal toxicity to non-malignant cells, even at higher concentrations.[1][4]

Q2: Has in vivo toxicity been observed at therapeutic doses?

A2: In animal models, specifically in mice, this compound administered at a therapeutic dose of 40 mg/kg daily did not result in any significant weight loss or fatalities.[1] Furthermore, a comprehensive repeated-dose toxicity study in mice at concentrations up to 100 mg/kg for two weeks revealed no significant toxic effects.[1]

Q3: What is the mechanism of this compound's selective toxicity towards cancer cells?

A3: this compound's selective action is attributed to its targeting of a cancer-associated isoform of Proliferating Cell Nuclear Antigen (PCNA). This interaction interferes with DNA replication and repair processes specifically in cancer cells, leading to cell cycle arrest, accumulation of DNA damage, and ultimately, apoptosis (programmed cell death).[1][4] Non-malignant cells are largely unaffected due to the lower prevalence of this specific PCNA isoform.

Q4: Are there any known off-target effects of this compound at high concentrations?

A4: Current preclinical data has not indicated significant off-target effects that would lead to toxicity in non-malignant cells. Studies have shown that even at concentrations up to 5 µM, this compound does not cause significant harm to a variety of normal human cell lines.[1]

Troubleshooting Guide for In Vitro Experiments

Issue Possible Cause Troubleshooting Steps
High toxicity observed in non-malignant control cell lines. 1. Cell line contamination or misidentification. 2. Incorrect this compound concentration. 3. Prolonged exposure time. 4. Issues with solvent (e.g., DMSO) concentration.1. Verify cell line identity via STR profiling. Check for mycoplasma contamination. 2. Confirm the concentration of your this compound stock solution. Perform a dose-response curve. 3. Optimize incubation time; start with shorter durations (e.g., 24, 48 hours). 4. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% DMSO).
Inconsistent IC50 values across experiments. 1. Variation in cell seeding density. 2. Differences in cell passage number or health. 3. Inconsistent incubation conditions. 4. Pipetting errors.1. Standardize cell seeding density for all experiments. 2. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase. 3. Maintain consistent temperature, humidity, and CO2 levels. 4. Use calibrated pipettes and ensure proper mixing.
No apoptotic effects observed in cancer cells at expected concentrations. 1. Cell line may be resistant to this compound. 2. Insufficient drug concentration or exposure time. 3. Inappropriate apoptosis detection method.1. Test a panel of cancer cell lines to confirm activity. 2. Increase this compound concentration and/or extend the incubation period. 3. Use multiple methods to detect apoptosis (e.g., Annexin V staining, caspase activity assays, TUNEL assay).

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer vs. Non-Malignant Cell Lines

Cell LineCell TypeIC50 (µM)Reference
Cancer Cell Lines
SK-N-BE(2)cNeuroblastoma~0.3[1]
SK-N-ASNeuroblastoma~0.4[1]
MDA-MB-468Breast Cancer~0.5[1]
H82Small Cell Lung Cancer~0.3[1]
Non-Malignant Cell Lines
7SM0032Normal Fibroblast>5[1]
SAECSmall Airway Epithelial Cells>5[1]
PBMCsPeripheral Blood Mononuclear Cells>5[1]
HMECsHuman Mammary Epithelial Cells>5[1]

Table 2: In Vivo Toxicity Assessment of this compound in Mice

Study TypeAnimal ModelDoseDurationKey FindingsReference
Efficacy StudyXenograft Mice40 mg/kg/day (oral)4-6 weeksNo significant weight loss or deaths observed.[1]
Repeated Dose ToxicityHealthy MiceUp to 100 mg/kg/day (oral)2 weeksNo significant toxicity observed.[1]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation: Grow cells on coverslips and treat with this compound (e.g., 500 nM) for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, according to the manufacturer's instructions.

  • Staining: Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA breaks.

Visualizations

AOH1160_Mechanism_of_Action cluster_cancer_cell Cancer Cell This compound This compound caPCNA Cancer-Associated PCNA (caPCNA) This compound->caPCNA Inhibits DNA_Replication_Repair DNA Replication & Repair Machinery caPCNA->DNA_Replication_Repair Disrupts Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication_Repair->Cell_Cycle_Arrest DNA_Damage Accumulated DNA Damage DNA_Replication_Repair->DNA_Damage Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Damage->Apoptosis Experimental_Workflow_Toxicity_Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Lines Cancer and Non-Malignant Cell Lines Dose_Response This compound Dose-Response Treatment Cell_Lines->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay IC50 Determine IC50 Values Viability_Assay->IC50 Animal_Model Mouse Model IC50->Animal_Model Inform Dosing AOH1160_Admin This compound Administration (e.g., 40 mg/kg) Animal_Model->AOH1160_Admin Monitoring Monitor Health Metrics (Weight, Behavior) AOH1160_Admin->Monitoring Toxicity_Analysis Histopathology & Blood Analysis Monitoring->Toxicity_Analysis

References

Technical Support Center: AOH1160 Modification for Improved Drug-Like Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying AOH1160 to enhance its drug-like properties. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known limitations of this compound that necessitate modification?

A1: While this compound shows promise as a selective inhibitor of proliferating cell nuclear antigen (PCNA) in cancer cells, it has certain limitations that researchers may want to address.[1][2] A key issue is its metabolic instability, as it is sensitive to cleavage by carboxylesterase ES-1, which is highly expressed in rodent blood.[3] This can lead to a short half-life and reduced in vivo efficacy. Additionally, this compound has low aqueous solubility, which can complicate formulation and oral delivery.[3]

Q2: What is the primary mechanism of action of this compound?

A2: this compound functions as a first-in-class small molecule inhibitor of PCNA.[3][4][5] It selectively targets a cancer-associated isoform of PCNA (caPCNA), which is ubiquitously expressed in a broad range of cancer cells but not significantly in non-malignant cells.[4] Mechanistically, this compound interferes with DNA replication, blocks homologous recombination-mediated DNA repair, and induces cell cycle arrest and apoptosis in cancer cells.[3][4][5] It has also been shown to sensitize cancer cells to other chemotherapeutic agents like cisplatin.[3]

Q3: What structural modifications have been explored to improve upon this compound?

A3: Structure-activity relationship (SAR) studies have been conducted to improve the drug-like properties of this compound.[6][7] These efforts led to the development of analogs like AOH1996. Modifications have targeted three main parts of the this compound molecule: the naphthyl group, the glycine (B1666218) linker, and the diphenyl ether moiety.[1][7] For instance, in AOH1996, a methoxy (B1213986) group was added to the terminal phenyl ring, which resulted in a more metabolically stable compound.[6] Another analog, this compound-1LE, was developed with a predicted increase in solubility.[6]

Q4: How does the improved analog AOH1996 compare to this compound in terms of drug-like properties?

A4: AOH1996 demonstrates improved drug-like properties compared to this compound. Notably, AOH1996 is more metabolically stable.[7] Oral pharmacokinetic studies in mice showed that AOH1996 has an approximately 27% longer half-life than this compound.[7] AOH1996 also exhibits improved solubility while maintaining the selective cancer cell-killing mechanism of this compound.[8]

Troubleshooting Guide

Issue 1: Low potency of a newly synthesized this compound analog.

  • Possible Cause: The modification may have disrupted the key binding interactions with PCNA. The diphenyl ether moiety and the terminal phenyl ring are crucial for activity.[6][7]

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use a thermal shift assay to verify that the new analog binds to PCNA. A lack of a shift in the melting temperature suggests a loss of binding.

    • Computational Modeling: Perform molecular docking studies to visualize the binding pose of your analog in the PCNA binding pocket and compare it to that of this compound or AOH1996. This can help identify unfavorable steric clashes or loss of key interactions.

    • Review SAR Data: Refer to published SAR studies on this compound analogs. Modifications to the glycine linker and naphthyl group have generally not led to improved potency.[7] Focus on modifications to the diphenyl ether moiety.

Issue 2: Poor aqueous solubility of a modified compound.

  • Possible Cause: The introduced chemical group may have increased the lipophilicity of the molecule.

  • Troubleshooting Steps:

    • Introduce Polar Groups: Consider introducing polar functional groups, such as hydroxyl or amino groups, at positions that are not critical for PCNA binding.

    • Salt Formulation: If your compound has ionizable groups, attempt to form a salt to improve solubility.

    • Formulation Strategies: For in vivo studies, consider formulations such as a hot melt with solubilizers like Kolliphor HS 15 and Poloxamer 407, which was successfully used for this compound.[3]

Issue 3: High cytotoxicity in non-malignant cell lines.

  • Possible Cause: The modification might have led to a loss of selectivity for the cancer-associated isoform of PCNA (caPCNA).

  • Troubleshooting Steps:

    • Counter-Screening: Test your analog on a panel of non-malignant cell lines in parallel with cancer cell lines to determine the therapeutic window. This compound was shown to be non-toxic to non-malignant cells up to at least 5 µM.[3]

    • Target Engagement in Normal Cells: If possible, assess the binding of your analog to PCNA from non-malignant cells.

    • Structural Analysis: Analyze the structural differences between caPCNA and the normal isoform to guide modifications that specifically target the cancer-associated form. This compound targets a surface pocket delineated by the L126-Y133 region of PCNA.[3][4]

Data Presentation

Table 1: In Vitro Potency of this compound and Analogs

CompoundCell LineIC50 / GI50 (µM)Reference
This compoundNeuroblastoma (SK-N-DZ)~0.5[3]
This compoundBreast Cancer (MCF-7)~0.3[3]
This compoundSmall Cell Lung Cancer (H524)~0.4[3]
This compoundNCI-60 Panel (Median GI50)~0.33[3]
AOH199670+ Cancer Cell Lines (Median GI50)~0.3[7]

Table 2: Pharmacokinetic Properties of this compound and AOH1996 in Mice

CompoundKey ParameterValueReference
This compoundStabilitySensitive to cleavage by ES-1[3]
AOH1996Half-lifeIncreased by ~27% relative to this compound[7]

Experimental Protocols

1. Thermal Shift Assay (TSA) for Target Engagement

  • Objective: To determine if a modified this compound analog binds to the target protein, PCNA.

  • Materials:

    • Recombinant human PCNA protein

    • SYPRO Orange dye (5000x stock in DMSO)

    • Test compound (dissolved in DMSO)

    • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

    • Real-time PCR instrument

  • Methodology:

    • Prepare a master mix containing PCNA protein and SYPRO Orange dye in the assay buffer. A final concentration of 2-5 µM PCNA and 5x SYPRO Orange is recommended.

    • Dispense the master mix into the wells of a 96-well PCR plate.

    • Add the test compound to the wells at various concentrations (e.g., 1-100 µM). Include a DMSO-only control.

    • Seal the plate and centrifuge briefly.

    • Run a melt curve experiment on a real-time PCR instrument, typically from 25°C to 95°C with a ramp rate of 1°C/min.

    • Analyze the data to determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of the compound indicates binding and stabilization of the protein.

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To assess the cytotoxic effect of this compound analogs on cancer and non-malignant cell lines.

  • Materials:

    • Cancer and non-malignant cell lines

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compound (serial dilutions)

    • MTT reagent or CellTiter-Glo® reagent

    • Plate reader (spectrophotometer or luminometer)

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

    • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay, add the reagent to the wells, incubate for a short period, and measure luminescence.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

3. In Vivo Pharmacokinetic (PK) Study in Mice

  • Objective: To evaluate the pharmacokinetic profile of a modified this compound analog.

  • Materials:

    • ES1e/SCID mice (to avoid rapid cleavage of some analogs)

    • Test compound formulated for oral gavage

    • Blood collection supplies (e.g., heparinized capillaries)

    • LC-MS/MS system for bioanalysis

  • Methodology:

    • Administer the test compound to a cohort of mice via oral gavage at a specific dose.

    • Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood samples to obtain plasma.

    • Extract the drug from the plasma samples and analyze the concentration using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Visualizations

AOH1160_Mechanism_of_Action cluster_effects Downstream Effects This compound This compound caPCNA Cancer-Associated PCNA (caPCNA) This compound->caPCNA Inhibits DNA_Replication DNA Replication This compound->DNA_Replication Interferes with HR_Repair Homologous Recombination DNA Repair This compound->HR_Repair Blocks Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Induces caPCNA->DNA_Replication Promotes caPCNA->HR_Repair Promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow_for_Analog_Evaluation start Synthesize This compound Analog target_engagement Thermal Shift Assay (Target Engagement) start->target_engagement cell_viability Cell Viability Assays (Cancer vs. Normal Cells) target_engagement->cell_viability solubility_assessment Aqueous Solubility Assessment cell_viability->solubility_assessment metabolic_stability Metabolic Stability (Microsomes/Hepatocytes) solubility_assessment->metabolic_stability decision Lead Candidate? metabolic_stability->decision pk_studies In Vivo PK Studies (Mice) efficacy_studies In Vivo Efficacy Studies (Xenograft Models) pk_studies->efficacy_studies decision->start No, Redesign decision->pk_studies Yes

Caption: Workflow for evaluating modified this compound analogs.

References

Addressing variability in AOH1160 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AOH1160, a first-in-class inhibitor of proliferating cell nuclear antigen (PCNA). This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and summarized data to address potential variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, small molecule inhibitor of PCNA, a protein essential for DNA replication and repair.[1][2][3] It specifically targets a cancer-associated isoform of PCNA (caPCNA), which is ubiquitously expressed in a wide range of cancer cells but not significantly in non-malignant cells.[4][5][6][7] By targeting the L126-Y133 region of caPCNA, this compound disrupts the interaction of PCNA with its binding partners, leading to several downstream effects:

  • Interference with DNA replication: this compound interferes with the extension of preexisting DNA replication forks.[4]

  • Blockade of DNA repair: It selectively inhibits homologous recombination (HR)-mediated DNA repair.[4][5][7]

  • Cell cycle arrest: The disruption of DNA replication and repair leads to cell cycle arrest.[1][4][5][7]

  • Induction of apoptosis: this compound induces programmed cell death in cancer cells, coinciding with the activation of caspase-3 and caspase-9.[1][4]

Q2: How selective is this compound for cancer cells over normal cells?

A2: this compound exhibits a high degree of selectivity for cancer cells. It has been shown to kill various types of cancer cells at sub-micromolar concentrations while showing no significant toxicity to a broad range of non-malignant cells, including human peripheral blood mononuclear cells (PBMCs), mammary epithelial cells, and small airway epithelial cells, at concentrations up to at least 5 µM.[4] This selectivity is attributed to its specific targeting of the cancer-associated isoform of PCNA (caPCNA).[4][5][6][7]

Q3: What is the relationship between this compound and AOH1996?

A3: AOH1996 is a lead compound developed from this compound. It was designed to have improved solubility while maintaining the same mechanism of action as this compound.[6]

Q4: In which cancer types has this compound shown efficacy?

A4: Preclinical studies have demonstrated the efficacy of this compound in a variety of cancer cell lines and in vivo models, including:

  • Neuroblastoma[4][8]

  • Breast cancer[4][8]

  • Small cell lung cancer[4][8]

  • Glioblastoma stem cells[4]

  • Hepatocellular carcinoma (HCC)[9][10]

The median GI50 (concentration for 50% growth inhibition) across the NCI-60 panel of human cancer cell lines is approximately 330 nM.[2][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent IC50 values between experiments 1. Cell line variability (passage number, confluency).2. this compound degradation (improper storage).3. Inaccurate drug concentration.4. Variations in assay incubation time.1. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment.2. Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]3. Verify the concentration of the this compound stock solution. Prepare fresh dilutions for each experiment.4. Standardize the incubation time for the cell viability assay (e.g., 48 or 72 hours).[1][7]
High toxicity observed in non-malignant control cells 1. High concentration of this compound used.2. Contamination of the cell culture.3. Sensitivity of the specific non-malignant cell line.1. Perform a dose-response curve to determine the optimal concentration with a significant therapeutic window. This compound is reported to be non-toxic to most non-malignant cells at concentrations up to at least 5 µM.[4]2. Regularly test cell cultures for mycoplasma and other contaminants.3. Test this compound on a different non-malignant cell line to confirm selectivity.
No significant effect on cell cycle progression 1. Insufficient this compound concentration or treatment time.2. Cell line resistance.3. Issues with the cell cycle analysis protocol.1. Increase the concentration of this compound (e.g., 500 nM) and/or the treatment duration.[1][4]2. Some cell lines may be inherently resistant to this compound. Consider testing on a sensitive cell line as a positive control.3. Ensure proper cell fixation and staining with propidium (B1200493) iodide (PI). Calibrate the flow cytometer correctly.
Weak or no induction of apoptosis 1. Suboptimal this compound concentration or incubation time.2. Apoptosis assay not sensitive enough.3. Cell line-specific apoptosis pathways.1. Optimize the this compound concentration and treatment time. Apoptosis has been observed after 24 hours of treatment with 500 nM this compound.[4]2. Use multiple methods to detect apoptosis, such as TUNEL assay and western blotting for cleaved caspase-3 and caspase-9.[4]3. Investigate the intrinsic apoptosis pathways of your cell line.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SK-N-DZNeuroblastoma~0.3
H524Small Cell Lung Cancer~0.4
Multiple Neuroblastoma, Breast Cancer, and Small Cell Lung Cancer Cell LinesVarious0.11 - 0.53

Data extracted from Gu L, et al. Clin Cancer Res. 2018.[3][4]

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor TypeThis compound DoseRoute of AdministrationOutcome
ES1e/SCID miceNeuroblastoma (SK-N-AS and SK-N-BE2(c) xenografts)40 mg/kg, once dailyOral gavageSignificant reduction in tumor burden
MiceBreast cancer and small cell lung cancer xenografts40 mg/kg, once dailyOral gavageInhibition of tumor growth

Data extracted from Gu L, et al. Clin Cancer Res. 2018 and other sources.[1][4][8]

Experimental Protocols

1. Cell Viability Assay (CellTiter-Glo® Assay)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the relative cell viability as a percentage of the vehicle-treated control.

2. Cell Cycle Analysis by Flow Cytometry

  • Seed cells in a 6-well plate and treat with this compound (e.g., 500 nM) or vehicle control for the desired time (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

3. Apoptosis Analysis (TUNEL Assay)

  • Grow cells on glass coverslips and treat with this compound (e.g., 500 nM) or vehicle control for 24 hours.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton™ X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

  • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's protocol. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

  • Counterstain the cell nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

Visualizations

AOH1160_Mechanism_of_Action This compound This compound caPCNA Cancer-Associated PCNA (caPCNA) This compound->caPCNA Inhibits DNA_Replication DNA Replication Fork This compound->DNA_Replication Interferes with HR_Repair Homologous Recombination DNA Repair This compound->HR_Repair Blocks caPCNA->DNA_Replication Promotes caPCNA->HR_Repair Promotes DNA_Damage DNA Damage Accumulation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis AOH1160_Experimental_Workflow start Start: Hypothesis cell_culture 1. Cell Line Selection (Cancer vs. Non-malignant) start->cell_culture treatment 2. This compound Treatment (Dose-response & Time-course) cell_culture->treatment viability 3a. Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability cell_cycle 3b. Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis 3c. Apoptosis Assay (e.g., TUNEL, Western Blot) treatment->apoptosis data_analysis 4. Data Analysis & Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis conclusion Conclusion data_analysis->conclusion

References

Technical Support Center: AOH1160 and AOH1996

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for conducting experiments with the Proliferating Cell Nuclear Antigen (PCNA) inhibitors, AOH1160 and its analog, AOH1996.

Frequently Asked Questions (FAQs)

Q1: What are this compound and AOH1996?

This compound is a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA).[1] AOH1996 is an analog of this compound developed to improve its metabolic stability and oral bioavailability, making it a more suitable candidate for clinical development.[2][3] Both compounds selectively target a cancer-associated isoform of PCNA (caPCNA), leading to cancer cell death with minimal toxicity to normal cells.[1][2]

Q2: What is the mechanism of action of AOH1996?

AOH1996 functions as a PCNA inhibitor. It selectively binds to a cancer-associated isoform of PCNA.[2] A key mechanism of its improved efficacy is its ability to induce transcription-replication conflicts (TRCs).[2][4] AOH1996 enhances the interaction between PCNA and RNA polymerase II subunit RPB1, leading to the degradation of RPB1 and the collapse of DNA replication forks in actively transcribed regions.[2][4] This targeted disruption of DNA replication and repair in cancer cells induces DNA damage, cell cycle arrest, and ultimately apoptosis (programmed cell death).[1][4]

Q3: What are the key advantages of AOH1996 over this compound?

AOH1996 was developed to address the suboptimal metabolic properties of this compound.[2] Preclinical studies have shown that AOH1996 has a longer half-life (approximately 27% longer than this compound) and is orally administrable, making it a more promising therapeutic candidate.[2][5]

Q4: In which cancer types have this compound and AOH1996 shown efficacy?

Preclinical studies have demonstrated the efficacy of these inhibitors across a broad range of cancer cell lines. This compound has shown potent activity against neuroblastoma, breast cancer, and small cell lung cancer cell lines.[1][6] AOH1996 has demonstrated a median 50% growth inhibition (GI50) at approximately 300 nM across more than 70 different cancer cell lines, including those derived from breast, prostate, brain, ovarian, cervical, skin, and lung cancers.[2][7][8][9][10]

Q5: Are these compounds currently in clinical trials?

As of recent reports, AOH1996 has entered Phase I clinical trials for the treatment of solid tumors.[7]

Data Presentation

Table 1: Comparative Efficacy of this compound and AOH1996 in Cancer Cell Lines
CompoundCancer TypeCell Line(s)IC50 / GI50 (µM)Reference(s)
This compound Neuroblastoma, Breast Cancer, Small Cell Lung CancerMultiple0.11 - 0.53 (IC50)[1][6]
AOH1996 Various Solid Tumors>70 cell lines~0.3 (Median GI50)[2][7]
Table 2: Comparative Pharmacokinetics of this compound and AOH1996
CompoundParameterValueSpeciesReference(s)
This compound Half-life (t½)~3.4 hoursMice[5]
AOH1996 Half-life (t½)~4.3 hours (~27% increase)Mice[2][5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after treatment with this compound or AOH1996.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or AOH1996 stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or AOH1996 in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 or GI50 value.

Apoptosis Detection (TUNEL Assay)

This protocol provides a general framework for detecting DNA fragmentation associated with apoptosis.

Materials:

  • Cells or tissue sections treated with this compound or AOH1996

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Sample Preparation:

    • Adherent Cells: Grow cells on coverslips, treat with the compound, and then fix.

    • Suspension Cells: Treat cells in suspension, then cytospin onto slides and fix.

    • Tissue Sections: Use paraffin-embedded or frozen sections from treated animals.

  • Fixation and Permeabilization:

    • Fix the samples with fixation solution.

    • Wash with PBS and then permeabilize the cells to allow entry of the TUNEL reagents.

  • TUNEL Staining:

    • Incubate the samples with the TUNEL reaction mixture according to the manufacturer's instructions. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.

  • Detection:

    • If using a fluorescent label, the signal can be directly visualized. For other labels, a secondary detection step may be required.

  • Analysis:

    • Analyze the samples using a fluorescence microscope to visualize apoptotic cells within the tissue or cell population.

    • Alternatively, use a flow cytometer to quantify the percentage of apoptotic cells.

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible CauseSuggested Solution
High background absorbance Contamination of media or reagents; Phenol (B47542) red in the media.Use fresh, sterile reagents. Use phenol red-free media for the assay.[11]
Low signal or poor sensitivity Suboptimal cell number; Insufficient incubation time with MTT or solubilization agent.Optimize cell seeding density. Increase incubation times for MTT and/or the solubilization solution.
Inconsistent results between replicates Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Be precise with pipetting. Avoid using the outer wells of the plate, or fill them with sterile PBS.[11]
Compound interference The compound may directly reduce MTT or interfere with absorbance readings.Run a control with the compound in cell-free media to check for direct MTT reduction.[11]
TUNEL Assay Troubleshooting
IssuePossible CauseSuggested Solution
Weak or no signal in positive control Inactive TdT enzyme; Insufficient permeabilization; Over-fixation of the sample.Use a new TUNEL kit or fresh enzyme. Optimize permeabilization time and detergent concentration. Reduce fixation time or use a milder fixative.[12][13][14]
High background staining Excessive TdT enzyme concentration; Non-specific binding of labeled nucleotides; DNA damage from sample preparation.Titrate the TdT enzyme concentration. Include a "no TdT" negative control. Handle samples gently to minimize DNA damage.[12][15]
False positives Necrotic cells can also have fragmented DNA.Combine TUNEL staining with morphological assessment of apoptosis (e.g., chromatin condensation) or other apoptotic markers.[15]
Uneven staining Incomplete reagent penetration.Ensure the entire sample is covered with the TUNEL reaction mixture and incubate in a humidified chamber.[15]

Signaling Pathway and Experimental Workflow Diagrams

AOH1996_Mechanism cluster_cell Cancer Cell AOH1996 AOH1996 PCNA caPCNA AOH1996->PCNA binds & inhibits ReplicationFork Replication Fork PCNA->ReplicationFork enables TRC Transcription-Replication Conflict (TRC) PCNA->TRC enhances interaction with RPB1 Transcription Transcription Machinery (including RPB1) Transcription->ReplicationFork collision DNA_Damage DNA Double-Strand Breaks TRC->DNA_Damage leads to CellCycleArrest Cell Cycle Arrest (G2/M) DNA_Damage->CellCycleArrest activates Apoptosis Apoptosis CellCycleArrest->Apoptosis induces

Caption: Mechanism of action of AOH1996 in cancer cells.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture treatment Treat with this compound/AOH1996 (various concentrations & durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., TUNEL) treatment->apoptosis dna_damage DNA Damage Assay (e.g., γH2AX staining) treatment->dna_damage analysis Data Analysis: - IC50/GI50 Calculation - Quantification of Apoptosis - Assessment of DNA Damage viability->analysis apoptosis->analysis dna_damage->analysis conclusion Conclusion analysis->conclusion

Caption: A generalized workflow for evaluating the efficacy of this compound and AOH1996.

References

Validation & Comparative

A Comparative Guide to PCNA Inhibitors in Cancer Therapy: AOH1160 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proliferating Cell Nuclear Antigen (PCNA) has emerged as a critical target in oncology. Its central role in DNA replication and repair makes it an attractive vulnerability to exploit in rapidly dividing cancer cells. AOH1160, a first-in-class small molecule inhibitor of PCNA, and its clinical successor, AOH1996, have generated significant interest. This guide provides an objective comparison of this compound with other notable PCNA inhibitors—PCNA-I1, T2AA, and ATX-101—supported by available experimental data to aid researchers in navigating this promising therapeutic landscape.

At a Glance: Comparative Overview of PCNA Inhibitors

FeatureThis compound / AOH1996PCNA-I1T2AAATX-101
Primary Target Cancer-associated PCNA (caPCNA)[1][2]PCNA Trimer[3][4]PCNA-PIP Box Interaction Site[5]PCNA-APIM Interaction Site
Core Mechanism Induces transcription-replication conflicts, leading to DNA double-strand breaks.[2][6]Stabilizes the PCNA trimer, preventing its association with chromatin.[3][4]Disrupts the interaction of PCNA with proteins containing the PIP-box motif, impairing DNA damage tolerance.[5][7]A cell-penetrating peptide that competitively inhibits the binding of APIM-containing proteins to PCNA, affecting stress response and DNA repair.
Therapeutic Strategy Monotherapy and combination therapy with DNA-damaging agents like cisplatin.[1][8]Monotherapy and potential combination with DNA-damaging agents.[3]Primarily investigated as a sensitizer (B1316253) for DNA-damaging agents like cisplatin.[9][10]Monotherapy and in combination with chemotherapy or radiotherapy.[11]
Development Stage AOH1996 is in Phase I Clinical Trials.[6]Preclinical.Preclinical.Phase II Clinical Trials.[12]
Administration Oral (this compound/AOH1996).[1][8]Intravenous (in vivo studies).[3][4]In vitro studies.Intravenous.[12]

Quantitative Data Presentation

In Vitro Efficacy: IC50/GI50 Values

The following tables summarize the reported half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for each PCNA inhibitor across various cancer cell lines. It is crucial to note that these values are derived from different studies with varying experimental conditions, such as incubation time and assay type.

Table 1: this compound and AOH1996 IC50/GI50 Values

CompoundCell LineCancer TypeIC50/GI50 (µM)Reference
This compoundSK-N-ASNeuroblastoma~0.11 - 0.53[8]
This compoundSK-N-BE2(c)Neuroblastoma~0.11 - 0.53[8]
This compoundBreast Cancer Cell LinesBreast Cancer~0.11 - 0.53[8]
This compoundSmall Cell Lung Cancer Cell LinesLung Cancer~0.11 - 0.53[8]
AOH1996>70 Cancer Cell LinesVariousMedian GI50 ~0.3[6]

Table 2: PCNA-I1 IC50 Values

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer0.24[4]
LNCaPProstate Cancer0.14[4]
MCF-7Breast Cancer0.15[4]
A375Melanoma0.16[4]
Average (Tumor Cells) Various ~0.17 - 0.2 [13][14]
Average (Normal Cells) Various >1.0 (e.g., HUVEC) [4]

Table 3: T2AA IC50 Values

AssayTargetIC50 (µM)Reference
In vitro binding assayPCNA/PIP-box peptide interaction~1[7]

Table 4: ATX-101 IC50 Values

Cell LineCancer TypeIC50 (µM)Reference
U87MGGlioblastoma4.3[11]
SNB19Glioblastoma12.0[11]
GSCs-5Glioma-initiating cells4.9[11]
BT50EFGlioma-initiating cells10.2[11]
In Vivo Efficacy: Xenograft Models

Table 5: Comparative In Vivo Efficacy of PCNA Inhibitors

InhibitorXenograft ModelCancer TypeDosing and AdministrationKey FindingsReference
This compound SK-N-AS, SK-N-BE2(c)Neuroblastoma40 mg/kg, oral, once dailySignificantly reduced tumor burden. No significant toxicity observed.[1][8]
AOH1996 Small-cell lung, breast, neuroblastomaVariousOralSignificantly decreased tumor burden without significant weight loss or death.[2]
PCNA-I1 LNCaPProstate Cancer10 mg/kg, IV, 5 days/week for 2 weeksSignificantly retarded tumor growth (tumor weight ~28% of control). No significant effect on body weight.[3][4]
ATX-101 U87MG, T98GGlioblastomaSubcutaneousReduced tumor weight by 61% (U87MG) and 35% (T98G) as a single agent. Showed a significant combinatory effect with radiotherapy.[11]

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of these PCNA inhibitors offer different strategies for therapeutic intervention.

This compound / AOH1996: Inducing Transcription-Replication Conflicts

This compound and its analog AOH1996 selectively target a cancer-associated isoform of PCNA (caPCNA).[1][2] This interaction is thought to induce conflicts between transcription and replication machinery, leading to DNA double-strand breaks and subsequent cancer cell death.[2][6]

AOH1160_Mechanism This compound This compound/ AOH1996 caPCNA caPCNA This compound->caPCNA binds TRC Transcription-Replication Conflict caPCNA->TRC induces ReplicationFork Replication Fork ReplicationFork->TRC TranscriptionMachinery Transcription Machinery TranscriptionMachinery->TRC DSB DNA Double-Strand Breaks TRC->DSB leads to Apoptosis Apoptosis DSB->Apoptosis triggers

This compound/AOH1996 Mechanism of Action
PCNA-I1: Stabilizing the PCNA Trimer

PCNA-I1 directly binds to the PCNA trimer, stabilizing its structure.[3][4] This stabilization is thought to interfere with the dynamic loading and unloading of PCNA onto chromatin, thereby inhibiting DNA replication and repair processes.[3][4]

PCNA_I1_Mechanism PCNA_I1 PCNA-I1 PCNA_Trimer PCNA Trimer PCNA_I1->PCNA_Trimer stabilizes Chromatin Chromatin PCNA_Trimer->Chromatin reduced association Replication_Repair DNA Replication & Repair Chromatin->Replication_Repair inhibits CellCycleArrest Cell Cycle Arrest Replication_Repair->CellCycleArrest leads to

PCNA-I1 Mechanism of Action
T2AA: Disrupting PCNA-PIP Box Interactions

T2AA functions by competitively binding to the PIP-box binding pocket on PCNA.[5] This prevents the recruitment of essential proteins involved in DNA replication and, particularly, in translesion synthesis (TLS), a DNA damage tolerance pathway. By inhibiting TLS, T2AA sensitizes cancer cells to DNA-damaging agents.

T2AA_Mechanism T2AA T2AA PCNA PCNA T2AA->PCNA binds to PIP-box site TLS Translesion Synthesis (TLS) T2AA->TLS inhibits PCNA->TLS enables PIP_Proteins PIP-Box Proteins (e.g., DNA Pol η) PIP_Proteins->PCNA interaction blocked DNA_Damage DNA Damage (e.g., from Cisplatin) TLS->DNA_Damage repairs CellDeath Cell Death DNA_Damage->CellDeath induces (potentiated)

T2AA Mechanism of Action
ATX-101: Targeting the PCNA-APIM Interface

ATX-101 is a cell-penetrating peptide that contains an APIM (AlkB homolog 2 PCNA-interacting motif). It competitively inhibits the interaction of APIM-containing proteins with PCNA. These interactions are crucial for cellular stress responses and DNA repair. By disrupting these pathways, ATX-101 can induce apoptosis and sensitize cancer cells to other therapies.

ATX101_Mechanism ATX101 ATX-101 (APIM Peptide) PCNA PCNA ATX101->PCNA binds StressResponse Cellular Stress Response & DNA Repair ATX101->StressResponse inhibits PCNA->StressResponse mediates APIM_Proteins APIM-containing Stress Response Proteins APIM_Proteins->PCNA interaction blocked Apoptosis Apoptosis StressResponse->Apoptosis inhibition leads to

ATX-101 Mechanism of Action

Experimental Protocols

Detailed methodologies for key assays cited in the comparison are provided below.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the PCNA inhibitor in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%. Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation for Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the inhibitor concentration to determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, measuring long-term reproductive viability.

Materials:

  • Cell culture medium

  • Trypsin-EDTA

  • PBS

  • 6-well plates

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of the PCNA inhibitor for a specified period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixation and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with the fixation solution for 10-15 minutes.

    • Stain the colonies with crystal violet solution for 10-20 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

Immunofluorescence Staining of PCNA

This technique is used to visualize the subcellular localization of PCNA.

Materials:

  • Cells grown on coverslips

  • PBS

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody against PCNA

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Grow cells on sterile coverslips in a petri dish. Treat with the PCNA inhibitor as required.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBST for 30 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-PCNA antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBST and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBST and mount the coverslips onto microscope slides using mounting medium. Visualize using a fluorescence or confocal microscope.

Conclusion

The landscape of PCNA inhibitors in cancer therapy is rapidly evolving, with several promising candidates demonstrating distinct mechanisms of action and therapeutic potential. This compound and its successor AOH1996 show great promise with their unique mechanism of targeting caPCNA and inducing transcription-replication conflicts, coupled with oral bioavailability. PCNA-I1 offers an alternative approach by stabilizing the PCNA trimer. T2AA, while less potent as a monotherapy, shows potential as a chemosensitizer. ATX-101, a peptide-based inhibitor, is advancing through clinical trials and has shown a favorable safety profile.

The choice of inhibitor for further research and development will depend on the specific cancer type, the desired therapeutic strategy (monotherapy vs. combination), and the tolerability profile. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design rigorous experiments to further elucidate the potential of these and future PCNA inhibitors in the fight against cancer.

References

AOH1160 Demonstrates Potent In Vivo Anti-Tumor Effects, Outperforming and Synergizing with Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DUARTE, Calif. – Preclinical in vivo studies have demonstrated the significant anti-tumor efficacy of AOH1160, a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA). In xenograft models of neuroblastoma, breast cancer, and small cell lung cancer, this compound effectively suppressed tumor growth. Furthermore, this compound has shown synergistic effects when used in combination with the established chemotherapeutic agent cisplatin (B142131), suggesting a promising new avenue for cancer treatment. An analog of this molecule, AOH1996, is also in development and has exhibited an improved pharmacokinetic profile.

Proliferating cell nuclear antigen (PCNA) is a critical protein involved in DNA replication and repair, making it an attractive target for cancer therapy. This compound was designed to selectively target a cancer-associated isoform of PCNA, leading to disruption of the tumor cell cycle and induction of apoptosis (programmed cell death).[1][2]

In Vivo Efficacy of this compound

In vivo studies utilizing xenograft models in ES1e/SCID mice have consistently shown the potent anti-tumor activity of this compound. Administration of this compound at a dose of 40 mg/kg once daily resulted in a significant reduction in tumor burden across various cancer types without causing significant toxicity to the animals.[3][4]

Comparative Efficacy Data

While direct head-to-head in vivo comparisons with a wide range of chemotherapeutics are not yet extensively published, the available data indicates that this compound's efficacy is significant. The focus of many preclinical studies has been on its synergistic potential with existing treatments.

Table 1: Summary of In Vivo this compound Efficacy in Xenograft Models

Cancer TypeCell LineTreatmentDosageObservationReference
NeuroblastomaSK-N-AS, SK-N-BE2(c)This compound40 mg/kg dailySignificantly reduced tumor burden[3]
Breast CancerMDA-MB-468This compound40 mg/kg dailyTumor growth inhibition[5]
Small Cell Lung CancerH82This compound40 mg/kg dailyTumor growth inhibition[5]

Synergistic Effects with Cisplatin

A key finding from preclinical research is the ability of this compound to sensitize cancer cells to the effects of cisplatin, a widely used chemotherapy drug.[2][3] This synergistic relationship suggests that a combination therapy of this compound and cisplatin could be more effective than either agent alone, potentially allowing for lower, less toxic doses of cisplatin.

Table 2: In Vivo Synergistic Effects of this compound and Cisplatin

Cancer TypeObservationPotential AdvantageReference
Various Solid TumorsEnhanced tumor cell killingIncreased therapeutic efficacy and potential for dose reduction of cisplatin[3][6]

The Next Generation: AOH1996

Building on the promising results of this compound, a next-generation analog, AOH1996, has been developed. AOH1996 demonstrates an improved pharmacokinetic profile, which may translate to enhanced efficacy and more convenient dosing schedules in future clinical applications.[7] Preclinical studies are ongoing to fully characterize the in vivo anti-tumor effects of AOH1996 and compare them directly to this compound.[6][7][8]

Mechanism of Action: Targeting PCNA

This compound and AOH1996 exert their anti-tumor effects by inhibiting PCNA. This protein forms a ring-like structure that encircles DNA, acting as a scaffold for proteins involved in DNA replication and repair.[9][10] By blocking PCNA, these inhibitors disrupt these essential processes in cancer cells, leading to cell cycle arrest and apoptosis.[1][5]

AOH1160_Signaling_Pathway Simplified this compound Signaling Pathway This compound This compound PCNA Proliferating Cell Nuclear Antigen (PCNA) This compound->PCNA inhibits Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Apoptosis Apoptosis This compound->Apoptosis DNA_Replication DNA Replication PCNA->DNA_Replication enables DNA_Repair DNA Repair PCNA->DNA_Repair enables Tumor_Growth Tumor Growth DNA_Replication->Tumor_Growth promotes DNA_Repair->Tumor_Growth promotes Cell_Cycle_Arrest->Tumor_Growth inhibits Apoptosis->Tumor_Growth inhibits Experimental_Workflow Xenograft Model Experimental Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring_treatment Monitoring & Treatment Cell_Culture 1. Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Injection 4. Subcutaneous Injection Cell_Harvest->Injection Animal_Model 3. Immunodeficient Mice Animal_Model->Injection Tumor_Growth 5. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 6. Randomization Tumor_Growth->Randomization Treatment 7. Treatment Administration Randomization->Treatment Data_Collection 8. Data Collection Treatment->Data_Collection

References

A Comparative Analysis of AOH1160 and AOH1996: Next-Generation PCNA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

AOH1160 and its clinically advanced analog, AOH1996, represent a novel class of small molecule inhibitors targeting the Proliferating Cell Nuclear Antigen (PCNA), a protein previously considered "undruggable." [1] Both compounds, developed by researchers at the City of Hope, have demonstrated significant preclinical efficacy in selectively targeting cancer cells while sparing healthy cells.[1][2] AOH1996, a direct evolution of this compound, exhibits improved pharmacokinetic properties and is currently undergoing Phase I clinical trials for the treatment of solid tumors.[1][3] This guide provides a detailed comparative analysis of these two promising anti-cancer agents, focusing on their mechanism of action, preclinical performance, and the experimental methodologies used in their evaluation.

Performance and Efficacy: A Quantitative Comparison

This compound laid the groundwork for PCNA-targeted therapy, showing potent and selective cancer cell killing in a variety of cancer types.[2] AOH1996 builds upon this foundation with enhanced metabolic stability and an improved pharmacokinetic profile, making it a more suitable candidate for clinical development.[3][4]

ParameterThis compoundAOH1996Source(s)
Target Cancer-associated isoform of PCNA (caPCNA)Cancer-associated isoform of PCNA (caPCNA)[1][2]
General IC50 Range 0.11 µM to 0.53 µM in various cancer cell linesMedian GI50 of ~300 nM across >70 cancer cell lines[2][3]
Toxicity to Normal Cells Not significantly toxic up to at least 5 µMNot significantly toxic up to 10 µM[2][3]
In Vivo Efficacy (Mouse Models) 40 mg/kg daily oral gavage significantly reduced tumor burdenDaily oral treatment significantly reduced tumor burden[2][3]
Oral Bioavailability Orally available in animalsOrally available in animals with ~90% absorption[2][4]
Half-life (Mouse) ~3.5 hours~4.33 hours (~27% increase from this compound)[2][4]
Peak Plasma Concentration (Cmax) -~40% increase compared to this compound at the same dose[4]
Area Under the Curve (AUC) -~4% increase compared to this compound at the same dose[4]

Table 1: Comparative Quantitative Data for this compound and AOH1996. This table summarizes the key performance metrics of both compounds based on preclinical studies.

Mechanism of Action: Disrupting DNA Replication and Repair

Both this compound and AOH1996 exert their anti-cancer effects by targeting a specific cancer-associated isoform of PCNA (caPCNA).[1][2] This isoform is preferentially expressed in cancer cells, providing a therapeutic window for selective tumor cell killing.[2] By binding to caPCNA, these molecules interfere with its critical functions in DNA replication and repair.[2][5]

This compound was shown to interfere with DNA replication, block homologous recombination-mediated DNA repair, and induce cell cycle arrest and apoptosis in cancer cells.[2][6] It was also found to sensitize cancer cells to cisplatin, a conventional chemotherapy agent.[6][7]

AOH1996 has a more nuanced and potent mechanism of action. It acts as a molecular glue, inducing an interaction between PCNA and RNA polymerase II (RNAPII).[8] This leads to transcription-replication conflicts (TRCs), where the machinery for DNA replication and gene transcription collide.[3][9] The inability to resolve these conflicts results in DNA double-strand breaks, cell cycle arrest (primarily in the S and G2/M phases), and ultimately, apoptosis in cancer cells.[3][8] Recent studies have also indicated that AOH1996 can activate the cGAS-STING signaling pathway, a component of the innate immune system that can contribute to anti-tumor immunity.

Below is a diagram illustrating the proposed signaling pathway affected by AOH1996.

AOH1996_Mechanism_of_Action cluster_nucleus Cancer Cell Nucleus AOH1996 AOH1996 PCNA caPCNA AOH1996->PCNA Binds to TRC Transcription-Replication Conflict PCNA->TRC Induces interaction with RNAPII RNAPII RNA Polymerase II RNAPII->TRC DSB DNA Double-Strand Breaks TRC->DSB Leads to CellCycleArrest Cell Cycle Arrest (S, G2/M) DSB->CellCycleArrest Triggers Apoptosis Apoptosis CellCycleArrest->Apoptosis Results in

AOH1996 Mechanism of Action

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and AOH1996.

Sulforhodamine B (SRB) Assay for Cell Viability

This assay is a colorimetric method used to determine cell viability by measuring the total protein content of cultured cells.

SRB_Assay_Workflow start Start seed_cells Seed cells in 96-well plate and allow to attach start->seed_cells treat_cells Treat cells with this compound/AOH1996 at various concentrations seed_cells->treat_cells fix_cells Fix cells with cold Trichloroacetic Acid (TCA) treat_cells->fix_cells stain_cells Stain with Sulforhodamine B (SRB) dye fix_cells->stain_cells wash_cells Wash with 1% acetic acid to remove unbound dye stain_cells->wash_cells solubilize Solubilize bound dye with 10 mM Tris base solution wash_cells->solubilize read_absorbance Measure absorbance at 510 nm solubilize->read_absorbance end End read_absorbance->end

SRB Assay Workflow

Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[10]

  • Compound Treatment: Cells are treated with serial dilutions of this compound or AOH1996 for a specified period (e.g., 48-72 hours).[11]

  • Fixation: The culture medium is removed, and cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[10][12]

  • Staining: The TCA is removed, and the plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[10][12]

  • Washing: Unbound dye is removed by washing four times with 1% (v/v) acetic acid.[12]

  • Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.[10]

  • Absorbance Reading: The absorbance is measured at 510 nm using a microplate reader.[12] The optical density is proportional to the total protein mass, which correlates with the number of viable cells.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

TUNEL_Assay_Workflow start Start prepare_samples Prepare cell or tissue samples on slides start->prepare_samples fix_permeabilize Fix with paraformaldehyde and permeabilize with Triton X-100 prepare_samples->fix_permeabilize equilibration Incubate with Equilibration Buffer fix_permeabilize->equilibration tdt_labeling Incubate with TdT reaction mix (TdT enzyme and labeled dUTPs) equilibration->tdt_labeling stop_reaction Stop the reaction with a Stop/Wash Buffer tdt_labeling->stop_reaction detection Detect labeled DNA fragments (e.g., with fluorescent microscopy) stop_reaction->detection end End detection->end

TUNEL Assay Workflow

Protocol:

  • Sample Preparation and Fixation: Cells or tissue sections are fixed on slides using 4% paraformaldehyde.[13][14]

  • Permeabilization: The samples are permeabilized using a solution like 0.25% Triton X-100 in PBS to allow entry of the labeling reagents.[14]

  • Equilibration: The slides are incubated with an equilibration buffer to prepare the DNA for the labeling reaction.[13]

  • TdT Labeling: The samples are incubated in a reaction mix containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT catalyzes the addition of these dUTPs to the 3'-hydroxyl ends of fragmented DNA.[13]

  • Stopping the Reaction: The reaction is stopped by washing with a specific stop/wash buffer.[13]

  • Detection: The incorporated labeled dUTPs are then visualized. If a fluorescently labeled dUTP is used, the signal can be directly observed using a fluorescence microscope.[14] Apoptotic cells will exhibit a strong fluorescent signal.

Conclusion

This compound and AOH1996 are pioneering inhibitors of PCNA with significant potential for cancer therapy. The evolution from this compound to AOH1996 demonstrates a successful structure-activity relationship study, resulting in a clinical candidate with improved drug-like properties. The unique mechanism of action of AOH1996, involving the induction of transcription-replication conflicts, offers a novel strategy to selectively eliminate cancer cells. The ongoing Phase I clinical trials of AOH1996 will be crucial in determining its safety and efficacy in humans, potentially heralding a new era of targeted cancer treatment.

References

AOH1160: A Head-to-Head Efficacy Analysis Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DUARTE, Calif. - In the evolving landscape of oncology, the novel small molecule AOH1160 is demonstrating significant preclinical efficacy, positioning it as a potentially disruptive force against a range of solid tumors. This guide provides a comprehensive comparison of this compound's performance against standard-of-care chemotherapy agents, supported by available experimental data. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview to inform future research and development directions.

This compound is a first-in-class inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a protein crucial for DNA replication and repair in cancer cells.[1][2] By selectively targeting a cancer-associated isoform of PCNA, this compound has been shown to induce cancer cell death (apoptosis) while leaving non-malignant cells largely unharmed, a significant advantage over traditional chemotherapies that often exhibit broad cytotoxicity.[1][3]

In Vitro Efficacy: A Comparative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following tables summarize the available IC50 data for this compound in comparison to standard chemotherapy agents across various cancer cell lines.

Table 1: Neuroblastoma Cell Lines

Cell LineThis compound IC50 (µM)Standard AgentStandard Agent IC50 (µM)Citation(s)
SK-N-AS0.11 - 0.53Cisplatin (B142131)~2.0 (for 24h treatment)[1][3][4]
SK-N-BE(2)c0.11 - 0.53Cisplatin0.2[1][3][5]
SK-N-BE(2)c0.11 - 0.53Doxorubicin0.0923[1][3][5]
SK-N-BE(2)c0.11 - 0.53Etoposide (B1684455)1.13[1][3][5]

Table 2: Breast Cancer Cell Lines

Cell LineThis compound IC50 (µM)Standard AgentStandard Agent IC50 (µM)Citation(s)
MDA-MB-2310.11 - 0.53Doxorubicin1.38 - 6.5[1][3][6][7][8]
MDA-MB-468Not SpecifiedDoxorubicinNot Specified
MCF-7Not SpecifiedDoxorubicin1.1 - 8.306[8][9]

Table 3: Small Cell Lung Cancer (SCLC) Cell Lines

Cell LineThis compound IC50 (µM)Standard AgentStandard Agent IC50 (µM)Citation(s)
Various SCLC lines0.11 - 0.53Etoposide0.242 - 319 (wide range across 54 cell lines)[1][3][10]
NCI-H209Not SpecifiedCisplatin~5 (approx. from graph)[11]
NCI-H82Not SpecifiedCisplatin~2 (approx. from graph)[11]
NCI-H209Not SpecifiedEtoposide~0.1 (approx. from graph)[11]
NCI-H82Not SpecifiedEtoposide~0.05 (approx. from graph)[11]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical animal models provide crucial insights into a drug's potential therapeutic effect in a living system. Studies on this compound have demonstrated its ability to significantly suppress tumor growth in mice bearing human cancer xenografts.

Table 4: Neuroblastoma Xenograft Models

Xenograft ModelTreatmentDosageTumor Growth InhibitionCitation(s)
SK-N-ASThis compound40 mg/kg, oral, dailySignificantly reduced tumor burden compared to vehicle control[1][3]
SK-N-BE(2)cThis compound40 mg/kg, oral, dailySignificantly reduced tumor burden compared to vehicle control[1][3]
SKNBE2Cisplatin5 mg/kgIncreased apoptotic cells by 2.23-fold vs. control[12]
SKNBE2Cisplatin + Fendiline5 mg/kg (Cis)Increased apoptotic cells by 6.09-fold vs. control[12]
Human Oral Squamous CarcinomaCisplatin0.3 mg/kg, i.p., twice weekly28% tumor growth inhibition[13]
Human Oral Squamous CarcinomaCisplatin0.45 mg/kg, i.p., twice weekly47% tumor growth inhibition[13]

Mechanism of Action: Targeting the Heart of Cancer Cell Proliferation

This compound's unique mechanism of action centers on its ability to disrupt the function of PCNA. In cancer cells, PCNA acts as a central hub for proteins involved in DNA replication and repair. By inhibiting PCNA, this compound effectively throws a wrench into these essential processes, leading to cell cycle arrest and programmed cell death.

AOH1160_Mechanism_of_Action This compound Mechanism of Action This compound This compound PCNA Proliferating Cell Nuclear Antigen (PCNA) This compound->PCNA Inhibits DNA_Replication DNA Replication PCNA->DNA_Replication Essential for DNA_Repair DNA Repair (Homologous Recombination) PCNA->DNA_Repair Essential for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Disruption leads to DNA_Repair->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis (Cancer Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: this compound inhibits PCNA, disrupting DNA replication and repair, leading to cancer cell death.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of this compound's efficacy.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a standard chemotherapy agent. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, MTT reagent (typically 5 mg/mL in PBS) is added to each well and the plates are incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement Cell_Seeding Seed cells in 96-well plate Drug_Addition Add drug dilutions Cell_Seeding->Drug_Addition Incubate_Cells Incubate for 48-72h Drug_Addition->Incubate_Cells Add_MTT Add MTT reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: A streamlined workflow of the MTT assay for determining cell viability.

In Vivo Xenograft Tumor Model

Xenograft models are instrumental in evaluating the anti-tumor activity of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., 1-5 million cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., orally) or a standard chemotherapy agent at a predetermined dose and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (length x width²)/2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or when signs of toxicity are observed. Tumors are then excised and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Tumor growth curves are plotted, and metrics such as tumor growth inhibition (TGI) are calculated to assess the efficacy of the treatment.

Xenograft_Model_Workflow Xenograft Model Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Implantation Implant cancer cells into mice Tumor_Growth Allow tumors to establish Cell_Implantation->Tumor_Growth Randomization Randomize mice into groups Tumor_Growth->Randomization Treatment_Admin Administer drug/vehicle Randomization->Treatment_Admin Monitoring Monitor tumor volume and body weight Treatment_Admin->Monitoring Endpoint Reach experimental endpoint Monitoring->Endpoint Continuous Tumor_Excision Excise and analyze tumors Endpoint->Tumor_Excision Data_Analysis Analyze tumor growth inhibition Tumor_Excision->Data_Analysis

Caption: The experimental workflow for in vivo xenograft tumor model studies.

Conclusion

The preclinical data available for this compound suggests a promising new avenue for cancer therapy. Its selective action against cancer cells and its efficacy in in vitro and in vivo models, particularly in neuroblastoma, breast, and small cell lung cancers, warrant further investigation. While direct comparative data with standard chemotherapy agents under identical experimental conditions is still emerging, the initial findings position this compound as a strong candidate for continued development. Future clinical trials will be crucial in determining its ultimate place in the oncologic treatment paradigm.

References

Independent Verification of AOH1160's Selective Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data on the selective toxicity of AOH1160, a novel small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). Due to the absence of independent verification studies, this guide primarily relies on the foundational research conducted by the discovering institution. To provide a comprehensive context, this compound's performance is compared with other PCNA inhibitors and standard-of-care chemotherapeutic agents.

Executive Summary

This compound is a first-in-class PCNA inhibitor that has demonstrated selective cytotoxicity against a broad range of cancer cell lines in preclinical studies, with minimal impact on non-malignant cells.[1] The primary mechanism of action involves the disruption of DNA replication and repair processes in cancer cells.[1] While these initial findings are promising, it is crucial to note that, as of this guide's compilation, the peer-reviewed data on this compound's selective toxicity originates from a single research group. Independent verification by other research institutions is a critical next step in the validation of this compound. This guide presents the available data on this compound and compares it with other relevant compounds to offer a broader perspective on its potential as a therapeutic agent.

In Vitro Cytotoxicity Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, alongside data for other PCNA inhibitors and standard-of-care chemotherapies.

Table 1: this compound IC50 Values in Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)
SK-N-BE(2)Neuroblastoma~0.3
SK-N-ASNeuroblastoma~0.5
MCF-7Breast Cancer~0.4
MDA-MB-231Breast Cancer~0.5
H524Small Cell Lung Cancer~0.3
H209Small Cell Lung Cancer~0.4

Data extracted from Gu et al., 2018.

Table 2: Comparative IC50 Values of Other PCNA Inhibitors and Standard Chemotherapies

CompoundTarget/ClassCancer Cell LineIC50 (µM)
PCNA Inhibitors
T2AAPCNAU2OS (Osteosarcoma)~1.0 (for inhibiting PCNA/PIP-box interaction)
Standard Chemotherapies
Cisplatin (B142131)DNA Alkylating AgentNeuroblastoma cell lines0.6 - 40[2]
DoxorubicinTopoisomerase II InhibitorMCF-7 (Breast Cancer)4
DoxorubicinTopoisomerase II InhibitorMDA-MB-231 (Breast Cancer)1
Etoposide (B1684455)Topoisomerase II InhibitorSmall Cell Lung Cancer cell lines0.242 - 319[3]

In Vivo Toxicity Comparison

The in vivo toxicity of this compound was assessed in mouse models. This section compares the available data with that of other relevant compounds.

Table 3: In Vivo Toxicity Data

CompoundAnimal ModelDosing RegimenObserved Toxicity
This compound MiceUp to 100 mg/kg daily for two weeksNo significant toxicity or weight loss observed.[1]
Paclitaxel (B517696) (Taxol) Mice (ICR)Single doseLD50 = 31.3 mg/kg[4]
Paclitaxel (Cremophor-free) Mice (ICR)Single doseLD50 > 160 mg/kg[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams are provided.

AOH1160_Mechanism_of_Action cluster_0 Normal Cell cluster_1 Cancer Cell Normal_PCNA Normal PCNA DNA_Replication_Repair_Normal DNA Replication & Repair (Normal) Normal_PCNA->DNA_Replication_Repair_Normal Cell_Survival_Normal Cell Survival DNA_Replication_Repair_Normal->Cell_Survival_Normal caPCNA Cancer-associated PCNA (caPCNA) DNA_Replication_Repair_Cancer DNA Replication & Repair (Disrupted) caPCNA->DNA_Replication_Repair_Cancer This compound This compound This compound->caPCNA inhibits Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication_Repair_Cancer->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound selectively targets cancer-associated PCNA (caPCNA).

Experimental_Workflow Start Start: Cancer & Normal Cell Lines Treatment Treat with this compound (various concentrations) Start->Treatment In_Vitro_Assays In Vitro Assays Treatment->In_Vitro_Assays In_Vivo_Study In Vivo Study (Mouse Xenograft Model) Treatment->In_Vivo_Study Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro_Assays->Cell_Viability Clonogenic_Assay Clonogenic Survival Assay In_Vitro_Assays->Clonogenic_Assay Data_Analysis Data Analysis: IC50, Tumor Inhibition Cell_Viability->Data_Analysis Clonogenic_Assay->Data_Analysis Tumor_Growth Measure Tumor Growth In_Vivo_Study->Tumor_Growth Toxicity_Assessment Assess Toxicity (Weight, Behavior) In_Vivo_Study->Toxicity_Assessment Tumor_Growth->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer and non-malignant cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells were then treated with the compound or vehicle control (DMSO) and incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Clonogenic Survival Assay
  • Cell Seeding: A specific number of cells (e.g., 500-1000 cells) were seeded into 6-well plates.

  • Compound Treatment: The cells were treated with various concentrations of this compound for 24 hours.

  • Colony Formation: The drug-containing medium was then replaced with fresh medium, and the cells were incubated for 10-14 days to allow for colony formation.

  • Colony Staining and Counting: The colonies were fixed with methanol (B129727) and stained with crystal violet. Colonies containing 50 or more cells were counted.

  • Data Analysis: The surviving fraction was calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group, normalized to the plating efficiency.

In Vivo Mouse Xenograft Studies
  • Tumor Implantation: Human cancer cells (e.g., neuroblastoma SK-N-BE(2)) were subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Treatment Initiation: When the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups. This compound was administered orally at a specified dose (e.g., 40 mg/kg) daily. The control group received the vehicle.

  • Monitoring: Tumor volume and the body weight of the mice were measured regularly (e.g., twice a week). Tumor volume was calculated using the formula: (length × width²) / 2.

  • Endpoint: The experiment was terminated when the tumors in the control group reached a predetermined size or after a specific duration. The tumors were then excised and weighed.

  • Toxicity Assessment: Animal well-being was monitored throughout the study, with body weight loss serving as a primary indicator of toxicity.

Conclusion

The preclinical data for this compound, as presented in the foundational study by Gu et al. (2018), suggests a promising therapeutic window with selective toxicity towards cancer cells. The compound's ability to disrupt fundamental DNA replication and repair processes specifically in cancer cells presents a novel and potentially effective anti-cancer strategy. However, the lack of independent verification of these findings is a significant limitation in its current evaluation. Further studies by independent research groups are essential to validate the selective toxicity and therapeutic potential of this compound. The comparative data provided in this guide is intended to offer a broader context for interpreting the existing results and to highlight the need for continued investigation in this area. The progression of the related compound, AOH1996, into clinical trials may provide further insights into the viability of targeting PCNA in cancer therapy.

References

A Comparative Guide to AOH1160 and Other PCNA Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of AOH1160, a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), and compares its performance with other notable PCNA inhibitors. The content is based on preclinical data and aims to offer an objective resource for the scientific community.

Introduction to this compound and its Mechanism of Action

This compound is a potent, orally bioavailable small molecule that selectively targets a cancer-associated isoform of PCNA (caPCNA).[1][2] PCNA is a critical protein in DNA replication and repair, making it an attractive target for cancer therapy.[3] this compound and its improved analog, AOH1996, function by inducing transcription-replication conflicts. This interference with the fundamental processes of DNA maintenance leads to cell cycle arrest, accumulation of DNA damage, and ultimately, apoptosis in cancer cells.[1][4][5] A notable feature of this compound is its selective cytotoxicity towards a broad range of cancer cells while exhibiting minimal toxicity to non-malignant cells.[2][6]

Comparative Analysis of PCNA Inhibitors

The following table summarizes the quantitative data on the efficacy of this compound and other well-characterized PCNA inhibitors—T2AA, PCNA-I1, and ATX-101—across various cancer cell lines.

InhibitorTarget/MechanismTarget Binding Site on PCNAKdIC50 Range (µM)Cancer Cell Lines TestedReference(s)
This compound caPCNA; Interferes with DNA replication and blocks homologous recombination.Surface pocket partially delineated by the L126-Y133 region.Not Reported0.11 - 0.53Neuroblastoma, Breast Cancer, Small Cell Lung Cancer[2]
T2AA Disrupts PCNA-protein interactions (PIP-box dependent).PIP-box binding cavity and a shallow cavity near Lys-164.Not Reported~1.0 (for PCNA/PIP-box peptide interaction)U2OS[4][7]
PCNA-I1 Stabilizes PCNA trimer, reducing its association with chromatin.Interfaces of two monomers of the PCNA trimer.~0.2 - 0.4~0.2 (tumor cells), ~1.6 (nontransformed cells)Prostate (PC-3, LNCaP), Breast (MCF-7), Melanoma (A375)[1][8]
ATX-101 Peptide-based inhibitor that blocks PCNA-protein interactions.APIM motif binding site.Not Reported4.3 - 12.0Glioblastoma (U87MG, SNB19, etc.), Glioma-initiating cells[9]

Experimental Protocols

Detailed methodologies for key experiments used to validate the mechanism of action of PCNA inhibitors are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of PCNA inhibitors on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the PCNA inhibitor (e.g., this compound, T2AA, PCNA-I1, ATX-101) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).

Western Blotting for DNA Damage Markers

This protocol is used to detect the induction of DNA damage in cells treated with PCNA inhibitors.

  • Cell Lysis: Treat cells with the PCNA inhibitor for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against a DNA damage marker (e.g., γH2AX, p-ATM, p-Chk1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Co-Immunoprecipitation (Co-IP)

This protocol is used to investigate the interaction between PCNA and its binding partners and how this is affected by PCNA inhibitors.

  • Cell Lysis: Lyse cells treated with or without the PCNA inhibitor in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease inhibitors.

  • Pre-clearing: Incubate the cell lysates with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge the lysates to pellet the beads and incubate the supernatant with a primary antibody against PCNA or a specific binding partner overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against PCNA and its expected interaction partners.

Visualizing Mechanisms and Relationships

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound, a typical experimental workflow for its validation, and a comparison of the mechanisms of different PCNA inhibitors.

AOH1160_Mechanism_of_Action This compound This compound caPCNA Cancer-Associated PCNA (caPCNA) This compound->caPCNA ReplicationFork Replication Fork Transcription_Replication_Conflict Transcription-Replication Conflict caPCNA->Transcription_Replication_Conflict Induces DNA_Polymerase DNA Polymerase ReplicationFork->DNA_Polymerase HR_Proteins Homologous Recombination Repair Proteins ReplicationFork->HR_Proteins DNA_Damage DNA Double-Strand Breaks (DSBs) Transcription_Replication_Conflict->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound binds to caPCNA, inducing transcription-replication conflicts and subsequent cell death.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines Treatment Treat with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot for DNA Damage Markers (γH2AX) Treatment->Western_Blot CoIP Co-Immunoprecipitation (PCNA Interactome) Treatment->CoIP IC50 Determine IC50 Viability_Assay->IC50 DNA_Damage_Quant Quantify DNA Damage Western_Blot->DNA_Damage_Quant Interaction_Change Assess Protein Interaction Changes CoIP->Interaction_Change Mechanism_Validation Mechanism of Action Validation IC50->Mechanism_Validation DNA_Damage_Quant->Mechanism_Validation Interaction_Change->Mechanism_Validation

Caption: Workflow for the in vitro validation of this compound's mechanism of action.

PCNA_Inhibitor_Comparison cluster_inhibitors PCNA Inhibitors cluster_targets Binding Sites / Mechanisms PCNA_Trimer PCNA Trimer AOH1160_Target Binds caPCNA (L126-Y133 pocket) T2AA_Target Binds PIP-box cavity & near Lys-164 PCNA_I1_Target Stabilizes Trimer (monomer interface) ATX101_Target Binds APIM motif site This compound This compound This compound->AOH1160_Target Targets T2AA T2AA T2AA->T2AA_Target Targets PCNA_I1 PCNA-I1 PCNA_I1->PCNA_I1_Target Targets ATX101 ATX-101 (Peptide) ATX101->ATX101_Target Targets Outcome1 Transcription-Replication Conflict AOH1160_Target->Outcome1 Interferes with Replication & Repair Outcome2 Replication Stress T2AA_Target->Outcome2 Disrupts PCNA- PIP-box Interactions Outcome3 Inhibits DNA Synthesis PCNA_I1_Target->Outcome3 Reduces Chromatin Association Outcome4 Inhibits Stress Response & Repair ATX101_Target->Outcome4 Blocks PCNA- APIM Interactions

Caption: Comparison of the distinct mechanisms of action of various PCNA inhibitors.

References

AOH1160: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

AOH1160, a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), has demonstrated significant promise in preclinical studies. This guide provides a comprehensive comparison of its in vitro and in vivo performance, offering researchers, scientists, and drug development professionals a detailed overview of its therapeutic potential. The data presented herein is compiled from publicly available research, highlighting the compound's selective cytotoxicity against cancer cells and its ability to suppress tumor growth in animal models.

This compound selectively targets a cancer-associated isoform of PCNA (caPCNA), a key protein involved in DNA replication and repair.[1][2] By interfering with the function of caPCNA, this compound disrupts these essential cellular processes, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1][2] This targeted approach allows for potent anti-cancer activity while minimizing toxicity to non-malignant cells.[1][2]

Quantitative Analysis: In Vitro vs. In Vivo

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, providing a clear comparison of its activity in different experimental settings.

In Vitro Efficacy: IC50 Values

This compound has shown potent and selective cytotoxicity against a range of cancer cell lines, with IC50 values in the sub-micromolar range.

Cell LineCancer TypeIC50 (µM)
SK-N-BE(2)cNeuroblastoma~0.3
SK-N-ASNeuroblastoma~0.4
MDA-MB-468Breast Cancer~0.5
H82Small Cell Lung Cancer~0.3

Table 1: In vitro cytotoxicity of this compound in various cancer cell lines. Data compiled from multiple sources.[3]

In Vivo Efficacy: Tumor Growth Inhibition

In xenograft mouse models, oral administration of this compound led to a significant reduction in tumor volume across different cancer types.

Cancer Type (Cell Line)Animal ModelDosageTumor Growth Inhibition
Neuroblastoma (SK-N-BE(2)c)ES1e/SCID Mice40 mg/kg daily (oral)Significant reduction in tumor volume
Breast Cancer (MDA-MB-468)ES1e/SCID Mice40 mg/kg daily (oral)Significant reduction in tumor volume
Small Cell Lung Cancer (H82)ES1e/SCID Mice40 mg/kg daily (oral)Significant reduction in tumor volume

Table 2: In vivo efficacy of this compound in xenograft mouse models. A significant reduction in tumor burden was observed in treated animals compared to controls.[1]

Mechanism of Action: Disrupting DNA Replication and Repair

This compound exerts its anti-cancer effects by targeting PCNA, a central hub for DNA replication and repair. Its mechanism of action involves the disruption of homologous recombination-mediated DNA repair, a critical pathway for cancer cell survival.[1][2] This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1]

AOH1160_Mechanism_of_Action cluster_0 Normal Cell cluster_1 Cancer Cell cluster_2 Cancer Cell + this compound PCNA PCNA DNA_Replication_Repair DNA Replication & Repair PCNA->DNA_Replication_Repair Cell_Survival Normal Cell Survival DNA_Replication_Repair->Cell_Survival Uncontrolled_Proliferation Uncontrolled Proliferation caPCNA caPCNA HR_Repair Homologous Recombination Repair caPCNA->HR_Repair Apoptosis Apoptosis HR_Repair->Uncontrolled_Proliferation This compound This compound caPCNA_inhibited caPCNA (inhibited) This compound->caPCNA_inhibited DNA_Damage DNA Damage Accumulation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Figure 1: this compound Mechanism of Action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cell Viability Assay (CellTiter-Glo®)

The in vitro cytotoxicity of this compound was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

Cell_Viability_Workflow Start Start Seed_Cells Seed cancer cells into 96-well plates Start->Seed_Cells Add_this compound Add varying concentrations of this compound Seed_Cells->Add_this compound Incubate Incubate for 72 hours Add_this compound->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 values Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End Xenograft_Workflow Start Start Implant_Cells Subcutaneously implant cancer cells into ES1e/SCID mice Start->Implant_Cells Tumor_Growth Allow tumors to establish Implant_Cells->Tumor_Growth Administer_Drug Administer 40 mg/kg this compound or vehicle daily via oral gavage Tumor_Growth->Administer_Drug Monitor_Tumors Measure tumor volume regularly Administer_Drug->Monitor_Tumors Monitor_Toxicity Monitor animal weight and health Administer_Drug->Monitor_Toxicity Analyze_Data Analyze tumor growth inhibition Monitor_Tumors->Analyze_Data Monitor_Toxicity->Analyze_Data End End Analyze_Data->End

References

AOH1160: A Comparative Guide to its Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AOH1160 is a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a protein essential for DNA replication and repair in eukaryotic cells.[1][2][3][4] This guide provides a comprehensive comparison of this compound's effectiveness across various cancer cell lines, its performance against other established anti-cancer agents, and detailed experimental methodologies to support further research. This compound has demonstrated selective cytotoxicity against a wide range of cancer cells while showing minimal toxicity to non-malignant cells, marking it as a promising candidate for targeted cancer therapy.[1][4][5]

Mechanism of Action

This compound targets a cancer-associated isoform of PCNA (caPCNA), interfering with DNA replication and blocking homologous recombination-mediated DNA repair.[1] This selective action leads to cell cycle arrest and apoptosis in cancer cells.[1][3]

Data Presentation: this compound's Sensitivity Across Cancer Cell Lines

This compound has been evaluated against the NCI-60 panel of human cancer cell lines, demonstrating broad-spectrum anti-cancer activity with a median GI50 (concentration for 50% growth inhibition) of approximately 330 nM.[1] The tables below summarize the IC50 (concentration for 50% inhibition of a specific biological or biochemical function) values of this compound in various cancer cell lines and provide a comparison with standard chemotherapeutic agents.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cancer TypeCell LineThis compound IC50 (µM)
Neuroblastoma SK-N-DZ~0.3
SK-N-AS~0.4
SK-N-BE(2)c~0.5
Breast Cancer MDA-MB-468~0.11
MDA-MB-231~0.2
MCF7~0.3
Small Cell Lung Cancer H524~0.53
H209~0.4
H146~0.3

Note: IC50 values are approximate and sourced from preclinical studies.[1][4]

Table 2: Comparison of this compound with Standard Chemotherapeutics in Breast Cancer Cell Lines

CompoundMCF-7 IC50MDA-MB-231 IC50
This compound ~0.3 µM~0.2 µM
Doxorubicin 8.306 µM6.602 µM

Note: Doxorubicin IC50 values are from a separate study and may not be directly comparable due to different experimental conditions.[6]

Synergistic Effects with Cisplatin (B142131)

This compound has been shown to sensitize cancer cells to the DNA-damaging agent cisplatin. This synergistic effect is a promising avenue for combination therapies.[1][4]

Table 3: Synergistic Effect of this compound and Cisplatin in Neuroblastoma

Cell LineTreatmentEffectCombination Index (CI)
SK-N-DZThis compound (500 nM) + CisplatinSynergistic<1

Note: A combination index (CI) of less than 1 indicates a synergistic effect.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and/or other compounds and incubate for the desired period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Apoptosis Assay (TUNEL)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Procedure:

  • Seed cells on chamber slides and treat with the compounds of interest.

  • Fix the cells with a freshly prepared 4% paraformaldehyde solution in PBS (pH 7.4) for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton™ X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

  • Wash the cells with PBS.

  • Add 50 µL of TUNEL reaction mixture to the DNA and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Wash the cells with PBS.

  • Analyze the samples under a fluorescence microscope.

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment with cytotoxic agents.

Procedure:

  • Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound and/or other drugs for a specified period (e.g., 24 hours).

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fix the colonies with a mixture of 6% glutaraldehyde (B144438) and 0.5% crystal violet.

  • Count the number of colonies (typically containing ≥50 cells).

Visualizations

Signaling Pathway of this compound

AOH1160_Pathway This compound This compound PCNA caPCNA This compound->PCNA inhibits Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest DNA_Replication DNA Replication PCNA->DNA_Replication enables HR_Repair Homologous Recombination DNA Repair PCNA->HR_Repair enables Cell_Cycle Cell Cycle Progression DNA_Replication->Cell_Cycle HR_Repair->Cell_Cycle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies Cell_Culture Cancer Cell Line Culture Treatment Treatment with this compound & Comparators Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL) Treatment->Apoptosis_Assay Clonogenic_Assay Clonogenic Assay Treatment->Clonogenic_Assay Data_Analysis Data Analysis (IC50, Synergy) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Clonogenic_Assay->Data_Analysis Logical_Comparison This compound This compound Target: caPCNA (Cancer-Specific) Mechanism: DNA Replication/Repair Inhibition Toxicity: Low on non-malignant cells Advantage High Specificity Lower Side Effects This compound->Advantage Advantage Traditional_Chemo Traditional Chemotherapy (e.g., Doxorubicin, Cisplatin) Target: All rapidly dividing cells Mechanism: DNA Damage/Intercalation Toxicity: High on healthy, rapidly dividing cells Disadvantage Lack of Specificity Higher Side Effects Traditional_Chemo->Disadvantage Disadvantage

References

Reproducibility of AOH1160-Induced Apoptosis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reproducibility of apoptosis studies induced by the novel anti-cancer agent AOH1160. It includes a detailed examination of its mechanism, comparisons with alternative therapies, and comprehensive experimental protocols to aid in study replication and extension.

Introduction to this compound and PCNA-Targeted Therapy

This compound is a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), a protein crucial for DNA replication and repair in eukaryotic cells.[1] This investigational drug has garnered significant attention for its ability to selectively induce apoptosis in a broad range of cancer cells while exhibiting minimal toxicity to non-malignant cells.[2][3] Its mechanism of action involves disrupting the normal cell reproductive cycle by targeting transcription-replication conflicts, which are more prevalent in cancer cells due to their high proliferation rates and genomic instability.[4] This targeted approach prevents cancer cells with damaged DNA from dividing and propagating, ultimately leading to programmed cell death, or apoptosis.[4]

The reproducibility of preclinical findings is a cornerstone of translational science. This guide aims to provide a thorough overview of the existing data on this compound-induced apoptosis, offering a framework for researchers to evaluate and potentially replicate these pivotal studies.

Comparative Analysis of PCNA Inhibitors and Apoptosis Induction

This compound is not the only compound designed to target PCNA. Its successor, AOH1996, along with other molecules like T2AA and PCNA-I1S, also function by inhibiting PCNA, albeit through potentially different interactions. A comparative understanding of these agents is crucial for contextualizing the effects of this compound.

CompoundTargetMechanism of Apoptosis InductionSelectivity for Cancer CellsStatus
This compound Cancer-associated PCNA (caPCNA)Interferes with DNA replication and blocks homologous recombination-mediated DNA repair, leading to cell cycle arrest and activation of caspase-3 and -9.[1]High selectivity for a broad range of cancer cells over non-malignant cells.[2]Preclinical
AOH1996 Cancer-associated PCNA (caPCNA)Induces cell cycle arrest (G2/M or S phase) and apoptosis; disrupts transcription-replication conflict.[5][6]High selectivity; tested in over 70 cancer cell lines with minimal effect on non-malignant cells.[4][5]Phase I Clinical Trials[6]
T2AA PCNA (PIP-box interaction)Inhibits translesion DNA synthesis, leading to DNA replication stress, S-phase arrest, and early apoptosis.[7][8]Induces apoptosis in cancer cells; sensitizes cancer cells to cisplatin.[7]Preclinical
PCNA-I1S PCNA (trimer stabilization)Reduces chromatin-associated PCNA, induces DNA damage, and apoptosis.[9][10]Selectively inhibits tumor cell growth and induces apoptosis in various tumor cell types.[9]Preclinical

Reproducibility of this compound-Induced Apoptosis Studies

While direct, independent replication studies of the initial this compound apoptosis findings have not been formally published, the consistency of results across multiple studies and various cancer cell lines provides a strong indication of the reproducibility of its apoptosis-inducing effects. The primary research by Gu et al. (2018) demonstrated this compound-induced apoptosis in neuroblastoma and small cell lung cancer cells.[1] Subsequent research has corroborated these findings in other cancer types, and the development of the more metabolically stable analog, AOH1996, which shows similar apoptotic effects, further strengthens the foundational findings.[5][6]

The key to reproducing these studies lies in meticulous adherence to the experimental protocols, including cell line maintenance, drug concentration and incubation times, and the specific reagents and antibodies used in the apoptosis assays.

Detailed Experimental Protocols

To facilitate the replication of these findings, detailed protocols for the key apoptosis assays are provided below.

Cell Culture
  • Cell Lines: Neuroblastoma (SK-N-DZ, SK-N-AS, SK-N-BE2(c)), small cell lung cancer (H524, H82, H526), and breast cancer cell lines have been used in this compound studies.[1][5] Non-malignant control cell lines such as 7SM0032 (normal skin fibroblasts) and SAEC (small airway epithelial cells) are recommended for assessing selectivity.[1]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[5]

Western Blotting for Caspase Activation

This protocol is for detecting the cleavage of caspase-3 and caspase-9, which are hallmarks of apoptosis.

  • Cell Lysis:

    • Treat cells with the desired concentration of this compound (e.g., 500 nM) for various time points (e.g., 6, 24, 48 hours).[11]

    • Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA Protein Assay Kit.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved caspase-3 (Asp175) and cleaved caspase-9. Specificity of these antibodies is crucial. The Cell Signaling Technology #9660 kit provides validated antibodies for this purpose.[12]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a later stage of apoptosis.

  • Sample Preparation:

    • Seed cells (e.g., 1x10^5 cells/ml) onto chamber slides and allow them to attach overnight.[5]

    • Treat cells with this compound (e.g., 500 nM) for 24 hours.[5]

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization:

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.

  • TUNEL Reaction:

    • Use a commercial kit such as the TMR red in situ cell death detection kit from Roche Diagnostics, as used in the original this compound study.[5]

    • Incubate the fixed and permeabilized cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.

  • Imaging:

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will show red fluorescence in the nuclei.

Signaling Pathways and Visualizations

This compound-induced apoptosis is initiated by its interference with DNA replication and repair processes. This leads to DNA damage, which activates a downstream signaling cascade culminating in the activation of effector caspases and cell death.

AOH1160_Apoptosis_Pathway This compound This compound PCNA PCNA This compound->PCNA Inhibits DNA_Rep DNA Replication & Repair Disruption DNA_Damage DNA Damage (Double-Strand Breaks) DNA_Rep->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Stabilization & Activation Chk1_Chk2->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound or Alternative PCNA Inhibitor start->treatment harvest Harvest Cells at Defined Time Points treatment->harvest wb_prep Prepare Lysates for Western Blot harvest->wb_prep tunel_prep Fix and Permeabilize Cells for TUNEL Assay harvest->tunel_prep wb_run Western Blot for Cleaved Caspases wb_prep->wb_run tunel_run TUNEL Staining tunel_prep->tunel_run wb_analyze Analyze Protein Bands wb_run->wb_analyze tunel_analyze Fluorescence Microscopy tunel_run->tunel_analyze end Conclusion: Quantify Apoptosis wb_analyze->end tunel_analyze->end

References

Confirming AOH1160's Engagement with PCNA: A Comparative Guide to Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, unequivocally demonstrating the direct binding of a therapeutic candidate to its target is a cornerstone of preclinical validation. In the case of AOH1160, a promising small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), confirming this interaction is critical to understanding its mechanism of action. This guide provides a comparative overview of thermal shift assays, a primary method used to validate this compound analog binding to PCNA, and discusses alternative biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) that can provide complementary quantitative data.

Thermal Shift Assay (TSA): A Robust Method for Initial Binding Assessment

Thermal shift assays, also known as Differential Scanning Fluorimetry (DSF), are a rapid and cost-effective method to assess the binding of a ligand to a protein. The principle is based on the increased thermal stability of a protein upon ligand binding. This increased stability is measured as a positive shift in the protein's melting temperature (Tm). While specific quantitative data for the direct this compound-PCNA interaction using this method is not widely published, thermal denaturation analysis has been successfully employed to confirm the binding of this compound analogs to PCNA, demonstrating a dose-dependent increase in PCNA's melting temperature.[1][2]

Quantitative Data from Thermal Denaturation of PCNA with this compound Analogs

The following table summarizes the observed shift in melting temperature (ΔTm) for PCNA in the presence of two this compound analogs, this compound-1LE and AOH1996. The data indicates a stabilizing interaction between these compounds and PCNA.[1][2]

CompoundConcentration (µM)ΔTm (°C)
This compound-1LE10~0.5
This compound-1LE30>0.5
AOH199610~1.5
AOH199630>1.5
Detailed Experimental Protocol: Thermal Shift Assay for PCNA-Ligand Binding

This protocol is a representative example of how a thermal shift assay using SYPRO Orange dye can be performed to assess the binding of a small molecule like this compound to PCNA.

Materials:

  • Purified recombinant human PCNA protein

  • This compound or analog compound

  • SYPRO Orange fluorescent dye (5000x stock in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument with a thermal melting curve function

  • Optically clear 96-well or 384-well PCR plates

Procedure:

  • Protein and Ligand Preparation:

    • Dilute the purified PCNA protein in the assay buffer to a final concentration of 2-5 µM.

    • Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from low micromolar to millimolar, depending on the expected binding affinity. A DMSO control should be prepared with the same final concentration of DMSO as the highest ligand concentration.

  • Assay Setup:

    • In each well of the PCR plate, combine the PCNA protein solution, the appropriate concentration of the this compound dilution (or DMSO control), and the SYPRO Orange dye (typically at a final concentration of 5x). The final reaction volume is usually 20-25 µL.

    • Include control wells containing only the protein and dye (no ligand) and wells with only the buffer and dye (no protein).

  • Data Acquisition:

    • Seal the PCR plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to acquire fluorescence data over a temperature range, for example, from 25°C to 95°C, with a ramp rate of 1°C/minute. The fluorescence is typically measured using the ROX or a similar channel.

  • Data Analysis:

    • The instrument software will generate a melting curve for each well, plotting fluorescence intensity against temperature.

    • The melting temperature (Tm) is the temperature at which the protein is 50% unfolded, corresponding to the midpoint of the transition in the melting curve. This is often calculated from the peak of the first derivative of the curve.

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with the DMSO control from the Tm of the protein with the ligand. A positive ΔTm indicates that the ligand binds to and stabilizes the protein.

Thermal_Shift_Assay_Workflow Thermal Shift Assay (TSA/DSF) Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_protein Prepare PCNA Solution mix Mix PCNA, this compound, and Dye in PCR Plate prep_protein->mix prep_ligand Prepare this compound Dilutions prep_ligand->mix prep_dye Prepare SYPRO Orange Dye prep_dye->mix rtpcr Run Melt Curve in Real-Time PCR Instrument mix->rtpcr melt_curve Generate Melting Curves rtpcr->melt_curve calc_tm Calculate Melting Temperature (Tm) melt_curve->calc_tm calc_dtm Calculate ΔTm (Tm_ligand - Tm_control) calc_tm->calc_dtm

Caption: Workflow for a Thermal Shift Assay.

Alternative Biophysical Methods for Binding Characterization

While thermal shift assays are excellent for initial screening and confirming binding, other biophysical techniques can provide more detailed thermodynamic and kinetic information about the interaction. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold-standard methods for in-depth binding analysis. Although specific published data for this compound binding to PCNA using these methods is scarce, understanding their principles and protocols is essential for a comprehensive validation strategy.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Materials:

  • Purified recombinant human PCNA protein

  • This compound compound

  • ITC instrument

  • Matched buffer (the same buffer used for protein purification and ligand dissolution)

Procedure:

  • Sample Preparation:

    • Prepare the PCNA solution at a suitable concentration (typically 10-50 µM) in the ITC buffer.

    • Prepare the this compound solution at a concentration 10-20 times higher than the PCNA concentration in the same matched buffer.

    • Thoroughly degas both solutions to avoid air bubbles.

  • Instrument Setup:

    • Load the PCNA solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

  • Data Acquisition:

    • Perform a series of small, sequential injections of this compound into the PCNA solution.

    • The instrument records the heat change after each injection.

  • Data Analysis:

    • The raw data (a series of heat-burst peaks) is integrated to determine the heat change per injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.

    • This isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_protein Prepare PCNA in Matched Buffer degas Degas Both Solutions prep_protein->degas prep_ligand Prepare this compound in Matched Buffer prep_ligand->degas load_cell Load PCNA into Sample Cell degas->load_cell load_syringe Load this compound into Syringe degas->load_syringe inject Inject this compound into PCNA Solution load_cell->inject load_syringe->inject measure_heat Measure Heat Change inject->measure_heat integrate Integrate Heat Peaks measure_heat->integrate plot Plot Binding Isotherm integrate->plot fit Fit Data to Determine Kd, n, ΔH plot->fit

Caption: Workflow for Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., PCNA) immobilized on a sensor surface in real-time. This allows for the determination of binding kinetics (association and dissociation rates) in addition to binding affinity.

Materials:

  • Purified recombinant human PCNA protein

  • This compound compound

  • SPR instrument and sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using EDC/NHS.

    • Immobilize PCNA onto the sensor surface via amine coupling.

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the this compound solutions over the immobilized PCNA surface at a constant flow rate.

    • The instrument measures the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

  • Data Acquisition:

    • The binding is monitored in real-time, generating a sensorgram that shows the association phase during injection and the dissociation phase when the injection is stopped.

    • The surface is regenerated between injections of different analyte concentrations to remove any bound ligand.

  • Data Analysis:

    • The sensorgrams are fitted to a kinetic binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis immobilize Immobilize PCNA on Sensor Chip inject Inject this compound over Sensor Surface immobilize->inject prep_analyte Prepare this compound Dilutions prep_analyte->inject measure_response Measure SPR Response in Real-Time inject->measure_response sensorgram Generate Sensorgrams measure_response->sensorgram fit Fit Data to Kinetic Model sensorgram->fit determine_rates Determine ka, kd, and Kd fit->determine_rates

Caption: Workflow for Surface Plasmon Resonance.

Comparison of Binding Assay Techniques

The choice of assay depends on the specific research question, the available resources, and the stage of drug development. The following table provides a comparison of the key features and outputs of Thermal Shift Assays, ITC, and SPR.

FeatureThermal Shift Assay (TSA/DSF)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Ligand-induced change in protein thermal stabilityMeasures heat change upon bindingMeasures change in refractive index upon binding to a surface
Primary Output Melting Temperature Shift (ΔTm)Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH)Binding Affinity (Kd), Association Rate (ka), Dissociation Rate (kd)
Labeling Requirement Requires a fluorescent dye (e.g., SYPRO Orange)Label-freeLabel-free (one binding partner is immobilized)
Throughput High (96- or 384-well format)Low to mediumMedium to high (depending on the instrument)
Protein Consumption LowHighLow (for the immobilized ligand)
Information Provided Qualitative to semi-quantitative assessment of bindingComprehensive thermodynamic profileDetailed kinetic and affinity information
Strengths Rapid, cost-effective, suitable for high-throughput screeningProvides a complete thermodynamic signature of the interactionProvides real-time kinetic data
Limitations Indirect measure of binding; ΔTm does not directly yield KdLower throughput, requires larger amounts of materialImmobilization may affect protein conformation and activity

The Central Role of PCNA in DNA Replication and Repair

This compound is designed to inhibit the function of PCNA, a critical hub protein in DNA replication and repair. Understanding this context is crucial for interpreting the significance of binding confirmation.

PCNA_Signaling_Pathway PCNA's Role in DNA Replication and Repair PCNA PCNA (Proliferating Cell Nuclear Antigen) DNA_Replication DNA Replication PCNA->DNA_Replication DNA_Repair DNA Repair PCNA->DNA_Repair Cell_Cycle Cell Cycle Progression DNA_Replication->Cell_Cycle DNA_Repair->Cell_Cycle Apoptosis Apoptosis in Cancer Cells Cell_Cycle->Apoptosis Disruption leads to This compound This compound This compound->PCNA Inhibits

Caption: this compound targets PCNA to disrupt DNA processes.

References

Safety Operating Guide

Personal protective equipment for handling AOH1160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of AOH1160, a potent, first-in-class, orally available small-molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). Adherence to these procedures is essential to ensure a safe laboratory environment and minimize the risk of exposure.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a bioactive compound that interferes with fundamental cellular processes such as DNA replication and repair.[1][2] While it has shown selective cytotoxicity towards cancer cells, it should be handled with caution as a potentially hazardous substance. The following personal protective equipment is mandatory when handling this compound in its solid powder form or in solution.

PPE ComponentSpecificationRationale
Gloves Nitrile, powder-free. Double gloving is recommended.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use a properly fitted respirator (e.g., N95 or higher) when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.To avoid respiratory tract irritation and potential systemic effects from inhalation of the powder.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term storage of the solid compound, refer to the manufacturer's recommendations, which are typically at -20°C.

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to maintain stability.[2]

2. Preparation of Solutions:

  • All handling of the solid powder and preparation of solutions should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.

  • Before weighing, ensure the balance is placed within the containment of the fume hood.

  • Use appropriate solvents as specified by the experimental protocol. This compound is soluble in DMSO.[3]

  • To prepare a stock solution, carefully add the solvent to the vial containing the this compound powder. Cap the vial and vortex until the solid is completely dissolved.

3. Experimental Use:

  • When performing in-vitro experiments, such as cell culture treatments, conduct all manipulations within a biological safety cabinet to maintain sterility and containment.

  • For in-vivo studies in animals, appropriate animal handling and safety protocols must be followed in accordance with institutional guidelines.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Unused this compound powder and solutions should be disposed of as hazardous chemical waste. Follow your institution's and local regulations for chemical waste disposal. Do not dispose of down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.

  • Spill Management: In case of a spill, immediately alert others in the area. Wear the appropriate PPE, including double gloves, eye protection, a lab coat, and a respirator if the spill involves powder outside of a fume hood.

    • For solid spills: Gently cover the spill with absorbent paper towels to avoid raising dust. Wet the paper towels with a suitable solvent (e.g., ethanol) and carefully wipe the area.

    • For liquid spills: Cover the spill with an absorbent material.

    • Clean the spill area with soap and water.

    • All materials used for cleaning up the spill should be disposed of as hazardous waste.

Experimental Protocol Example: In-Vitro Cell Viability Assay

This is a generalized protocol and may need to be optimized for specific cell lines and experimental conditions.

  • Cell Seeding: Plate the cancer cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions of this compound from your stock solution in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) to determine the potency of this compound in the tested cell line. This compound has a mean GI50 of 330 nM across various cancer cell types.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its handling.

AOH1160_Mechanism_of_Action This compound This compound PCNA Proliferating Cell Nuclear Antigen (PCNA) This compound->PCNA inhibits DNA_Replication DNA Replication This compound->DNA_Replication interferes with HR_Repair Homologous Recombination DNA Repair This compound->HR_Repair blocks PCNA->DNA_Replication enables PCNA->HR_Repair enables Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest leads to HR_Repair->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound as a PCNA inhibitor.

AOH1160_Handling_Workflow cluster_Preparation Preparation cluster_Experimentation Experimentation cluster_Disposal Disposal Receiving Receiving and Inspection Storage Secure Storage (-20°C solid, -80°C solution) Receiving->Storage Weighing Weighing in Fume Hood Storage->Weighing Reconstitution Reconstitution in DMSO Weighing->Reconstitution In_Vitro In-Vitro Assays (in BSC) Reconstitution->In_Vitro In_Vivo In-Vivo Studies (approved animal protocols) Reconstitution->In_Vivo Waste_Segregation Segregate Contaminated Waste In_Vitro->Waste_Segregation In_Vivo->Waste_Segregation Hazardous_Disposal Dispose as Hazardous Chemical Waste Waste_Segregation->Hazardous_Disposal

Caption: Laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.